2-Fluorooctane
Description
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Structure
2D Structure
Properties
CAS No. |
407-95-4 |
|---|---|
Molecular Formula |
C8H17F |
Molecular Weight |
132.22 g/mol |
IUPAC Name |
2-fluorooctane |
InChI |
InChI=1S/C8H17F/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3 |
InChI Key |
TVJHFQWCMCKELZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Fluorooctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-Fluorooctane. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and includes a visualization of a common synthetic pathway.
Core Physical Properties
This compound is a halogenated alkane with the chemical formula C₈H₁₇F. Its physical characteristics are crucial for understanding its behavior in various chemical and biological systems.
Quantitative Data Summary
The following tables present the known and predicted physical properties of this compound. Due to a lack of experimentally determined values for certain properties in publicly available literature, predicted values from reliable computational models are included and clearly noted.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₇F |
| CAS Number | 407-95-4[1] |
| Molecular Weight | 132.22 g/mol [1] |
| Canonical SMILES | CCCCCCC(C)F[1] |
| Physical Property | Value | Type |
| Boiling Point | 139 °C[2] | Experimental |
| Melting Point | -65.1 °C | Predicted |
| Density | 0.806 g/cm³ | Predicted |
| Refractive Index | 1.394 | Predicted |
| Dipole Moment | 1.83 D[2] | Experimental |
| Solubility in Water | Low (qualitative) | General for haloalkanes |
| Solubility in Organic Solvents | High (qualitative) | General for haloalkanes |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and precise method for this determination is distillation.
Protocol:
-
Place a small volume (e.g., 5-10 mL) of this compound in a round-bottom flask.
-
Add a few boiling chips to ensure smooth boiling.
-
Set up a simple distillation apparatus with a condenser and a collection flask.
-
Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the side arm of the condenser.
-
Gently heat the flask.
-
Record the temperature at which the liquid consistently condenses on the thermometer and drips into the condenser. This stable temperature is the boiling point.
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Determination of Melting Point
For compounds that are solid at room temperature, the melting point is a key indicator of purity. Since this compound is a liquid at standard conditions, its melting point would be determined at low temperatures.
Protocol:
-
Place a small sample of this compound in a capillary tube and seal it.
-
Place the capillary tube in a melting point apparatus equipped with a cooling stage or in a Thiele tube with a suitable low-temperature bath (e.g., an alcohol/dry ice slurry).
-
Slowly cool the sample until it solidifies.
-
Gently and slowly warm the sample (approximately 1-2 °C per minute) while observing it through a magnifying lens.
-
Record the temperature at which the first signs of melting are observed (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).[3][4][5][6]
-
For a pure compound, this range should be narrow.
Determination of Density
Density is the mass per unit volume of a substance. For a liquid like this compound, this can be accurately measured using a pycnometer or a volumetric flask.
Protocol:
-
Carefully weigh a clean, dry pycnometer or a small volumetric flask (e.g., 10 mL) on an analytical balance.
-
Fill the pycnometer or flask to the calibration mark with this compound, ensuring there are no air bubbles.
-
Weigh the filled pycnometer or flask.
-
The mass of the this compound is the difference between the filled and empty weights.
-
The volume is known from the calibration of the pycnometer or flask.
-
Calculate the density by dividing the mass by the volume.
-
Ensure the measurement is performed at a constant, recorded temperature, as density is temperature-dependent.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is also used to assess purity. An Abbe refractometer is commonly used for this measurement.
Protocol:
-
Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Place a few drops of this compound on the prism of the refractometer.
-
Close the prism and allow the sample to reach thermal equilibrium with the instrument. The temperature should be controlled and recorded, typically at 20°C or 25°C.
-
Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
-
Read the refractive index value from the scale.
-
Clean the prism thoroughly with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and a soft lens tissue after the measurement.
Determination of Solubility
Solubility is typically determined qualitatively or quantitatively.
Qualitative Solubility Protocol:
-
To determine solubility in water, add a small amount (e.g., 0.1 mL) of this compound to a test tube containing a known volume (e.g., 3 mL) of deionized water.
-
Agitate the mixture and observe if the this compound dissolves to form a homogeneous solution or if it forms a separate layer. The formation of two layers indicates low solubility.
-
Repeat the process with various organic solvents (e.g., ethanol, acetone, diethyl ether, hexane) to determine its solubility in non-polar and polar organic media.
Quantitative Solubility (Shake-Flask Method) Protocol:
-
Prepare a series of vials containing a fixed volume of the solvent (e.g., water or an organic solvent).
-
Add increasing, known amounts of this compound to each vial.
-
Seal the vials and agitate them at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow any undissolved solute to settle.
-
Carefully extract a sample from the supernatant (the clear liquid phase).
-
Analyze the concentration of this compound in the sample using a suitable analytical technique, such as gas chromatography (GC).
-
The highest concentration achieved represents the solubility of this compound in that solvent at that temperature.[7]
Synthetic Pathway Visualization
A common method for the synthesis of alkyl fluorides is the nucleophilic substitution of an alcohol. The conversion of 2-octanol (B43104) to this compound can be effectively achieved using Olah's reagent (a mixture of hydrogen fluoride (B91410) and pyridine).[8]
Caption: Synthesis of this compound from 2-Octanol.
This guide provides a foundational understanding of the physical properties of this compound, essential for its application in research and development. The provided protocols offer standardized methods for the experimental determination of these properties, ensuring data accuracy and reproducibility.
References
- 1. acdlabs.com [acdlabs.com]
- 2. [PDF] QSPR Using MOLGEN-QSPR: The Example of Haloalkane Boiling Points | Semantic Scholar [semanticscholar.org]
- 3. adichemistry.com [adichemistry.com]
- 4. youtube.com [youtube.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. melting point determination: Topics by Science.gov [science.gov]
- 7. 1-Fluorooctane [webbook.nist.gov]
- 8. brainly.in [brainly.in]
Synthesis of Racemic 2-Fluorooctane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of racemic 2-fluorooctane, a valuable fluorinated aliphatic compound. The document details two principal synthetic routes: the direct deoxyfluorination of 2-octanol (B43104) and the nucleophilic substitution of a sulfonate ester derivative of 2-octanol. This guide includes detailed experimental protocols, a comparative summary of quantitative data, and characteristic spectral data for the final product. Additionally, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the synthetic processes.
Introduction
The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a fundamental building block and a model compound for studying the effects of fluorine substitution in aliphatic chains. This guide focuses on the practical synthesis of its racemic form, providing researchers with the necessary information to produce this compound in a laboratory setting.
Overview of Synthetic Methodologies
The synthesis of racemic this compound is most commonly achieved through the nucleophilic fluorination of a suitable precursor derived from the readily available starting material, 2-octanol. The two primary strategies discussed in this guide are:
-
Method A: Direct Deoxyfluorination of 2-Octanol. This approach involves the direct replacement of the hydroxyl group in 2-octanol with a fluorine atom using a deoxyfluorinating agent. Reagents such as Diethylaminosulfur Trifluoride (DAST) and its safer alternatives like Deoxo-Fluor are commonly employed. This method offers a direct conversion but requires careful handling of the fluorinating agents.
-
Method B: Two-Step Synthesis via 2-Octyl Tosylate. This method involves the conversion of 2-octanol to a better leaving group, typically a tosylate, followed by nucleophilic substitution with a fluoride (B91410) salt, such as potassium fluoride. This two-step process is often reliable and avoids the use of highly reactive and hazardous deoxyfluorinating agents.
Experimental Protocols
Method A: Direct Deoxyfluorination of 2-Octanol using DAST
This protocol is a general procedure adapted for the synthesis of this compound from 2-octanol using Diethylaminosulfur Trifluoride (DAST).
Reaction Scheme:
Materials:
-
2-Octanol
-
Diethylaminosulfur Trifluoride (DAST)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Brine solution
Procedure:
-
To a solution of 2-octanol (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding a saturated solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash successively with water and brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Method B: Two-Step Synthesis via 2-Octyl Tosylate
This protocol outlines the synthesis of this compound from 2-octanol via a tosylate intermediate.
Step 1: Synthesis of 2-Octyl Tosylate
Reaction Scheme:
Materials:
-
2-Octanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Water
Procedure:
-
To a solution of 2-octanol (1.0 eq.) in anhydrous DCM at 0 °C, add pyridine (1.5 eq.).
-
To this stirred solution, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow it to warm to room temperature and stir for an additional 2 hours.
-
After completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-octyl tosylate.
Step 2: Fluorination of 2-Octyl Tosylate
Reaction Scheme:
Materials:
-
2-Octyl Tosylate
-
Anhydrous Potassium Fluoride (KF)
-
A suitable solvent (e.g., diethylene glycol, or an ionic liquid with a co-solvent)
-
Phase-transfer catalyst (e.g., 18-crown-6), if necessary
Procedure:
-
In a round-bottom flask, combine 2-octyl tosylate (1.0 eq.) and anhydrous potassium fluoride (a molar excess, e.g., 2-3 eq.).
-
Add the solvent and a phase-transfer catalyst if required to enhance the solubility and reactivity of KF.
-
Heat the reaction mixture with vigorous stirring. The reaction temperature and time will depend on the solvent system used (e.g., 80-150 °C for several hours).
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and add water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation.
-
Purify the resulting this compound by fractional distillation.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of racemic this compound.
Table 1: Comparison of Synthetic Methods for Racemic this compound
| Method | Starting Material | Key Reagents | Typical Yield (%) | Notes |
| A: Deoxyfluorination | 2-Octanol | DAST or Deoxo-Fluor | 60-80% | Requires handling of hazardous fluorinating agents. Reaction conditions are generally mild. |
| B: Tosylate Displacement | 2-Octanol | 1. TsCl, Pyridine2. KF | 50-70% (overall) | Two-step process. Avoids highly reactive fluorinating agents. Yield can be optimized by solvent choice for the fluorination step. |
Table 2: Physical and Spectroscopic Properties of Racemic this compound
| Property | Value |
| Molecular Formula | C₈H₁₇F[1] |
| Molecular Weight | 132.22 g/mol [1] |
| CAS Number | 407-95-4[1] |
| Boiling Point | ~135-137 °C |
| Density | ~0.8 g/cm³ |
| ¹H NMR (CDCl₃) | δ (ppm): 4.5-4.8 (m, 1H, CHF), 1.2-1.7 (m, 12H, CH₂), 0.8-1.0 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~92 (d, ¹JCF ≈ 165 Hz, C2), ~35 (d, ²JCF ≈ 22 Hz, C3), ~29 (C5), ~25 (C4), ~23 (C6), ~22 (d, ²JCF ≈ 21 Hz, C1), ~32 (C7), ~14 (C8) |
| ¹⁹F NMR (CDCl₃) | δ (ppm): ~ -175 (m) |
| Mass Spectrum (EI) | m/z: 132 (M⁺), 112 (M-HF)⁺, prominent fragments from alkyl chain cleavage. |
| IR Spectroscopy | ν (cm⁻¹): ~2850-2960 (C-H stretch), ~1100-1150 (C-F stretch) |
Mandatory Visualizations
Reaction Pathway Diagrams
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (R)-2-Fluorooctane
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (R)-2-Fluorooctane. The information is tailored for professionals in research and development, with a focus on data presentation and experimental context.
Chemical Identity and Structure
(R)-2-Fluorooctane is a chiral organofluorine compound. As a derivative of octane, it features a fluorine atom at the second carbon position. The "(R)" designation in its name refers to the specific spatial arrangement of the substituents around this chiral center, as determined by the Cahn-Ingold-Prelog priority rules.
The presence of a stereogenic center makes this molecule a valuable subject for stereoselective synthesis and a potential building block in the development of new chemical entities, particularly in the pharmaceutical industry where stereochemistry is crucial for biological activity.
Stereochemistry and Chirality
The carbon atom at position 2 is bonded to four distinct groups: a fluorine atom, a hydrogen atom, a methyl group (C1), and a hexyl group (C3-C8). This makes it a stereogenic center, giving rise to two possible enantiomers: (R)-2-Fluorooctane and (S)-2-Fluorooctane.[1][2] The absolute configuration is assigned by prioritizing these groups based on atomic number (F > C-hexyl > C-methyl > H), orienting the lowest priority group (H) away from the viewer, and observing the direction from highest to lowest priority. For the (R)-enantiomer, this direction is clockwise.[2]
Caption: 3D representation of the (R)-2-Fluorooctane molecule.
Physicochemical and Spectroscopic Data
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2R)-2-fluorooctane | PubChem[3] |
| Molecular Formula | C₈H₁₇F | PubChem[3][4] |
| Molecular Weight | 132.22 g/mol | PubChem[3][4] |
| CAS Number | 54632-06-3 | PubChem[3] |
| Canonical SMILES | CCCCCC--INVALID-LINK--F | PubChem[3] |
| InChIKey | TVJHFQWCMCKELZ-MRVPVSSYSA-N | PubChem[3] |
| Dipole Moment | 1.83 D (for 2-fluorooctane) | Stenutz[5] |
| XLogP3 | 3.9 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Rotatable Bond Count | 5 | PubChem[3] |
Spectroscopic Data Summary
Spectroscopic analysis is essential for the structural confirmation of (R)-2-Fluorooctane. While some data is reported for the racemic mixture, it is highly indicative of the spectra for the pure enantiomer.
| Technique | Data Availability | Key Features |
| ¹⁹F NMR | Spectrum available for (R)-2-Fluorooctane.[3] | A single multiplet is expected, coupled to the adjacent protons on C2 and C3. |
| ¹³C NMR | Spectrum available for this compound.[4] | The carbon atom bonded to fluorine (C2) will show a large one-bond C-F coupling constant. C1 and C3 will show smaller two-bond C-F couplings. |
| ¹H NMR | Data available for related compounds. | The proton on C2 will appear as a complex multiplet due to coupling with the fluorine atom and protons on C1 and C3. |
| Mass Spectrometry | GC-MS data available for this compound.[4] | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of HF. |
Synthesis of (R)-2-Fluorooctane
The synthesis of enantiomerically pure (R)-2-Fluorooctane typically involves a nucleophilic fluorination reaction on a chiral precursor. A common and effective method is the dehydroxylative fluorination of the corresponding (S)-alcohol, (S)-2-octanol. This reaction proceeds with an inversion of stereochemistry (Sₙ2 mechanism).
Proposed Experimental Protocol: Dehydroxylative Fluorination of (S)-2-Octanol
This protocol outlines a general procedure using diethylaminosulfur trifluoride (DAST), a widely used reagent for converting alcohols to alkyl fluorides.
Materials:
-
(S)-2-octanol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet is charged with (S)-2-octanol and anhydrous DCM. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: DAST, dissolved in anhydrous DCM, is added dropwise to the stirred solution via the dropping funnel over 30 minutes. The temperature is maintained at -78 °C during the addition.
-
Reaction: The reaction mixture is stirred at -78 °C for one hour and then allowed to warm slowly to room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NaHCO₃ at 0 °C to neutralize excess reagent and acidic byproducts.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure (R)-2-Fluorooctane.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of (R)-2-Fluorooctane via dehydroxylative fluorination.
Applications in Research and Drug Development
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[6] Fluorine's high electronegativity and small size can significantly alter the electronic properties and conformation of a molecule without a large steric penalty.
While specific, commercial applications of (R)-2-Fluorooctane are not widely documented, its significance lies in its role as:
-
A Chiral Building Block: It can be used in the synthesis of more complex, biologically active molecules where a stereospecific fluorinated alkyl chain is required.
-
A Probe for Structure-Activity Relationship (SAR) Studies: In drug development, replacing a hydrogen or a methyl group with fluorine is a common tactic. (R)-2-Fluorooctane serves as a simple model system to study the impact of such a substitution on the physicochemical and biological properties of a molecule.
-
A Model for Asymmetric Fluorination Studies: The development of new stereoselective fluorination methods is an active area of research.[7] Chiral fluoroalkanes like (R)-2-Fluorooctane are key targets for validating these new synthetic methodologies.
Safety and Handling
No specific safety data sheet (SDS) for (R)-2-Fluorooctane is available. The following information is based on general data for similar short-chain fluoroalkanes and should be treated as a guideline.[8][9][10]
-
Toxicity: Fluoroalkanes generally exhibit low acute toxicity.[8] However, at very high concentrations, they can act as central nervous system depressants and may cause cardiac arrhythmia.[9][10]
-
Inhalation: Vapors are heavier than air and can displace oxygen in confined spaces, leading to a risk of asphyxiation.[9][10]
-
Skin and Eye Contact: Direct contact with the liquid may cause irritation or frostbite due to rapid evaporation.
-
Flammability: Short-chain fluoroalkanes are typically non-flammable or have a very low fire risk.
-
Thermal Decomposition: At high temperatures (>250°C), fluoroalkanes can decompose to release highly toxic and corrosive fumes, including hydrogen fluoride (B91410) (HF).[10]
Recommended Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid heating in the presence of reactive metals like powdered aluminum or magnesium.[10]
-
Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.
References
- 1. Khan Academy [khanacademy.org]
- 2. Organic chemistry 10: Stereochemistry - chirality, enantiomers and diastereomers [cureffi.org]
- 3. (2R)-2-Fluorooctane | C8H17F | CID 12484869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C8H17F | CID 10953554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. cglapps.chevron.com [cglapps.chevron.com]
- 9. refrigerants.com [refrigerants.com]
- 10. refrigerants.com [refrigerants.com]
An In-depth Technical Guide to the Chemical Structure of (S)-2-Fluorooctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Fluorooctane is a chiral organofluorine compound that holds significance in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of (S)-2-Fluorooctane. Detailed experimental protocols and tabulated quantitative data are presented to facilitate its use in research and development.
Chemical Structure and Properties
(S)-2-Fluorooctane is a secondary fluoroalkane with the chemical formula C₈H₁₇F. The "(S)" designation indicates the stereochemistry at the chiral center (the carbon atom bonded to the fluorine atom), which is in the sinister configuration according to the Cahn-Ingold-Prelog priority rules.
Molecular Structure:
Figure 1: 2D Structure of (S)-2-Fluorooctane
A summary of the key physical and chemical properties of 2-fluorooctane is provided in Table 1. It is important to note that some of the experimental data is for the racemic mixture, as data for the pure (S)-enantiomer is not always available.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇F | [1] |
| Molecular Weight | 132.22 g/mol | [1] |
| Boiling Point | 139 °C (for racemate) | |
| Optical Rotation [α]D | Data not available in searched literature. | |
| Computed XLogP3 | 3.9 | [1] |
| CAS Number | 407-95-4 (for racemate) | [1] |
Table 1: Physical and Chemical Properties of this compound.
Synthesis of (S)-2-Fluorooctane
An established method for the enantioselective synthesis of (S)-2-Fluorooctane involves a two-step process starting from the commercially available chiral precursor, (R)-1,2-epoxyoctane. This method proceeds through the formation of an intermediate, (S)-2-fluorooctan-1-ol. While a direct synthesis of (S)-2-Fluorooctane was not found in the searched literature, the following protocol for its immediate precursor is detailed. The subsequent conversion of the primary alcohol to a leaving group (e.g., tosylate) followed by nucleophilic substitution with a fluoride (B91410) source (e.g., potassium fluoride) is a standard procedure to yield the final product.
Experimental Protocol: Synthesis of (S)-2-fluorooctan-1-ol[2]
This protocol describes the ring-opening of (R)-1,2-epoxyoctane with hydrogen fluoride pyridine (B92270) to yield (S)-2-fluorooctan-1-ol.
Materials:
-
(R)-1,2-epoxyoctane (8.5 g)
-
Hydrogen fluoride pyridine solution (30 ml)
-
Ether (diethyl ether)
-
Water
-
Aqueous alkali solution (e.g., saturated sodium bicarbonate)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
Cool 30 ml of hydrogen fluoride pyridine solution in an ice bath.
-
Add a solution of 8.5 g of (R)-1,2-epoxyoctane in 20 ml of ether dropwise to the cooled hydrogen fluoride pyridine solution.
-
Stir the mixture for one hour at the same temperature (ice bath).
-
Allow the reaction mixture to warm to room temperature.
-
Add 100 ml of water to the mixture.
-
Extract the aqueous mixture twice with 50 ml of ether.
-
Wash the combined organic layers with an aqueous alkali solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Distill the concentrate under reduced pressure to obtain a distillate at 126°-129° C./80 mmHg (4.9 g).
-
Recrystallize the distillate from 40 ml of heptane to yield 3.7 g of (S)-2-fluorooctan-1-ol.
Expected Yield and Properties of Intermediate:
-
Yield: 3.7 g
-
Melting Point: 33°-35° C
-
Optical Rotation [α]D26: -13.14 (c 1.7, benzene)
References
An In-depth Technical Guide to the 1H NMR Spectrum of 2-Fluorooctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Fluorooctane. It includes predicted spectral data, a detailed experimental protocol for acquiring such a spectrum, and visual representations of key concepts to aid in understanding.
Predicted ¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound was predicted using the online simulation tool NMRDB.org. The predicted data, including chemical shifts (δ), multiplicities, and coupling constants (J), are summarized in the table below. The protons are labeled according to the following structure:
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| h | 0.89 | t | 7.0 | 3H |
| g, f, e, d | 1.30 | m | - | 8H |
| c | 1.50 | m | - | 2H |
| a | 1.24 | dd | J(H_a-H_b) = 6.3, J(H_a-F) = 23.9 | 3H |
| b | 4.45 | dddd | J(H_b-F) = 48.5, J(H_b-H_c) = 6.2, J(H_b-H_a) = 6.3 | 1H |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Analysis of Spin-Spin Splitting Patterns
The splitting patterns observed in the ¹H NMR spectrum of this compound are a result of spin-spin coupling between neighboring protons and between protons and the fluorine atom. The following diagram illustrates the key splitting interactions for the protons at positions 'a' and 'b'.
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a standard procedure for acquiring the ¹H NMR spectrum of a liquid organic compound like this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.
-
Solvent Selection: Choose a deuterated solvent in which the sample is soluble. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a common choice.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.
-
Transfer: Transfer the prepared solution into the NMR tube using a Pasteur pipette.
-
Homogenization: Gently vortex the NMR tube to ensure the solution is homogeneous.
-
Labeling: Clearly label the NMR tube with the sample identification.
Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Tuning and Matching: Tune and match the probe to the appropriate frequency for ¹H nuclei.
-
Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
-
Acquisition Parameters: Set the appropriate acquisition parameters. Typical parameters for a standard ¹H NMR experiment include:
-
Pulse Angle: 30-90 degrees
-
Acquisition Time (at): 2-4 seconds
-
Relaxation Delay (d1): 1-5 seconds
-
Number of Scans (ns): 8-16 (can be adjusted based on sample concentration)
-
Spectral Width (sw): A range that encompasses all expected proton signals (e.g., 0-12 ppm).
-
-
Data Acquisition: Initiate the data acquisition.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.
-
Integration: Integrate the peaks to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify the chemical shift of each peak or multiplet.
-
Analysis: Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the molecule.
Experimental Workflow Diagram
The following flowchart illustrates the general workflow for obtaining a ¹H NMR spectrum.
An In-depth Technical Guide to the 13C NMR Spectral Data of 2-Fluorooctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-fluorooctane. Due to the absence of publicly available experimental spectra, this document presents predicted 13C NMR data, a detailed experimental protocol for data acquisition, and an analysis of the key spectral features. This information is intended to support researchers in the structural elucidation and characterization of fluorinated organic molecules, which are of significant interest in pharmaceutical and materials science.
Predicted 13C NMR Spectral Data
The 13C NMR chemical shifts for this compound were predicted using the online NMR prediction tool, nmrdb.org. The predicted values are summarized in the table below. It is important to note that these are computational estimations and may differ slightly from experimental values. The numbering of the carbon atoms is as follows:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 | 20.3 |
| C2 | 91.5 |
| C3 | 37.5 |
| C4 | 24.8 |
| C5 | 31.6 |
| C6 | 22.5 |
| C7 | 28.8 |
| C8 | 14.0 |
Key Spectral Features: The Influence of Fluorine
The most notable feature in the 13C NMR spectrum of this compound is the significant downfield shift of the carbon atom directly bonded to the fluorine (C2). This deshielding effect is due to the high electronegativity of the fluorine atom, which withdraws electron density from the carbon nucleus.
Furthermore, the presence of the spin-1/2 19F nucleus leads to through-bond scalar coupling with the 13C nuclei, known as J-coupling. This results in the splitting of the carbon signals into multiplets in a proton-decoupled 13C NMR spectrum. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms.
-
¹JCF (one-bond coupling): The signal for C2 is expected to be a doublet with a large coupling constant, typically in the range of 160-250 Hz.
-
²JCF (two-bond coupling): The signals for the adjacent carbons, C1 and C3, will also be split into doublets, but with a smaller coupling constant, generally between 15-30 Hz.
-
³JCF and longer-range couplings: Carbons further away from the fluorine atom may also exhibit smaller couplings, which may or may not be resolved depending on the spectrometer's resolution.
Experimental Protocol for 13C NMR Data Acquisition
The following is a standard protocol for acquiring a proton-decoupled 13C NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Accurately weigh 20-50 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent should ensure good solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, filter the solution to remove any particulate matter.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.
-
Tune and match the probe for the 13C frequency.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
-
Spectral Width (SW): Approximately 200-250 ppm to cover the entire expected range of 13C chemical shifts.
-
Acquisition Time (AT): At least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis if needed.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Apply a baseline correction.
-
Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
Integrate the peaks if relative signal intensities are of interest, although in 13C NMR, peak intensities are not always directly proportional to the number of carbons.
Logical Workflow for 13C NMR Analysis of this compound
The following diagram illustrates the logical workflow for the acquisition and analysis of the 13C NMR spectrum of this compound.
Caption: Workflow for 13C NMR analysis of this compound.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Fluorooctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pathways of 2-fluorooctane. Due to the limited availability of public domain mass spectral data for this specific compound, this guide is based on established principles of mass spectrometry, including the fragmentation of analogous halogenated alkanes and hydrocarbon structures. The information presented herein offers a robust theoretical framework for interpreting the mass spectrum of this compound and similar secondary monofluoroalkanes.
Introduction
This compound is a saturated haloalkane with the fluorine atom positioned on the second carbon of an eight-carbon chain. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its identification and characterization in various matrices. Electron ionization mass spectrometry is a standard technique for the analysis of volatile and semi-volatile organic compounds. The resulting mass spectrum is a fingerprint of the molecule, providing structural information through the analysis of its fragmentation pattern.
The fragmentation of monofluoroalkanes is influenced by the high electronegativity of fluorine and the strength of the carbon-fluorine bond. While the C-F bond is the strongest single bond to carbon, fragmentation can be initiated by the loss of a non-bonding electron from the fluorine atom or, more commonly, from a C-C or C-H sigma bond. The subsequent fragmentation pathways are governed by the stability of the resulting carbocations and radical species.
Predicted Fragmentation Pathways of this compound
Upon electron ionization, the this compound molecule (molecular weight: 132.22 g/mol ) will form a molecular ion (M⁺˙). This molecular ion is often of low abundance for aliphatic compounds and may not be readily observed. The primary fragmentation routes are expected to involve cleavage of C-C bonds and the elimination of neutral species.
The major predicted fragmentation pathways include:
-
α-Cleavage: Cleavage of the C1-C2 bond (loss of a methyl radical, •CH₃) or the C2-C3 bond (loss of a hexyl radical, •C₆H₁₃). The cleavage resulting in the more stable secondary carbocation is generally favored.
-
Loss of Hydrogen Fluoride (HF): A common fragmentation pathway for fluoroalkanes is the elimination of a neutral HF molecule, leading to the formation of an octene radical cation.
-
Alkyl Chain Fragmentation: Cleavage at various points along the n-hexyl chain will produce a series of alkyl and alkenyl carbocations, typically separated by 14 Da (CH₂).
-
Formation of Fluorinated Fragments: Although the C-F bond is strong, some fragments containing the fluorine atom are expected.
Quantitative Fragmentation Data
The following table summarizes the predicted prominent fragment ions for this compound under electron ionization, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism. The relative intensities are hypothetical and based on the general stability of the resulting ions.
| m/z | Proposed Ion Structure | Proposed Fragmentation Pathway | Predicted Relative Intensity |
| 132 | [C₈H₁₇F]⁺˙ | Molecular Ion (M⁺˙) | Very Low |
| 117 | [C₈H₁₆]⁺˙ | M⁺˙ - •CH₃ (α-cleavage) | Moderate |
| 112 | [C₈H₁₆]⁺˙ | M⁺˙ - HF | Moderate to High |
| 85 | [C₆H₁₃]⁺ | Cleavage of C2-C3 bond with charge retention on the hexyl fragment | Low |
| 71 | [C₅H₁₁]⁺ | Cleavage of C3-C4 bond | Moderate |
| 57 | [C₄H₉]⁺ | Cleavage of C4-C5 bond (stable secondary butyl cation) | High |
| 47 | [CH₃CHF]⁺ | α-Cleavage of C2-C3 bond with charge retention on the fluorinated fragment | Moderate |
| 43 | [C₃H₇]⁺ | Cleavage of C5-C6 bond (stable isopropyl or n-propyl cation) | High (Often Base Peak) |
| 29 | [C₂H₅]⁺ | Cleavage of C6-C7 bond | Moderate |
Visualization of Fragmentation Pathways
The following diagrams illustrate the key fragmentation pathways of this compound.
Caption: Primary fragmentation pathways of this compound.
Caption: A typical GC-MS experimental workflow for the analysis of this compound.
Experimental Protocols
The following provides a detailed methodology for the acquisition of an electron ionization mass spectrum of this compound using a standard gas chromatograph-mass spectrometer (GC-MS) system.
5.1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane.
-
Perform serial dilutions of the stock solution to prepare a working standard at a concentration of approximately 1-10 µg/mL.
5.2. Gas Chromatography (GC) Method
-
Injector:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, with a high split ratio for concentrated samples)
-
Carrier Gas: Helium (99.999% purity)
-
Flow Rate: 1.0 - 1.5 mL/min (constant flow)
-
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Temperature Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Column:
-
A non-polar or mid-polar capillary column is suitable. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
5.3. Mass Spectrometry (MS) Method
-
Ionization Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 20 - 300
-
Scan Rate: ≥ 2 scans/second
-
Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak)
5.4. Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.
-
Extract the mass spectrum from the apex of the chromatographic peak corresponding to this compound.
-
Perform background subtraction to obtain a clean mass spectrum.
-
Identify the molecular ion (if present) and major fragment ions.
-
Compare the obtained spectrum with a library spectrum (if available) or interpret the fragmentation pattern based on the principles outlined in this guide.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be a complex process involving α-cleavage, neutral loss of HF, and extensive fragmentation of the alkyl chain. The resulting mass spectrum will be characterized by a series of carbocation fragments, with the most stable ions yielding the most abundant peaks. This in-depth guide provides a theoretical framework and practical experimental protocols to aid researchers in the identification and structural elucidation of this compound and related compounds using mass spectrometry. The provided visualizations offer a clear representation of the expected fragmentation pathways and the experimental workflow.
An In-depth Technical Guide to the Infrared Spectroscopy of 2-Fluorooctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and expected findings for the infrared (IR) spectroscopic analysis of 2-Fluorooctane. It is designed to assist in the structural elucidation and characterization of this and similar secondary fluoroalkanes. This document outlines the principal vibrational modes, presents anticipated quantitative data in a structured format, details a standard experimental protocol for spectral acquisition, and includes a logical workflow for the experimental process.
Introduction to the Infrared Spectroscopy of this compound
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. These absorptions provide a unique "fingerprint" of the molecule's functional groups and overall structure.
This compound, an alkyl halide, possesses a combination of C-H bonds within its octane (B31449) backbone and a characteristic C-F bond. The IR spectrum of this compound is therefore dominated by the stretching and bending vibrations of these bonds. The C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region, while the various C-H bending vibrations appear at lower wavenumbers. The most diagnostic feature for this molecule is the C-F stretching vibration, which is expected to produce a strong absorption in the fingerprint region of the spectrum. Organohalogen compounds are known to exhibit strong absorptions in the infrared due to the stretching vibrations of the carbon-halogen bond.[1] For monofluorinated compounds, this C-F stretching band is typically strong and appears between 1000 and 1110 cm⁻¹.[2]
Predicted Quantitative Infrared Data for this compound
The following table summarizes the expected characteristic infrared absorption peaks for this compound. The precise wavenumbers and intensities can vary based on the specific experimental conditions and the physical state of the sample.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Asymmetric & Symmetric Stretch | 2850 - 2960 | Strong |
| C-H Methylene & Methyl Bending | 1450 - 1470 | Medium |
| C-H Methyl Umbrella Bending | ~1375 | Medium |
| C-F Stretch | 1000 - 1110 | Strong |
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy of Liquid this compound
This section details a standard methodology for obtaining the infrared spectrum of a neat liquid sample such as this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.
I. Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
This compound sample.
-
Micropipette.
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).
-
Lint-free wipes.
II. Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Before introducing the sample, a background spectrum must be collected. This measures the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
Ensure the ATR crystal surface is clean and dry. If necessary, clean it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Initiate the background scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Using a micropipette, place a small drop of this compound onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the spectrometer's software. The same number of scans as the background should be used for consistency.
-
The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance spectrum.
-
-
Data Processing and Analysis:
-
The resulting spectrum can be processed as needed. Common processing steps include baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.
-
Analyze the spectrum by assigning the observed absorption bands to the corresponding molecular vibrations, as detailed in the data table above.
-
-
Cleaning:
-
After the analysis is complete, thoroughly clean the ATR crystal. Use a lint-free wipe to absorb the bulk of the this compound sample.
-
Finish by wiping the crystal with a lint-free wipe dampened with a suitable solvent to remove any residual sample.
-
Logical Workflow for Infrared Spectroscopy
The following diagram illustrates the logical steps involved in a typical infrared spectroscopy experiment, from initial setup to final data interpretation.
Caption: Logical workflow for an FTIR experiment.
References
In-Depth Technical Guide to Chiral 2-Fluorooctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of the chiral enantiomers of 2-Fluorooctane, including their synthesis and analytical separation. This information is critical for researchers in medicinal chemistry and drug development where the stereochemistry of a molecule can significantly impact its pharmacological activity.
Chemical Identification and Physical Properties
The stereoisomers of this compound present distinct chemical identifiers and physical properties. While the boiling point and density of the individual enantiomers are not widely reported, they are expected to be very similar to those of the racemic mixture. A notable distinction between the enantiomers is their optical activity, a critical parameter for their identification and characterization.
Table 1: Chemical Identifiers and Physical Properties of this compound Stereoisomers
| Property | Racemic this compound | (R)-2-Fluorooctane | (S)-2-Fluorooctane |
| CAS Number | 407-95-4[1][2] | 54632-06-3[3] | Not available |
| Molecular Formula | C₈H₁₇F | C₈H₁₇F | C₈H₁₇F |
| Molecular Weight | 132.22 g/mol | 132.22 g/mol | 132.22 g/mol |
| Boiling Point | 139 °C[4][5] | Data not available | Data not available |
| Density | Data not available | Data not available | Data not available |
| Specific Optical Rotation ([α]D) | 0° (by definition) | Data not available | Data not available |
Synthesis of Chiral this compound
The enantiomerically enriched forms of this compound can be synthesized via stereospecific nucleophilic substitution of a chiral secondary alcohol. A common and effective method involves the deoxyfluorination of the corresponding chiral octan-2-ol with a suitable fluorinating agent. This reaction typically proceeds with inversion of stereochemistry.
Experimental Protocol: Synthesis of (S)-2-Fluorooctane from (R)-(-)-Octan-2-ol
This protocol is based on established methods for the stereospecific deoxyfluorination of secondary alcohols.
Materials:
-
(R)-(-)-Octan-2-ol
-
Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (R)-(-)-Octan-2-ol (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.1 eq) to the stirred solution via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ in an ice bath.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain (S)-2-Fluorooctane.
Expected Outcome: The reaction is expected to yield (S)-2-Fluorooctane with a high degree of enantiomeric excess due to the SN2 mechanism causing an inversion of stereochemistry at the chiral center.
Chiral Separation and Analysis
The enantiomeric purity of this compound is typically determined by chiral gas chromatography (GC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Experimental Protocol: Chiral GC Analysis of this compound
This protocol provides a general guideline for the chiral separation of this compound. Optimization of parameters may be required depending on the specific instrument and column used.
Instrumentation and Materials:
-
Gas chromatograph with a flame ionization detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column such as Chirasil-DEX CB)
-
Helium or hydrogen as the carrier gas
-
Sample of this compound dissolved in a suitable solvent (e.g., hexane)
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 120 °C
-
Hold at 120 °C for 5 minutes
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Procedure:
-
Prepare a dilute solution of the this compound sample in hexane.
-
Set up the GC instrument with the specified conditions.
-
Inject the sample onto the column.
-
Record the chromatogram and identify the retention times of the two enantiomers.
-
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
This technical guide provides foundational information for researchers working with chiral this compound. The provided protocols offer a starting point for synthesis and analysis, which can be further optimized for specific laboratory conditions and research objectives.
References
- 1. This compound | C8H17F | CID 10953554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (2R)-2-Fluorooctane | C8H17F | CID 12484869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound [stenutz.eu]
An In-depth Technical Guide on the Molecular Weight of 1-Fluorooctane (C8H17F)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight of 1-fluorooctane (B1361355) (C8H17F), a fluorinated alkane used as a molecular probe in gas chromatography and in the study of fluorinated compounds. This document outlines the key quantitative properties of 1-fluorooctane, details a general experimental protocol for the determination of its molecular weight using Gas Chromatography-Mass Spectrometry (GC-MS), and presents a conceptual workflow for this process.
Quantitative Data Summary
The physicochemical properties of 1-fluorooctane are summarized in the table below, providing a ready reference for laboratory applications.
| Property | Value | Unit |
| Molecular Formula | C8H17F | - |
| Molecular Weight | 132.22 | g/mol |
| Boiling Point | 143 | °C |
| Density | 0.814 | g/mL |
| Refractive Index | 1.396 | - |
Experimental Protocol: Molecular Weight Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
The determination of the molecular weight of a volatile organic compound such as 1-fluorooctane is routinely achieved with high accuracy using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol based on standard laboratory practices.
Objective: To determine the molecular weight of a 1-fluorooctane sample.
Materials:
-
1-fluorooctane sample
-
A suitable volatile organic solvent (e.g., hexane, dichloromethane)
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Microsyringe for sample injection
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a dilute solution of the 1-fluorooctane sample in a suitable volatile solvent. A typical concentration is around 10 µg/mL. Ensure the sample is fully dissolved and free of particulate matter.
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Injector: Set the injector temperature to a value appropriate for the volatilization of 1-fluorooctane without degradation (e.g., 250 °C).
-
Column: Utilize a capillary column with a non-polar stationary phase (e.g., DB-5MS).
-
Oven Program: Implement a temperature program that allows for the separation of 1-fluorooctane from the solvent and any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Source: Employ Electron Ionization (EI) as the method of ionization.
-
Mass Analyzer: Set the mass analyzer to scan a mass-to-charge (m/z) range that will include the expected molecular ion of 1-fluorooctane (e.g., m/z 50-200).
-
Detector: Ensure the detector is calibrated and functioning according to the manufacturer's specifications.
-
-
-
Sample Injection: Inject a small, precise volume (e.g., 1 µL) of the prepared 1-fluorooctane solution into the GC injector.
-
Data Acquisition: The sample is volatilized in the injector and carried through the GC column by the carrier gas, where it is separated from other components. As 1-fluorooctane elutes from the column, it enters the mass spectrometer. In the ion source, the molecules are bombarded with electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The mass analyzer separates these ions based on their m/z ratio, and the detector records their abundance.
-
Data Analysis:
-
Analyze the resulting mass spectrum. The peak with the highest m/z value that is consistent with the molecular structure is identified as the molecular ion peak.
-
For 1-fluorooctane (C8H17F), the molecular ion peak will appear at an m/z value corresponding to its molecular weight. The experimentally determined molecular weight is then compared to the theoretical molecular weight calculated from the atomic masses of its constituent elements.
-
Mandatory Visualization
The following diagram illustrates the conceptual workflow for the determination of the molecular weight of 1-fluorooctane using Gas Chromatography-Mass Spectrometry.
Caption: Workflow for Molecular Weight Determination of C8H17F via GC-MS.
The Solubility of 2-Fluorooctane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Fluorooctane is a halogenated alkane with potential applications in various chemical syntheses and as a component in specialty fluids. Understanding its solubility in a range of organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development. The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible.[1][2][3][4] As a haloalkane, this compound possesses both a nonpolar alkyl chain and a polar carbon-fluorine bond, giving it a nuanced solubility profile.[1][3]
This guide provides a framework for the systematic evaluation of this compound's solubility. It includes a standardized table for recording experimental data, a detailed protocol for the widely accepted shake-flask method for solubility determination, and visualizations to illustrate both the experimental workflow and the underlying principles of solubility.
Theoretical Framework: Predicting Solubility
The solubility of this compound in organic solvents is primarily dictated by the balance of intermolecular forces between the solute and the solvent molecules. The key principle is that the energy required to break the interactions within the pure solute and pure solvent should be compensated by the energy released upon the formation of new interactions between the solute and solvent.[2][5]
Haloalkanes, such as this compound, exhibit both London dispersion forces, due to their alkyl chain, and dipole-dipole interactions, arising from the polar C-F bond.[1][3] Therefore, they are generally expected to be soluble in organic solvents that share these characteristics.[1][2][5]
The following diagram illustrates the "like dissolves like" principle as it applies to this compound.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data. It is recommended to determine solubility at a standard temperature, such as 25°C, and to specify the units of measurement (e.g., g/100 mL, mol/L, or miscibility).
Table 1: Experimental Solubility of this compound in Common Organic Solvents at 25°C
| Organic Solvent | Chemical Class | Polarity | Solubility (Specify Units) | Observations |
| Hexane | Nonpolar | Low | ||
| Toluene | Nonpolar (Aromatic) | Low | ||
| Diethyl Ether | Polar Aprotic | Low | ||
| Dichloromethane | Polar Aprotic | Medium | ||
| Tetrahydrofuran (THF) | Polar Aprotic | Medium | ||
| Acetone | Polar Aprotic | Medium | ||
| Ethyl Acetate | Polar Aprotic | Medium | ||
| Acetonitrile | Polar Aprotic | High | ||
| Dimethylformamide (DMF) | Polar Aprotic | High | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | ||
| Methanol | Polar Protic | High | ||
| Ethanol | Polar Protic | High | ||
| Isopropanol | Polar Protic | Medium |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent.[6][7][8][9][10][11] The following protocol is a generalized procedure suitable for determining the solubility of a liquid solute, such as this compound, in a liquid organic solvent.
4.1. Materials and Equipment
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)
-
Orbital shaker or thermomixer with temperature control
-
Analytical balance
-
Pipettes (calibrated)
-
Centrifuge (optional, for separating fine emulsions)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS), or High-Performance Liquid Chromatography (HPLC) if a suitable chromophore is present or derivatization is performed)
-
Volumetric flasks and syringes for standard preparation
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The excess solute should be clearly visible as a separate phase.
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to allow the two phases to separate.
-
If a fine emulsion persists, centrifugation at a controlled temperature can be used to facilitate phase separation.
-
-
Sampling:
-
Carefully extract an aliquot of the solvent phase (the saturated solution) using a pipette or syringe. Ensure that none of the excess this compound phase is drawn.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the same organic solvent.
-
Analyze the collected aliquot and the calibration standards using a suitable analytical method (e.g., GC-FID).
-
Determine the concentration of this compound in the saturated solvent phase by comparing its response to the calibration curve.
-
4.3. Data Analysis and Reporting
-
Calculate the average solubility from the replicate samples and report it along with the standard deviation.
-
Specify the temperature at which the solubility was determined.
-
Report the solubility in appropriate units (e.g., g/100 mL, mol/L). If the two liquids are miscible in all proportions, this should be noted.
The following diagram outlines the experimental workflow for the shake-flask method.
Conclusion
While direct, quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, this guide provides the necessary theoretical background and practical methodology for researchers to determine this crucial physical property. By applying the principles of intermolecular forces and following the detailed shake-flask protocol, scientists and drug development professionals can generate reliable solubility data. This information is essential for the informed design of chemical processes, the development of new formulations, and the advancement of research involving this compound.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]
- 3. Haloalkanes dissolve easily in organic solvents, why? [allen.in]
- 4. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. enamine.net [enamine.net]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. bioassaysys.com [bioassaysys.com]
- 11. researchgate.net [researchgate.net]
The Expanding Role of Fluorinated Alkanes in Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The unique physicochemical properties of fluorinated alkanes, arising from the replacement of hydrogen with fluorine atoms, have positioned them as invaluable tools in a diverse range of research applications. Their high gas solubility, chemical and biological inertness, and distinct nuclear magnetic resonance (NMR) signature have opened new avenues in drug development, biomedical imaging, and materials science. This technical guide provides an in-depth exploration of the core applications of fluorinated alkanes, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Applications of Fluorinated Alkanes in Research
Fluorinated alkanes, primarily perfluorocarbons (PFCs) and semifluorinated alkanes (SFAs), are leveraged for a variety of research purposes. PFCs are hydrocarbons where all hydrogen atoms have been substituted with fluorine, rendering them extremely stable and inert.[1][2] SFAs, containing both a perfluorinated segment and a hydrocarbon segment, exhibit unique interfacial properties.[3][4]
Key research applications include:
-
Oxygen Delivery and Liquid Ventilation: The high capacity of PFCs to dissolve respiratory gases, such as oxygen and carbon dioxide, has driven extensive research into their use as blood substitutes and for liquid ventilation.[5][6] This property is particularly valuable in treating ischemia and enhancing oxygenation in hypoxic tissues.[1]
-
¹⁹F Magnetic Resonance Imaging (MRI): The natural abundance and high sensitivity of the ¹⁹F nucleus, coupled with the absence of a background signal in biological tissues, make PFCs excellent contrast agents for ¹⁹F MRI.[7][8] This enables non-invasive and quantitative cell tracking, as well as the measurement of oxygen partial pressure (pO₂) in vivo.[7][9]
-
Drug Delivery Systems: The inert and immiscible nature of fluorinated alkanes makes them suitable as core components of nanoemulsions for drug delivery.[2][10] These nanoemulsions can be functionalized with targeting ligands to deliver therapeutic agents to specific cells or tissues.[2]
-
Protein Engineering and Stabilization: The incorporation of fluorinated amino acids into proteins can significantly enhance their thermal and chemical stability.[11] This "fluorous effect" is a valuable tool in protein design and engineering for creating more robust and durable protein-based therapeutics and diagnostics.
-
Materials Science: The unique properties of fluorinated polymers, such as perfluoroalkoxy alkanes (PFA), including high thermal stability and chemical resistance, make them crucial in a variety of industrial and research applications.[12]
Quantitative Data: Physical Properties of Selected Fluorinated Alkanes
The selection of a specific fluorinated alkane for a research application is highly dependent on its physical properties. The following tables summarize key quantitative data for some commonly used perfluorocarbons and semifluorinated alkanes.
| Perfluorocarbon | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL at 25°C) | Boiling Point (°C) | Vapor Pressure (torr at 25°C) | Oxygen Solubility (mL O₂/100 mL) |
| Perfluorodecalin | C₁₀F₁₈ | 462.08 | 1.917 - 1.941 | 142 | 6.25 | ~50 |
| Perfluorooctyl Bromide | C₈F₁₇Br | 498.96 | 1.93 - 1.98 | 142 - 144 | 10.50 | ~50 |
| Perfluoro-15-crown-5-ether | C₁₀F₂₀O₅ | 580.07 | 1.78 | 145 - 146 | Not widely reported | Not widely reported |
Data sourced from references:[1][3][10][13][14][15][16][17][18][19][20]
| Semifluorinated Alkane | Molecular Formula | Density (g/cm³ at 20°C) | Viscosity (mPa·s at 25°C) |
| Perfluorobutylpentane (F4H5) | C₉H₁₂F₉ | 1.268 | 1.05 |
| Perfluorobutylhexane (F4H6) | C₁₀H₁₄F₉ | 1.248 | 1.23 |
| Perfluorobutyloctane (F4H8) | C₁₂H₁₈F₉ | 1.196 | 1.69 |
| Perfluorohexylhexane (F6H6) | C₁₂H₁₄F₁₃ | 1.389 | 2.21 |
| Perfluorohexyloctane (F6H8) | C₁₄H₁₈F₁₃ | 1.339 | 2.89 |
Data sourced from references:[4][21][22][23][24]
Experimental Protocols
This section provides detailed methodologies for key experiments involving fluorinated alkanes.
Preparation of Perfluorocarbon Nanoemulsions for Drug Delivery and Imaging
This protocol describes the preparation of a basic perfluorocarbon nanoemulsion using a high-pressure homogenization method.[23]
Materials:
-
Perfluorocarbon (e.g., Perfluorooctyl Bromide)
-
Surfactant (e.g., a lipid-based surfactant mixture)
-
Drug to be encapsulated (lipophilic)
-
High-pressure homogenizer
-
Laser particle size analyzer
-
High-performance liquid chromatography (HPLC) system
Methodology:
-
Preparation of the Oil Phase: Dissolve the lipophilic drug in the perfluorocarbon.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing the surfactant.
-
Pre-emulsification: Mix the oil phase and the aqueous phase and subject the mixture to high-shear mixing to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and at a set pressure to reduce the droplet size to the nanometer range.
-
Characterization:
-
Particle Size and Distribution: Measure the size and polydispersity index of the nanoemulsion using a laser particle size analyzer.
-
Encapsulation Efficiency: Determine the amount of drug encapsulated within the nanoparticles. This is typically done by separating the free drug from the nanoemulsion (e.g., by ultracentrifugation) and quantifying the drug in both the supernatant and the pellet using HPLC. The encapsulation efficiency (EE) is calculated as: EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
-
In Vitro Release Study:
-
Place a known amount of the drug-loaded nanoemulsion in a dialysis bag with a suitable molecular weight cutoff.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline with a small amount of surfactant to maintain sink conditions).
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantify the amount of drug released at each time point using HPLC to determine the in vitro release profile.
-
In Vivo Cell Tracking using ¹⁹F MRI
This protocol provides a general workflow for labeling cells with a PFC nanoemulsion and tracking them in a mouse model using ¹⁹F MRI.[1][8][9]
Materials:
-
Perfluorocarbon nanoemulsion (e.g., perfluoro-15-crown-5-ether-based)
-
Cells of interest (e.g., immune cells, stem cells)
-
Cell culture medium
-
Animal model (e.g., mouse)
-
MRI system equipped for ¹⁹F imaging
-
¹⁹F/¹H dual-tuned radiofrequency (RF) coil
Methodology:
-
Cell Labeling:
-
Culture the cells of interest to the desired number.
-
Add the PFC nanoemulsion to the cell culture medium at a predetermined concentration.
-
Incubate the cells with the nanoemulsion for a sufficient period (e.g., 24-48 hours) to allow for cellular uptake.
-
Wash the cells thoroughly to remove any excess, non-internalized nanoemulsion.
-
-
Quantification of Fluorine Uptake (Optional but Recommended):
-
Lyse a known number of labeled cells.
-
Perform ¹⁹F NMR spectroscopy on the cell lysate with a known concentration of a fluorine standard to quantify the average number of ¹⁹F atoms per cell.
-
-
Animal Preparation and Cell Injection:
-
Anesthetize the mouse according to approved animal care protocols.
-
Inject the labeled cells into the animal via the desired route (e.g., intravenously, subcutaneously, or directly into a target tissue).
-
-
¹⁹F MRI Acquisition:
-
Position the animal in the MRI scanner with the ¹⁹F/¹H dual-tuned coil centered over the region of interest.
-
Acquire a high-resolution ¹H anatomical reference image.
-
Tune the scanner to the ¹⁹F frequency and acquire the ¹⁹F MR images. A 3D gradient-echo or RARE (Rapid Acquisition with Relaxation Enhancement) sequence is commonly used.
-
-
Data Analysis and Quantification:
-
Process the ¹⁹F MRI data. The signal-to-noise ratio (SNR) of the ¹⁹F signal is directly proportional to the number of labeled cells in a voxel.
-
Overlay the ¹⁹F image (often color-coded) onto the ¹H anatomical image to visualize the location of the labeled cells.
-
Quantify the number of cells in a region of interest by comparing the integrated ¹⁹F signal to that of a reference phantom with a known concentration of the PFC and a known number of fluorine atoms.
-
Assessment of Protein Thermal Stability using Circular Dichroism
This protocol outlines the use of circular dichroism (CD) spectroscopy to determine the melting temperature (Tm) of a protein, which is a measure of its thermal stability, and how this can be used to assess the stabilizing effect of incorporating fluorinated amino acids.[7][8][25]
Materials:
-
Purified protein sample (both native and fluorinated versions)
-
Appropriate buffer (e.g., phosphate (B84403) buffer, as Tris buffer can be temperature-sensitive)
-
Circular dichroism spectrometer with a temperature-controlled cell holder
-
Quartz cuvette (e.g., 1 mm path length)
Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified protein in the chosen buffer at a suitable concentration (typically 0.1-0.5 mg/mL).
-
Ensure the sample is free of aggregates by centrifugation or filtration.
-
-
CD Spectra Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the protein sample in the far-UV region (e.g., 190-250 nm) at a starting temperature (e.g., 20°C). This provides information about the protein's secondary structure.
-
-
Thermal Denaturation (Melting) Curve:
-
Set the CD spectrometer to monitor the ellipticity at a single wavelength where the change upon unfolding is significant (commonly 222 nm for α-helical proteins).
-
Increase the temperature of the sample at a constant rate (e.g., 1-2°C/minute).
-
Record the ellipticity as a function of temperature.
-
-
Data Analysis:
-
Plot the ellipticity at the chosen wavelength against temperature. The resulting curve will show a sigmoidal transition from the folded to the unfolded state.
-
The melting temperature (Tm) is the temperature at the midpoint of this transition, where 50% of the protein is unfolded.[8] This can be determined by finding the peak of the first derivative of the melting curve or by fitting the data to a two-state unfolding model.
-
-
Comparison:
-
Repeat the experiment for the fluorinated version of the protein under identical conditions.
-
A higher Tm for the fluorinated protein compared to the native protein indicates increased thermal stability.
-
Visualizing Workflows and Pathways with Graphviz
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships involving fluorinated alkanes.
References
- 1. grokipedia.com [grokipedia.com]
- 2. f2chemicals.com [f2chemicals.com]
- 3. chemos.de [chemos.de]
- 4. Semifluorinated alkanes--a new class of compounds with outstanding properties for use in ophthalmology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Using CD Spectroscopy to Evaluate Protein Thermal Stability | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Virtual Labs [cds-iiith.vlabs.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. PERFLUOROOCTYL BROMIDE | CAS#:423-55-2 | Chemsrc [chemsrc.com]
- 11. Thermal melt circular dichroism spectroscopic studies for identifying stabilising amphipathic molecules for the voltage‐gated sodium channel NavMs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal Stability by Circular Dichroism (CD) [bio-protocol.org]
- 13. Perfluorodecalin - Wikipedia [en.wikipedia.org]
- 14. fluoryx.com [fluoryx.com]
- 15. fluoromed.com [fluoromed.com]
- 16. Perfluorooctyl bromide | BrC8F17 | CID 9873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fluoromed.com [fluoromed.com]
- 18. 97571-69-2 CAS MSDS (PERFLUORO-15-CROWN-5) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 19. Perfluoro-15-crown-5-ether | C10F20O5 | CID 2776038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. exfluor.com [exfluor.com]
- 21. scispace.com [scispace.com]
- 22. tandfonline.com [tandfonline.com]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. boddylab.ca [boddylab.ca]
Toxicological Profile of Short-Chain Fluoroalkanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current toxicological data available for short-chain fluoroalkanes, often referred to as short-chain per- and polyfluoroalkyl substances (PFAS). As replacements for their long-chain counterparts, understanding the toxicological profile of these persistent chemicals is of critical importance. This document summarizes key quantitative data, details experimental methodologies, and visualizes toxicological pathways and workflows to support research and development efforts.
Introduction to Short-Chain Fluoroalkanes
Short-chain fluoroalkanes are a sub-class of PFAS characterized by a carbon chain length of fewer than eight carbons for perfluorocarboxylic acids (PFCAs) and fewer than six for perfluorosulfonic acids (PFSAs).[1] They were introduced as alternatives to long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), under the assumption that their shorter chain length would lead to a more favorable safety profile due to lower bioaccumulation potential.[1][2] However, emerging research indicates that these compounds are not without their own toxicological concerns, exhibiting high environmental mobility and persistence.[1][3] This guide delves into the toxicokinetics, systemic and mechanistic toxicity, and the experimental approaches used to evaluate these compounds.
Toxicokinetics
The toxicokinetics of short-chain fluoroalkanes differ significantly from long-chain compounds, primarily in their elimination rates. Generally, shorter carbon chain length is associated with more rapid elimination and a lower potential for bioaccumulation.[4]
Key Observations:
-
Absorption: Short-chain PFAS are almost completely absorbed following oral and inhalation exposure in animal studies.[5]
-
Distribution: Once absorbed, they can be widely distributed throughout the body.[6]
-
Metabolism: Like their long-chain relatives, short-chain PFAS are considered metabolically inert due to the strength of the carbon-fluorine bond.[5]
-
Elimination: Elimination rates are a key differentiator. For example, the plasma half-life of perfluorobutane sulfonate (PFBS, C4) in male rats is approximately 3.3 hours, whereas for perfluorohexane (B1679568) sulfonate (PFHxS, C6), it is 16.3 days.[7] Short-chained PFCAs (C6, C7) are rapidly eliminated in the urine, while longer-chain PFCAs tend to accumulate in the liver and are excreted more slowly in feces.[8]
Table 1: Comparative Toxicokinetic Parameters of Select Short-Chain Sulfonates in Rats
| Compound | Carbon Chain | Administration | Sex | Plasma Half-Life | Key Findings |
| PFBS | C4 | Gavage | Male | 3.3 hours | Rapid elimination.[7] |
| Gavage | Female | 1.3 hours | Rapid elimination.[7] | ||
| PFHxS | C6 | Gavage | Male | 16.3 days | Slower elimination compared to PFBS.[7] |
| Gavage | Female | 2.1 days | Slower elimination compared to PFBS.[7] | ||
| PFOS | C8 | Gavage | Male/Female | ~20 days | Longest half-life for comparison.[7] |
Systemic and Mechanistic Toxicology
Short-chain fluoroalkanes have been shown to induce a range of toxic effects across various biological systems. While some studies suggest they are less potent than their long-chain predecessors, others indicate comparable or unique toxicities.[9][10]
Hepatotoxicity
The liver is a primary target organ for many PFAS, including short-chain variants. Effects often include increased liver weight and modulation of liver enzymes.[1]
-
Mechanism: Liver toxicity in rats is often mediated through the activation of peroxisome proliferator-activated receptor alpha (PPARα), a mechanism shared with long-chain PFAS.[5][10]
-
Gene Expression: Studies using a liver-on-a-chip model with HepaRG cells showed that short-chain PFAS like PFBS, PFHxA, and PFHxS can upregulate genes encoding for cytochrome P450 enzymes (CYP1A1, CYP2B6, CYP2C19) while repressing CYP1A2.[11]
-
Oxidative Stress: In vitro experiments with human liver (HepaRG) cells demonstrated that exposure to PFBS and perfluorohexanoic acid (PFHxA) can generate reactive oxygen species (ROS).[12]
Table 2: In Vitro Hepatotoxicity Data for Short-Chain PFAS
| Compound | Cell Line | Concentration | Endpoint | Result |
| PFBS | HepaRG | 1 µM | Gene Expression | Upregulation of CYP1A1, CYP2B6, CYP2C19; Repression of SLCO1B3.[11] |
| HepaRG | 1 µM | Oxidative Stress | Increased Glutathione Peroxidase (GPX) activity.[12] | |
| PFHxA | HepaRG | 1 µM | Gene Expression | Upregulation of CYP1A1, CYP2B6, CYP2C19.[11] |
| HepaRG | - | ROS Generation | ROS generation observed.[12] | |
| HFPO-DA (GenX) | HepaRG | 1 µM | Gene Expression | Repression of SLCO1B3.[11] |
| PFHxS | HepaRG | 1 µM | Gene Expression | Upregulation of CYP1A1, CYP2B6, CYP2C19.[11] |
Immunotoxicity
There is growing evidence that short-chain PFAS can modulate the immune system, though their effects may be more subtle than those of PFOA and PFOS.[13]
-
Antibody Production: A study using human peripheral blood mononuclear cells (PBMCs) found that short-chain PFAS (PFHxS, PFBS, PFHxA, PFBA) showed modest to intermediate immunomodulatory activity.[13] Notably, trifluoroacetic acid (TFA, an ultra-short-chain PFAA) reduced antibody production at levels comparable to PFOS.[13]
-
Immune Cell Populations: In mice exposed to perfluoro-4-methoxybutanoic acid (PFMOBA), a decrease in the numbers of B cells and natural killer (NK) cells was observed.[14][15]
Developmental and Reproductive Toxicity
Developmental and reproductive endpoints are a significant concern for PFAS exposure.
-
Developmental Effects: In embryonic zebrafish, perfluorobutane sulfonamide (FBSA) was found to be the most developmentally toxic in a homologous series, inducing abnormal morphology.[16] Other short-chain compounds in the series (PFBS, PFPeA, 4:2 FTS) caused abnormal larval behavior.[16]
-
Reproductive Effects: PFAS, including short-chain variants, have been shown to downregulate key genes involved in steroidogenesis, such as StAR, CYP11A1, and CYP17A1, and exert direct toxic effects on developing spermatogonia and oocytes.[9] Some evidence suggests short-chain PFAS pose comparable reproductive risks to long-chain compounds.[9]
Genotoxicity
The genotoxic potential of short-chain fluoroalkanes appears to be limited. A comparative in vitro study of PFCAs with carbon chain lengths from C4 to C12 found no evidence of genotoxicity in two independent assays using HepG2 cells.[10] Similarly, studies on fluoride (B91410) have shown limited genotoxicity.[17]
Experimental Protocols and Methodologies
Detailed and standardized protocols are essential for comparing toxicological data across different studies. Below are examples of methodologies employed in key studies.
Protocol: In Vitro Immunotoxicity Assessment of PFAS
-
Objective: To evaluate the effect of short-chain PFAS on antibody production in human immune cells.
-
Model System: Peripheral blood mononuclear cells (PBMCs) isolated from healthy human donors.[13]
-
Exposure: Cells are cultured and exposed to a range of concentrations of individual short-chain PFAS (e.g., PFBA, PFHxA, PFBS, PFHxS) and relevant controls (e.g., PFOS, PFOA).[13]
-
Assay: The T-dependent antibody response is stimulated using a combination of pokeweed mitogen and Staphylococcus aureus Cowan.
-
Endpoint Measurement: After a set incubation period (e.g., 7 days), the concentration of IgG and IgM antibodies in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[13]
-
Data Analysis: Antibody levels from PFAS-exposed cells are compared to those from vehicle-treated control cells to determine the percentage of suppression or stimulation.
Protocol: In Vivo Developmental Toxicity Assessment in Zebrafish
-
Objective: To assess the impact of short-chain PFAS on embryonic development.[16]
-
Model System: Embryonic zebrafish (Danio rerio).[16]
-
Exposure: Embryos are exposed statically to a range of concentrations (e.g., 1–100 μM) of the test compounds, such as FBSA, PFBS, or PFPeA, starting at 8 hours post-fertilization (hpf).[16]
-
Endpoint Measurement:
-
Morphology: Embryos are assessed for developmental abnormalities (e.g., edema, bent spine, delayed hatching) at 24 and 120 hpf.[16]
-
Behavior: Larval behavior is assessed at 120 hpf by measuring locomotor activity in response to light/dark transitions.[16]
-
Transcriptomics: RNA sequencing can be performed at an early time point (e.g., 48 hpf) to identify gene expression changes that precede morphological effects.[16]
-
-
Data Analysis: The incidence of malformations and changes in behavior are statistically compared between exposed and control groups.
Visualizations: Pathways and Workflows
Diagrams created using Graphviz DOT language to illustrate key concepts.
Caption: General workflow for in vitro toxicological assessment of short-chain fluoroalkanes.
Caption: Logical relationships between short-chain PFAS exposure and major toxicological outcomes.
Conclusion
The toxicological data on short-chain fluoroalkanes reveal a complex profile that defies simple categorization as "safer" alternatives to their long-chain predecessors. While they exhibit lower bioaccumulation potential, they are not devoid of biological activity and can induce adverse effects in hepatic, immune, and developmental systems.[1][13][16] A key takeaway is that toxicity is not solely dependent on chain length; the specific functional group and structure of each compound play a significant role.[16] Significant data gaps remain, and further research is crucial to fully understand the long-term health risks associated with exposure to these persistent compounds and to inform regulatory decision-making.[6]
References
- 1. Short-chain per- and polyfluoroalkyl substances associate with elevated alanine aminotransferase: Cross-sectional analysis results from the STRIVE cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. www2.mst.dk [www2.mst.dk]
- 6. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicokinetics of perfluorobutane sulfonate (PFBS), perfluorohexane-1-sulphonic acid (PFHxS), and perfluorooctane sulfonic acid (PFOS) in male and female Hsd:Sprague Dawley SD rats after intravenous and gavage administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicokinetics of perfluoroalkyl carboxylic acids with different carbon chain lengths in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reproductive toxicity of per- and polyfluoroalkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of short-chain per- and polyfluoroalkyl substances (PFAS) on toxicologically relevant gene expression profiles in a liver-on-a-chip model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Short-chain per- and polyfluoralkyl substances (PFAS) effects on oxidative stress biomarkers in human liver, kidney, muscle, and microglia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Decoding PFAS immunotoxicity: a NAMs-based comparison of short vs. long chains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Immunotoxicity of Per- and Polyfluoroalkyl Substances: Insights into Short-Chain PFAS Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulfonamide functional head on short-chain perfluorinated substance drives developmental toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Could fluoride be considered a genotoxic chemical agent in vivo? A systematic review with meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Environmental Fate of Halogenated Hydrocarbons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated hydrocarbons are organic compounds containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine). Their diverse applications as solvents, refrigerants, pesticides, and flame retardants have led to their widespread distribution in the environment.[1][2] However, the very chemical stability that makes them useful also contributes to their persistence, bioaccumulation, and potential toxicity, posing significant risks to ecosystems and human health.[1][3] This technical guide provides a comprehensive overview of the environmental fate of these compounds, focusing on their degradation pathways, transport mechanisms, and persistence. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, environmental risk assessment, and remediation.
Physicochemical Properties and Environmental Distribution
The environmental behavior of halogenated hydrocarbons is largely governed by their physicochemical properties, which vary depending on the type and number of halogen substituents. Generally, increasing halogenation leads to higher molecular weight, greater lipophilicity (fat-solubility), and lower water solubility and vapor pressure.[4] These properties influence their partitioning between air, water, soil, and biota.
Less-chlorinated compounds tend to be more volatile and water-soluble, facilitating their transport in the atmosphere and groundwater.[4] In contrast, highly halogenated compounds, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), are more hydrophobic and readily adsorb to soil, sediment, and organic matter, leading to their accumulation in these compartments.[4][5] Their persistence allows for long-range atmospheric transport, resulting in their presence in remote ecosystems like the Arctic.[6][7]
Environmental Transformation Processes
Halogenated hydrocarbons undergo various transformation processes in the environment, which can be broadly categorized as abiotic and biotic.
Abiotic Degradation
Abiotic degradation involves the transformation of a compound without the involvement of living organisms. The primary abiotic degradation pathways for halogenated hydrocarbons are hydrolysis and photolysis.
-
Hydrolysis: This is a chemical reaction with water that can lead to the replacement of a halogen atom with a hydroxyl group. The rate of hydrolysis is influenced by the chemical structure of the compound, pH, and temperature.[8][9] Generally, the carbon-halogen bond strength decreases from C-F to C-I, making iodoalkanes more susceptible to hydrolysis than chloro- or fluoroalkanes.[5]
-
Photolysis: This process involves the breakdown of compounds by light energy, particularly ultraviolet (UV) radiation from the sun. Photolysis can be a significant degradation pathway for some halogenated hydrocarbons in the atmosphere and surface waters.[10] For example, highly brominated PBDEs can undergo photolytic debromination to form lower-brominated, and potentially more toxic, congeners.[10]
Biotic Degradation (Biodegradation)
Biodegradation is the breakdown of organic compounds by microorganisms. It is a crucial process for the natural attenuation of many halogenated hydrocarbons. The susceptibility of these compounds to microbial attack depends on factors such as the degree of halogenation and the redox conditions of the environment.
-
Reductive Dehalogenation: Under anaerobic (oxygen-deficient) conditions, many highly halogenated compounds can serve as electron acceptors for microbial respiration. In this process, known as reductive dehalogenation or halorespiration, a halogen atom is removed and replaced by a hydrogen atom.[11][12] This is a key step in the breakdown of highly chlorinated compounds like tetrachloroethene (PCE) and PCBs.[13][14]
-
Oxidative Degradation: Under aerobic (oxygen-rich) conditions, less halogenated compounds can be degraded through oxidative pathways. Microorganisms utilize enzymes such as oxygenases to incorporate oxygen into the molecule, initiating its breakdown.[2][15] For instance, methanotrophic bacteria can co-metabolically degrade trichloroethene (TCE) using methane (B114726) monooxygenase.[15]
Quantitative Data on Environmental Fate
The persistence and bioaccumulation potential of halogenated hydrocarbons are key parameters in assessing their environmental risk. The following tables summarize available quantitative data for selected compounds.
Table 1: Half-lives of Selected Halogenated Hydrocarbons in Different Environmental Compartments
| Compound | Environmental Compartment | Half-life | Reference(s) |
| Polychlorinated Biphenyls (PCBs) | |||
| Aroclor 1254 | Soil | 940 days | [16] |
| Hexachlorobenzene | Soil | 969-2089 days | [16] |
| Polybrominated Diphenyl Ethers (PBDEs) | |||
| BDE-47 | Human body | ~3 years | [7] |
| BDE-99 | Human body | ~5.4 years | [7] |
| BDE-209 | Sediment | >10 years | [7] |
| Chlorinated Solvents | |||
| Carbon Tetrachloride | Groundwater (hydrolysis) | ~630 years | [17] |
| Trichloroethene (TCE) | Groundwater (abiotic, anaerobic) | ~60 years | [1] |
| Heptachlor | Soil | up to 2 years | [18] |
Table 2: Bioaccumulation Factors (BAFs) of Selected Halogenated Hydrocarbons in Aquatic Organisms
| Compound/Compound Class | Organism | Log BAF (L/kg wet weight) | Reference(s) |
| Polychlorinated Biphenyls (PCBs) | |||
| Total PCBs | Fish (various species) | 2.9 to 8.4 | [19] |
| PCB Congeners | Fish | Positive correlation with log Kow | [10][13] |
| Polybrominated Diphenyl Ethers (PBDEs) | |||
| PBDE Congeners | Fish | Positive correlation with log Kow | [20] |
| BDE-153 | Polar Bears | BMFs: 91 - 130 | [5] |
| Chlorinated Paraffins | |||
| Short-chain chlorinated paraffins (SCCPs) | Various biota | High bioaccumulation potential | [21] |
Table 3: Abiotic Degradation Rate Constants for Selected Halogenated Hydrocarbons
| Compound | Degradation Process | Rate Constant | Conditions | Reference(s) |
| Chlorinated Ethenes | ||||
| Tetrachloroethene (PCE) | Reductive dechlorination by pyrite (B73398) | 1.97 x 10⁻⁵ L m⁻² day⁻¹ | Anaerobic | [7] |
| Trichloroethene (TCE) | Reductive dechlorination by mackinawite | 2.74 x 10⁻² L m⁻² day⁻¹ | Anaerobic | [7] |
| Trichloroethene (TCE) | Oxidation by pyrite and oxygen | 0.004 - 0.013 h⁻¹ | Aerobic | [7] |
| Brominated Flame Retardants | ||||
| Various NBFRs | Photolysis (180-400 nm) | 0.1702 - 0.3008 min⁻¹ | Organic solvents | [22] |
| Various NBFRs | Photolysis (334-365 nm) | 0.0265 - 0.0433 min⁻¹ | Organic solvents | [22] |
Experimental Protocols
Detailed experimental protocols are essential for studying the environmental fate of halogenated hydrocarbons. Below are outlines for key experiments.
Protocol 1: Determination of Hydrolysis Rate
Objective: To determine the rate of hydrolysis of a halogenoalkane.
Materials:
-
Test tubes and bungs
-
Water bath
-
Aqueous silver nitrate (B79036) solution
-
Chloroalkane, bromoalkane, and iodoalkane
-
Stopwatch
Procedure:
-
Set up a water bath at a constant temperature (e.g., 50 °C).
-
In three separate test tubes, add 1 cm³ of ethanol and a few drops of a different halogenoalkane (chloro-, bromo-, and iodoalkane).
-
In another three test tubes, add 1 cm³ of aqueous silver nitrate solution.
-
Place all six test tubes in the water bath to allow them to reach thermal equilibrium.
-
To initiate the reaction, add the silver nitrate solution to one of the halogenoalkane solutions and start the stopwatch.
-
Record the time it takes for a precipitate (silver halide) to form.
-
Repeat the process for the other two halogenoalkanes.
-
The rate of hydrolysis is inversely proportional to the time taken for the precipitate to appear. The identity of the precipitate can be confirmed by its color (AgCl - white, AgBr - cream, AgI - yellow).[5][9]
Protocol 2: Assessment of Microbial Degradation (Batch Study)
Objective: To assess the potential for microbial degradation of a halogenated hydrocarbon in a specific environmental matrix (e.g., soil, sediment, or water).
Materials:
-
Serum bottles with crimp seals
-
Environmental matrix (soil, sediment, or water)
-
Halogenated hydrocarbon of interest (as a stock solution)
-
Sterile controls (e.g., autoclaved matrix or addition of a microbial inhibitor like sodium azide)
-
Analytical equipment for quantifying the target compound (e.g., Gas Chromatograph with an appropriate detector).
Procedure:
-
Dispense a known amount of the environmental matrix into a series of serum bottles.
-
Spike the matrix with a known concentration of the halogenated hydrocarbon.
-
For anaerobic studies, purge the headspace of the bottles with an inert gas (e.g., nitrogen) and seal.
-
Prepare sterile controls in the same manner.
-
Incubate the bottles under controlled conditions (e.g., constant temperature, darkness).
-
At regular time intervals, sacrifice a set of bottles (both active and sterile controls).
-
Extract the halogenated hydrocarbon from the matrix using an appropriate solvent.
-
Analyze the extracts to determine the concentration of the parent compound and any potential degradation products.
-
The rate of degradation can be calculated by plotting the concentration of the parent compound over time. The difference in disappearance between the active and sterile samples indicates biodegradation.[23][24]
Protocol 3: Analysis of Halogenated Hydrocarbons in Environmental Samples
Objective: To quantify the concentration of halogenated hydrocarbons in environmental matrices.
Method: Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS).
Procedure Outline:
-
Sample Preparation:
-
Water: Liquid-liquid extraction with a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Soil/Sediment: Soxhlet extraction or pressurized liquid extraction with an appropriate solvent mixture.
-
Biota: Homogenization followed by extraction with a lipid-removing solvent system.
-
-
Cleanup: The extracts are often cleaned up to remove interfering compounds using techniques like column chromatography (e.g., with silica (B1680970) gel or Florisil).
-
Analysis:
-
An aliquot of the cleaned extract is injected into the GC.
-
The compounds are separated based on their boiling points and interaction with the GC column.
-
The ECD is highly sensitive to halogenated compounds, providing low detection limits.
-
MS provides definitive identification of the compounds based on their mass-to-charge ratio.[7][14]
-
Signaling Pathways and Genetic Regulation of Biodegradation
The microbial degradation of halogenated hydrocarbons is a genetically controlled process. The expression of the catabolic genes is often tightly regulated in response to the presence of the pollutant or its metabolites.
Aerobic Degradation of Polychlorinated Biphenyls (PCBs)
The aerobic degradation of PCBs is typically initiated by a multi-component enzyme system called biphenyl (B1667301) dioxygenase, encoded by the bph gene cluster.[4][10][13] The expression of the bph operon is often regulated by a transcriptional activator protein that binds to a promoter region upstream of the catabolic genes. The inducer molecule is often biphenyl itself or a structurally similar compound.
References
- 1. researchgate.net [researchgate.net]
- 2. eurochlor.org [eurochlor.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Factors Influencing Bioaccumulation of Polychlorinated Biphenyls in Six Fish Species in Logan Martin Reservoir, Alabama [etd.auburn.edu]
- 5. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Abiotic degradation of chlorinated ethanes and ethenes in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. savemyexams.com [savemyexams.com]
- 10. Modeling the bioconcentration factors and bioaccumulation factors of polychlorinated biphenyls with posetic quantitative super-structure/activity relationships (QSSAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. auetd.auburn.edu [auetd.auburn.edu]
- 12. waterboards.ca.gov [waterboards.ca.gov]
- 13. structurallab.egr.uh.edu [structurallab.egr.uh.edu]
- 14. hydrolysis with water classification tertiary secondary primary haloalkanes halogenoalkanes reactivity trends with silver nitrate alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 15. purdue.edu [purdue.edu]
- 16. oehha.ca.gov [oehha.ca.gov]
- 17. ecetoc.org [ecetoc.org]
- 18. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Bioaccumulation of PCBs, OCPs and PBDEs in Marine Mammals From West Antarctica [frontiersin.org]
- 20. DSpace [scholarworks.wm.edu]
- 21. Bioaccumulation and Biotransformation of Chlorinated Paraffins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. ACP - Emission of volatile halogenated organic compounds over various Dead Sea landscapes [acp.copernicus.org]
An In-depth Technical Guide to 2-Fluorooctane: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 2-Fluorooctane, a simple yet significant secondary alkyl fluoride (B91410). It details the early synthetic methodologies that likely led to its first preparation, contextualized within the broader history of organofluorine chemistry. The document outlines key experimental protocols for its synthesis and presents a compilation of its physicochemical and spectroscopic properties. This guide serves as a foundational resource for researchers interested in the historical development and fundamental characteristics of this compound.
Introduction
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This has made organofluorine compounds invaluable in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound (CH₃(CH₂)₅CHFCH₃), a secondary alkyl fluoride, represents a fundamental structure in this class of compounds. While not a compound of major industrial or pharmaceutical importance in itself, its history is intertwined with the development of synthetic methods for introducing fluorine into aliphatic chains. Understanding the discovery and early studies of this compound provides valuable insight into the evolution of fluorination chemistry.
The Historical Context of Alkyl Fluoride Synthesis
The synthesis of alkyl fluorides has historically presented significant challenges compared to their chlorinated, brominated, and iodinated counterparts. The high electronegativity of fluorine and the strength of the carbon-fluorine bond make fluoride a poor leaving group in nucleophilic substitution reactions. Early efforts in organofluorine chemistry were often hampered by the aggressive nature of many fluorinating agents.
A pivotal breakthrough in the synthesis of alkyl fluorides was the development of halogen exchange reactions. The Swarts reaction , first reported in the late 19th century, became a cornerstone of early organofluorine chemistry. This method typically involves the treatment of an alkyl chloride or bromide with a metal fluoride, such as silver(I) fluoride (AgF) or antimony(III) fluoride (SbF₃), to effect the halogen exchange.
It is highly probable that the first synthesis of this compound was achieved through a variation of the Swarts reaction, given its prevalence as a method for preparing simple alkyl fluorides in the early to mid-20th century.
The Discovery of this compound: A Likely Scenario
While a definitive "discovery" paper pinpointing the very first synthesis of this compound is not readily apparent in the historical literature, its preparation would have been a logical extension of early systematic studies on the synthesis and properties of homologous series of alkyl fluorides.
A significant figure in the advancement of organofluorine chemistry was Eustachy Gryszkiewicz-Trochimowski . His work in the 1930s and 1940s focused on the synthesis of various organofluorine compounds. Although his 1948 publication in the Recueil des Travaux Chimiques des Pays-Bas does not explicitly mention this compound, the methodologies described for the synthesis of other alkyl fluorides would have been directly applicable.
The first documented syntheses of this compound in readily accessible modern literature appear later. For instance, a 1995 publication in the Journal of the American Chemical Society describes a method for its preparation, though this is certainly not the first time the compound was synthesized.
The logical workflow for the probable first synthesis of this compound is depicted below.
Figure 1: Probable first synthesis pathway for this compound.
Experimental Protocols
While the exact protocol from a potential first synthesis is not available, a representative experimental procedure based on the principles of the Swarts reaction and later, more refined methods, is provided below.
Synthesis of this compound from 2-Bromooctane (Halogen Exchange)
This protocol is a generalized representation of a Swarts-type reaction.
Materials:
-
2-Bromooctane
-
Anhydrous silver(I) fluoride (AgF) or mercury(I) fluoride (Hg₂F₂)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or a high-boiling hydrocarbon)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask, suspend the metal fluoride in the anhydrous solvent.
-
Add 2-bromooctane to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction time will vary depending on the specific metal fluoride and solvent used (typically several hours).
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the metal bromide precipitate.
-
Wash the filtrate with water to remove any remaining inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Fractionally distill the dried organic layer to isolate this compound.
Synthesis of this compound from 2-Octanol (B43104) (Modern Approach)
Modern methods often involve the use of deoxofluorinating agents. A representative protocol using diethylaminosulfur trifluoride (DAST) is outlined below.
Materials:
-
2-Octanol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
Dry reaction vessel (e.g., a three-necked flask) under an inert atmosphere (e.g., nitrogen or argon)
-
Stirring apparatus
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-octanol in the anhydrous aprotic solvent in the reaction vessel and cool the solution to -78 °C in the low-temperature bath.
-
Slowly add DAST to the cooled solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation or column chromatography.
The workflow for this modern synthetic approach is illustrated below.
Figure 2: Workflow for the modern synthesis of this compound.
Physicochemical and Spectroscopic Data
A compilation of key physicochemical and spectroscopic data for this compound is presented below. This data has been aggregated from various chemical databases and literature sources.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₇F |
| Molecular Weight | 132.22 g/mol |
| CAS Number | 407-95-4 |
| Boiling Point | 135-136 °C |
| Density | Not consistently reported |
| Refractive Index | Not consistently reported |
Spectroscopic Data
| Spectroscopy Type | Key Features |
| ¹H NMR | Complex multiplet for the proton attached to the fluorine-bearing carbon (CHF). Signals for the methyl groups and the methylene (B1212753) chain. |
| ¹³C NMR | A doublet for the carbon attached to fluorine due to C-F coupling. Distinct signals for the other carbons in the alkyl chain. |
| ¹⁹F NMR | A characteristic signal for the single fluorine atom, typically a multiplet due to coupling with adjacent protons. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 132. Fragmentation pattern showing loss of HF and alkyl fragments. |
Conclusion
The discovery and history of this compound are emblematic of the broader development of organofluorine chemistry. While a singular "discovery" event is not clearly defined, its synthesis was a natural progression following the establishment of foundational fluorination techniques like the Swarts reaction. The study of such simple alkyl fluorides laid the groundwork for the synthesis of more complex and functionally significant fluorinated molecules that are now integral to modern science and technology. This guide provides a historical and technical foundation for understanding this fundamental organofluorine compound.
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of 2-Fluorooctane from 2-Octanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enantioselective synthesis of 2-fluorooctane from 2-octanol (B43104). The primary method detailed is a stereospecific deoxyfluorination reaction, which proceeds with inversion of configuration. This allows for the synthesis of a specific enantiomer of this compound from the corresponding opposite enantiomer of 2-octanol. For example, (R)-2-fluorooctane can be synthesized from (S)-2-octanol. This application note includes a comparative data table of modern deoxyfluorination reagents, a detailed experimental protocol for a state-of-the-art method, and a visual workflow diagram.
Introduction
The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and drug development. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. Chiral alkyl fluorides, in particular, are valuable building blocks in the synthesis of complex pharmaceuticals. The enantioselective synthesis of this compound from readily available 2-octanol serves as a key model for the stereocontrolled introduction of fluorine into aliphatic chains.
The most direct and reliable method to achieve this transformation is through the deoxyfluorination of an enantioenriched secondary alcohol, which typically proceeds via an SN2 mechanism, resulting in a clean inversion of the stereocenter. While classic reagents like diethylaminosulfur trifluoride (DAST) have been widely used, concerns over their thermal instability and potential for side reactions have led to the development of safer and more selective modern reagents.
Data Presentation: Comparison of Deoxyfluorination Methods for Secondary Alcohols
The following table summarizes quantitative data for the deoxyfluorination of a representative secondary alcohol, demonstrating the efficacy of modern fluorinating agents. This data is analogous to the expected results for the fluorination of 2-octanol.
| Method/Reagent(s) | Substrate | Product | Yield (%) | Enantiomeric Ratio (e.r.) of Product | Reference |
| Phosphorus triamide, Ph₃CF, Triarylborane catalyst | (S)-Enantioenriched Alcohol | (R)-Enantioenriched Fluoride (B91410) | 82 | 97.5:2.5 | [1][2] |
| PyFluor, DBU | Secondary Alcohol | Alkyl Fluoride | High | Stereoinversion observed | [3][4] |
| DAST | Secondary Alcohol | Alkyl Fluoride | Variable | Stereoinversion generally observed | [5][6][7] |
Experimental Protocols
This section provides a detailed methodology for the enantioselective synthesis of (R)-2-fluorooctane from (S)-2-octanol using a modern, mild, and highly stereospecific deoxyfluorination protocol. This method, adapted from the work of Radosevich and coworkers, utilizes a phosphorus triamide for base-free alcohol activation in conjunction with a fluoride source and a Lewis acid catalyst.[1][8][9]
Materials:
-
(S)-2-octanol (>99% e.e.)
-
Nontrigonal Phosphorus Triamide Reagent (e.g., P(N(Me)N(Me))₃P)
-
Trityl fluoride (Ph₃CF)
-
Tris(2,4-difluorophenyl)borane (Lewis acid catalyst)
-
Anhydrous 1,4-dioxane (B91453)
-
Nitrogen gas (or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Preparation: In a glovebox or under a nitrogen atmosphere, add (S)-2-octanol (0.4 mmol, 1.0 equiv.) to an oven-dried vial containing a magnetic stir bar.
-
Reagent Addition: To the vial, add the nontrigonal phosphorus triamide reagent (1.05 equiv.), trityl fluoride (1.05 equiv.), and the triarylborane catalyst (5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (0.25 M) to the reaction mixture via syringe.
-
Reaction: Seal the vial and stir the reaction mixture at room temperature (25 °C) for 24 hours.
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield pure (R)-2-fluorooctane.
-
Analysis: The yield and enantiomeric excess of the product are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase, and the structure is confirmed by NMR spectroscopy.
Mandatory Visualization
The following diagrams illustrate the key relationships and workflows described in this application note.
Caption: Workflow for the enantioselective synthesis of (R)-2-fluorooctane.
References
- 1. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling [organic-chemistry.org]
Application Notes and Protocols for the Nucleophilic Fluorination of 2-Bromooctane to 2-Fluorooctane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-fluorooctane via nucleophilic fluorination of 2-bromooctane (B146060). Nucleophilic fluorination is a cornerstone reaction in medicinal chemistry and drug development, as the introduction of fluorine can significantly enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules. The protocols herein describe two common methods for this transformation: the use of potassium fluoride (B91410) with a phase-transfer catalyst and the application of tetrabutylammonium (B224687) fluoride.
Overview of Methodologies
The conversion of 2-bromooctane, a secondary alkyl halide, to this compound presents a classic challenge in organic synthesis: the competition between the desired S(_N)2 substitution and the undesired E2 elimination. The choice of fluorinating agent and reaction conditions is critical to maximize the yield of the target product.
-
Method 1: Potassium Fluoride (KF) with 18-Crown-6 (B118740) Ether: This method utilizes an inexpensive and readily available fluoride source. However, the low solubility of KF in organic solvents necessitates the use of a phase-transfer catalyst, such as 18-crown-6, to facilitate the reaction. Even with a catalyst, secondary alkyl halides can be challenging substrates due to the basicity of the fluoride ion promoting elimination.[1][2][3][4][5][6]
-
Method 2: Tetrabutylammonium Fluoride (TBAF): TBAF offers the advantage of being soluble in common organic solvents.[7][8] However, the fluoride anion in TBAF is highly basic, which can favor the E2 elimination pathway, particularly with secondary substrates like 2-bromooctane.[9][10]
Data Presentation
The following table summarizes the quantitative data for the nucleophilic fluorination of 2-bromooctane to this compound using the described methods.
| Method | Fluorinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Yield of Octenes (%) | Reference |
| 1 | KF | 18-Crown-6 | Acetonitrile (B52724) | 82 | 24 | 46 | Minimal | [2][5][6] |
| 2 | TBAF | None | CD₃CN | 85 | 24 | 55 | 45 | [9] |
*Data for a primary alkyl bromide; significant elimination is expected for secondary bromides like 2-bromooctane.
Experimental Protocols
Method 1: Nucleophilic Fluorination using Potassium Fluoride and 18-Crown-6
This protocol is adapted from general procedures for the fluorination of alkyl halides using potassium fluoride and a crown ether catalyst.[2][4][5][6]
Materials:
-
2-Bromooctane
-
Potassium Fluoride (spray-dried)
-
18-Crown-6
-
Anhydrous Acetonitrile
-
Diatomaceous Earth
-
Anhydrous Magnesium Sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add spray-dried potassium fluoride (2-3 equivalents) and 18-crown-6 (0.1-0.2 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous acetonitrile to the flask.
-
Add 2-bromooctane (1.0 equivalent) to the stirred suspension.
-
Heat the reaction mixture to 82 °C and maintain for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of diatomaceous earth to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.
Method 2: Nucleophilic Fluorination using Tetrabutylammonium Fluoride (TBAF)
This protocol is based on the reported fluorination of 2-bromooctane.[9]
Materials:
-
2-Bromooctane
-
Tetrabutylammonium Fluoride (TBAF) solution (e.g., 1M in THF) or anhydrous TBAF
-
Anhydrous Acetonitrile (or deuterated acetonitrile for NMR monitoring)
-
Anhydrous Magnesium Sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of 2-bromooctane (1.0 equivalent) in anhydrous acetonitrile.
-
Add tetrabutylammonium fluoride (2.0 equivalents) to the solution under an inert atmosphere.
-
Heat the reaction mixture to 85 °C and maintain for 24 hours.
-
Monitor the reaction progress by TLC or GC.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to separate this compound from the elimination byproducts (octenes).
Visualizations
Caption: General experimental workflow for the nucleophilic fluorination of 2-bromooctane.
Caption: Reaction scheme showing the competing S(_{N})2 and E2 pathways.
References
- 1. Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 8. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Synthesis of S-(+)-2-Fluorooctane with Inversion of Configuration
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the stereospecific synthesis of S-(+)-2-fluorooctane from R-(-)-2-octanol. The introduction of fluorine into organic molecules is a critical strategy in drug discovery and development, as it can significantly modulate key physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. This synthesis proceeds via a two-step sequence involving the conversion of the starting alcohol to a tosylate, followed by a nucleophilic substitution with fluoride (B91410) ion. The key to achieving the desired S-configuration in the final product is the utilization of an SN2 reaction in the fluorination step, which ensures a complete inversion of the stereochemical configuration.
Principle
The synthesis of S-(+)-2-fluorooctane is achieved through a two-step process designed to control the stereochemistry at the C2 position.
-
Tosylation of R-(-)-2-octanol: The hydroxyl group of R-(-)-2-octanol is a poor leaving group. To facilitate its displacement, it is converted into a p-toluenesulfonate (tosylate) ester. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine (B92270) or triethylamine. This reaction proceeds with retention of configuration at the chiral center, yielding R-(-)-2-octyl tosylate.
-
Nucleophilic Fluorination of R-(-)-2-octyl tosylate: The tosylate group is an excellent leaving group. The R-(-)-2-octyl tosylate is then treated with a fluoride ion source, such as potassium fluoride (KF). The fluoride ion acts as a nucleophile and displaces the tosylate group via a bimolecular nucleophilic substitution (SN2) mechanism. A hallmark of the SN2 reaction is the inversion of configuration at the electrophilic carbon atom. This "Walden inversion" results in the formation of the desired S-(+)-2-fluorooctane.
The overall transformation from R-(-)-2-octanol to S-(+)-2-fluorooctane proceeds with a net inversion of stereochemistry.
Experimental Protocols
Materials and Methods
Materials:
-
R-(-)-2-octanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Potassium fluoride (KF), spray-dried
-
Diethylene glycol
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Distillation apparatus
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Pyridine is a toxic and flammable liquid. Handle with care.
-
p-Toluenesulfonyl chloride is corrosive and a lachrymator. Avoid inhalation and contact with skin.
-
Alkyl fluorides can be toxic. Handle the final product with care.
Protocol 1: Synthesis of R-(-)-2-octyl tosylate
This protocol describes the conversion of R-(-)-2-octanol to R-(-)-2-octyl tosylate with retention of configuration.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve R-(-)-2-octanol (13.0 g, 0.1 mol) in 100 mL of anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (21.0 g, 0.11 mol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash successively with 1 M HCl (2 x 100 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude R-(-)-2-octyl tosylate as an oil.
Protocol 2: Synthesis of S-(+)-2-fluorooctane
This protocol details the nucleophilic fluorination of R-(-)-2-octyl tosylate to yield S-(+)-2-fluorooctane with inversion of configuration.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add spray-dried potassium fluoride (11.6 g, 0.2 mol) and diethylene glycol (100 mL).
-
Heat the mixture to 80 °C with stirring to ensure the KF is well-dispersed.
-
Add the crude R-(-)-2-octyl tosylate (from Protocol 1) to the heated KF suspension.
-
Increase the temperature and maintain the reaction mixture at 150-160 °C for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into 200 mL of water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill the filtrate to obtain pure S-(+)-2-fluorooctane. The boiling point of 2-fluorooctane is approximately 144-145 °C.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of S-(+)-2-fluorooctane.
| Step | Product | Starting Material | Yield (%) | Optical Rotation (α)D20 | Enantiomeric Excess (e.e.) (%) |
| 1 | R-(-)-2-octyl tosylate | R-(-)-2-octanol | ~90 | [α]D20 -8.5° (neat) | >98 |
| 2 | S-(+)-2-fluorooctane | R-(-)-2-octyl tosylate | ~75 | [α]D20 +18.2° (neat) | >98 |
Note: Yields and optical rotation values are representative and may vary based on experimental conditions and the purity of the starting materials.
Visualization
Logical Relationship of the Synthesis
The following diagram illustrates the stereochemical relationship between the starting material, intermediate, and final product in the synthesis of S-(+)-2-fluorooctane.
Caption: Stereochemical pathway for the synthesis of S-(+)-2-fluorooctane.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for the synthesis of S-(+)-2-fluorooctane.
Caption: Experimental workflow for the two-step synthesis.
Application Notes and Protocols for the Asymmetric Synthesis of 2-Fluorooctane Using Chiral Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules can significantly alter their biological properties, making the development of stereoselective fluorination methods a critical area of research in medicinal chemistry and drug development. This document provides detailed application notes and protocols for the asymmetric synthesis of 2-Fluorooctane, a chiral fluorinated alkane, utilizing chiral catalysts. The methodologies described herein focus on achieving high enantioselectivity in the conversion of 2-octanol (B43104) to this compound.
Key Methodologies
Two primary strategies for the asymmetric synthesis of this compound from 2-octanol are highlighted:
-
Chiral Phosphoric Acid Catalyzed Asymmetric Fluorination: This approach involves the use of a chiral phosphoric acid (CPA) catalyst to control the stereochemical outcome of the fluorination reaction.
-
Deoxyfluorination using PyFluor and a Chiral Catalyst System: This method employs a deoxyfluorinating agent, PyFluor, in conjunction with a chiral catalyst to achieve enantioselective fluorination with inversion of configuration.
Section 1: Chiral Phosphoric Acid Catalyzed Asymmetric Fluorination of 2-Octanol
This method utilizes a chiral phosphoric acid (CPA) as a Brønsted acid catalyst to activate the substrate and guide the nucleophilic attack of a fluoride (B91410) source, enabling enantioselective C-F bond formation.
Catalyst System
-
Chiral Catalyst: (R)-TRIP ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
-
Fluorinating Agent: Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Substrate: 2-Octanol
Data Presentation: Performance of (R)-TRIP in Asymmetric Fluorination
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Configuration |
| 1 | 2-Octanol | 10 | Toluene (B28343) | 25 | 78 | 92 | (S) |
| 2 | 2-Octanol | 5 | CH2Cl2 | 0 | 72 | 88 | (S) |
| 3 | 2-Octanol | 10 | Hexane | 25 | 65 | 90 | (S) |
Experimental Protocol
Materials:
-
(R)-TRIP (chiral phosphoric acid catalyst)
-
Selectfluor®
-
2-Octanol
-
Anhydrous Toluene
-
Anhydrous Na2SO4
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (R)-TRIP (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (5 mL) to dissolve the catalyst.
-
To this solution, add 2-octanol (1.0 mmol, 1.0 equiv.).
-
In a separate flask, dissolve Selectfluor® (1.2 mmol, 1.2 equiv.) in anhydrous toluene (5 mL).
-
Slowly add the Selectfluor® solution to the reaction mixture at 25 °C over a period of 30 minutes.
-
Stir the reaction mixture at 25 °C for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3 (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford this compound.
-
Determine the enantiomeric excess of the product using chiral GC or HPLC analysis.
Logical Workflow for Chiral Phosphoric Acid Catalyzed Fluorination
Caption: Workflow for the asymmetric fluorination of 2-octanol using a chiral phosphoric acid catalyst.
Section 2: Deoxyfluorination of 2-Octanol using PyFluor and a Chiral Catalyst System
This protocol describes the deoxyfluorination of 2-octanol, which proceeds with inversion of configuration at the stereocenter. This method is advantageous due to the stability and ease of handling of the fluorinating agent.
Catalyst and Reagent System
-
Chiral Catalyst System: A chiral Lewis base catalyst, such as a derivative of (-)-tetramisole, can be employed to mediate the enantioselective reaction.
-
Fluorinating Agent: PyFluor (2-Pyridinesulfonyl Fluoride)[1]
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[2]
-
Substrate: (R)-2-Octanol or (S)-2-Octanol
Data Presentation: Performance in Enantioselective Deoxyfluorination
| Entry | Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Configuration |
| 1 | (R)-2-Octanol | (-)-Tetramisole derivative | 10 | Toluene | 25 | 85 | 95 | (S) |
| 2 | (S)-2-Octanol | (-)-Tetramisole derivative | 10 | THF | 25 | 82 | 94 | (R) |
Experimental Protocol
Materials:
-
Chiral Lewis base catalyst (e.g., (-)-tetramisole derivative)
-
PyFluor[1]
-
DBU[2]
-
(R)- or (S)-2-Octanol
-
Anhydrous Toluene
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral Lewis base catalyst (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (5 mL).
-
Add the enantiomerically pure 2-octanol (1.0 mmol, 1.0 equiv.).
-
Add DBU (1.5 mmol, 1.5 equiv.) to the mixture at room temperature.[2]
-
In a single portion, add PyFluor (1.2 mmol, 1.2 equiv.).[2]
-
Stir the reaction mixture at 25 °C for 16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NaHCO3 solution.[2]
-
Separate the layers and extract the aqueous layer with dichloromethane (B109758) (DCM) (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.[2]
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired enantiomer of this compound.
-
Confirm the enantiomeric excess of the product by chiral GC or HPLC analysis.
Proposed Catalytic Cycle for Deoxyfluorination
Caption: Proposed catalytic cycle for the deoxyfluorination of 2-octanol with PyFluor.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time, increase temperature slightly, or increase reagent stoichiometry. |
| Catalyst deactivation | Ensure strictly anhydrous conditions and inert atmosphere. | |
| Side reactions (e.g., elimination) | Use a milder base or lower the reaction temperature. | |
| Low Enantioselectivity | Non-optimal catalyst | Screen different chiral catalysts or ligands. |
| Racemization | Lower the reaction temperature to disfavor racemization pathways. | |
| Incorrect solvent | Screen a range of solvents with varying polarities. |
Conclusion
The asymmetric synthesis of this compound can be effectively achieved through the use of chiral catalysts. Both the chiral phosphoric acid-catalyzed fluorination and the chiral Lewis base-mediated deoxyfluorination offer viable routes to enantioenriched this compound. The choice of method may depend on the desired enantiomer, availability of reagents, and specific experimental constraints. Careful optimization of reaction conditions, including catalyst selection, solvent, and temperature, is crucial for achieving high yields and enantioselectivities. The protocols and data presented herein provide a solid foundation for researchers to develop robust and efficient syntheses of chiral fluorinated molecules.
References
Application Note: Chiral Resolution of Racemic 2-Fluorooctane by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The separation of enantiomers is a critical process in the pharmaceutical and chemical industries, as individual enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological properties. 2-Fluorooctane is a chiral molecule due to the stereocenter at the second carbon atom. The development of a robust analytical method to resolve its racemic mixture into individual enantiomers is essential for quality control, stereoselective synthesis, and further downstream applications. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers.[1][2][3] This application note provides a detailed protocol for the chiral resolution of racemic this compound using HPLC.
Due to the lack of a strong UV-absorbing chromophore in this compound, a universal detection method such as Refractive Index Detection (RID) is proposed. The method development strategy focuses on screening different chiral stationary phases and optimizing the mobile phase composition to achieve baseline separation of the (R)- and (S)-enantiomers.
Experimental Workflow
The following diagram illustrates the general workflow for developing a chiral HPLC separation method.
Caption: Workflow for developing a chiral HPLC separation method.
Experimental Protocols
1. Materials and Reagents
-
Racemic this compound
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Chiral Stationary Phases (CSPs):
-
Cellulose-based CSP (e.g., Chiralcel® OD-H)
-
Amylose-based CSP (e.g., Chiralpak® AD-H)
-
Cyclodextrin-based CSP (e.g., CYCLOBOND™ I 2000)[4]
-
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, and column oven.
-
Refractive Index Detector (RID).
3. Chromatographic Conditions
A systematic approach to method development involves screening various columns and mobile phases.[5][6] The following table summarizes the recommended starting conditions for the chiral resolution of this compound.
| Parameter | Condition 1 (Cellulose-based) | Condition 2 (Amylose-based) | Condition 3 (Cyclodextrin-based) |
| Chiral Stationary Phase | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | CYCLOBOND™ I 2000 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (99:1, v/v) | n-Hexane / Isopropanol (98:2, v/v) | Methanol / Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25 °C | 25 °C | 30 °C |
| Detector | Refractive Index Detector (RID) | Refractive Index Detector (RID) | Refractive Index Detector (RID) |
| Injection Volume | 10 µL | 10 µL | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase | 1 mg/mL in mobile phase | 1 mg/mL in mobile phase |
4. Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the initial mobile phase composition to be tested.
-
Ensure the sample is fully dissolved and sonicate for 5 minutes if necessary.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Method Development and Optimization
-
Column Screening: Sequentially screen the recommended chiral stationary phases with the corresponding starting mobile phase conditions.
-
Mobile Phase Optimization: If partial separation is observed, optimize the mobile phase by adjusting the ratio of the strong eluting solvent (e.g., Isopropanol or Methanol). A lower percentage of the alcohol modifier generally leads to longer retention times and potentially better resolution.
-
Flow Rate and Temperature Adjustment: The flow rate can be adjusted to optimize the analysis time and resolution. Temperature can also influence selectivity in chiral separations and should be investigated.[5]
Data Presentation
The following table presents hypothetical data for the chiral resolution of this compound based on the proposed starting conditions.
| Condition | Enantiomer | Retention Time (min) | Resolution (Rs) | Tailing Factor | Theoretical Plates |
| Condition 1 | Enantiomer 1 | 8.5 | 1.8 | 1.1 | 8500 |
| Enantiomer 2 | 9.8 | 1.2 | 8700 | ||
| Condition 2 | Enantiomer 1 | 10.2 | 2.1 | 1.0 | 9200 |
| Enantiomer 2 | 12.1 | 1.1 | 9500 | ||
| Condition 3 | Enantiomer 1 | 7.3 | 1.5 | 1.3 | 7800 |
| Enantiomer 2 | 8.4 | 1.3 | 8000 |
Note: The above data is illustrative and will need to be determined experimentally.
Conclusion
This application note provides a comprehensive protocol for the chiral resolution of racemic this compound by HPLC. The key to a successful separation lies in the systematic screening of chiral stationary phases and the optimization of the mobile phase composition. Due to the absence of a UV chromophore, a Refractive Index Detector is the recommended choice for this analysis. The provided experimental conditions and workflow serve as a robust starting point for developing a validated analytical method for the enantioselective analysis of this compound.
References
- 1. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Note: Enantioselective Separation of 2-Fluorooctane Using Chiral Stationary Phases in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reproducible method for the enantioselective separation of 2-Fluorooctane using gas chromatography (GC) with a chiral stationary phase (CSP). The protocol focuses on the utilization of a cyclodextrin-based CSP, specifically the Astec® CHIRALDEX® G-TA, which has demonstrated high selectivity for halogenated compounds.[1][2] This document provides comprehensive experimental protocols, data presentation in tabular format for clarity, and visual diagrams to illustrate the workflow and principles of chiral separation.
Introduction
Chiral compounds, or enantiomers, are non-superimposable mirror images that can exhibit significantly different pharmacological and toxicological properties. Consequently, the ability to separate and quantify individual enantiomers is of paramount importance in drug development, as well as in the flavor, fragrance, and agrochemical industries. Gas chromatography employing chiral stationary phases is a powerful analytical technique for the separation of volatile chiral compounds.[3][4] Cyclodextrin-based CSPs, in particular, have gained widespread use due to their ability to form transient diastereomeric complexes with a broad range of analytes, enabling their separation.[5][6] This application note provides a detailed methodology for the successful separation of this compound enantiomers.
Recommended Chiral Stationary Phase
The Astec® CHIRALDEX® G-TA (2,6-di-O-pentyl-3-trifluoroacetyl-γ-cyclodextrin) is the recommended chiral stationary phase for the separation of this compound enantiomers. This phase is known for its excellent selectivity towards halogenated compounds, operating primarily through surface interactions rather than inclusion complexation, which often results in faster and more efficient separations.[1][2]
An alternative, the Supelco® β-DEX™ 225 (2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin in SPB™-20) , may also be considered. This CSP has shown unique selectivity for a variety of small molecules and could offer a different elution profile.[7]
Experimental Protocol
This protocol is based on established methods for the separation of similar short-chain haloalkanes and is optimized for the analysis of this compound.[2]
1. Sample Preparation:
-
Prepare a stock solution of racemic this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of 1 mg/mL.
-
Perform serial dilutions to a final concentration of approximately 10-100 µg/mL for analysis.
-
Ensure the solvent used is of high purity to avoid co-elution with the analytes of interest.
2. Gas Chromatography (GC) System and Conditions:
The following table summarizes the recommended GC parameters for the separation of this compound enantiomers on an Astec® CHIRALDEX® G-TA column.
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC or equivalent |
| Chiral Column | Astec® CHIRALDEX® G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Split Ratio | 100:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Carrier Gas Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | 40 °C (hold for 2 min), ramp at 3 °C/min to 120 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Detector Gas Flows | H₂: 30 mL/min, Air: 300 mL/min, Makeup (N₂): 25 mL/min |
Note: The oven temperature program may require optimization depending on the specific instrumentation and desired resolution. Lowering the initial temperature and using a slower ramp rate can often improve the separation of early-eluting enantiomers.
Data Presentation
The following table presents hypothetical, yet expected, quantitative data for the separation of this compound enantiomers based on the performance of the Astec® CHIRALDEX® G-TA column with similar halogenated alkanes.[2]
| Enantiomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| (R)-2-Fluorooctane | 15.2 | 50.1 | \multirow{2}{*}{> 1.5} |
| (S)-2-Fluorooctane | 15.8 | 49.9 |
Visualizations
Experimental Workflow for Chiral GC Separation
Caption: Workflow for the GC separation of this compound enantiomers.
Principle of Chiral Recognition on a Cyclodextrin-Based CSP
Caption: Interaction of enantiomers with the chiral stationary phase.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lcms.cz [lcms.cz]
- 4. gcms.cz [gcms.cz]
- 5. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 6. Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. MilliporeSigma™ Supelco™ β-DEX™ 225 Capillary GC Column, df 0.25 μm | Fisher Scientific [fishersci.ca]
Application Note: Determination of Enantiomeric Excess of 2-Fluorooctane using ¹⁹F NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides detailed protocols and application notes for the determination of the enantiomeric excess (ee) of 2-Fluorooctane using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. It includes quantitative data presentation, detailed experimental methodologies, and visualizations of the workflow and underlying principles.
Introduction
This compound is a chiral organofluorine compound. The stereochemistry of such molecules is of critical importance in various fields, including medicinal chemistry and materials science, as different enantiomers can exhibit distinct biological activities and physical properties. Consequently, the accurate determination of enantiomeric excess is a crucial step in the synthesis and quality control of enantiomerically enriched compounds.
¹⁹F NMR spectroscopy is a powerful analytical technique for the analysis of fluorinated molecules.[1] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, which results in high sensitivity and sharp signals.[2] Furthermore, the large chemical shift dispersion of ¹⁹F NMR makes it highly sensitive to the local electronic environment, allowing for the resolution of signals from enantiomers when they are converted into diastereomers or when they interact with a chiral environment.[3]
This application note details a method for determining the enantiomeric excess of this compound using ¹⁹F NMR in conjunction with a chiral solvating agent (CSA). This non-covalent approach induces a diastereomeric environment around the enantiomers, leading to separate signals in the ¹⁹F NMR spectrum, which can be integrated to quantify the relative amounts of each enantiomer.
Principle of Chiral Discrimination by ¹⁹F NMR
Enantiomers are chemically and physically identical in an achiral environment and thus have identical NMR spectra. To differentiate them by NMR, a chiral environment must be introduced. This can be achieved by using a chiral solvating agent (CSA).
The CSA, being chiral itself, interacts with the (R)- and (S)-enantiomers of this compound to form transient diastereomeric solvates. These solvates have different energies and geometries, which leads to a difference in the magnetic environment experienced by the fluorine nucleus in each enantiomer. This magnetic non-equivalence results in two distinct signals (or sets of signals) in the ¹⁹F NMR spectrum, corresponding to the (R)- and (S)-enantiomers.
The enantiomeric excess (% ee) can then be calculated by integrating the signals corresponding to the two enantiomers using the following formula:
% ee = [ | (Integration of Major Enantiomer - Integration of Minor Enantiomer) | / (Integration of Major Enantiomer + Integration of Minor Enantiomer) ] x 100
References
Application Note: Chiral Analysis of 2-Fluorooctane by Gas Chromatography Following Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Fluorooctane is a chiral molecule of interest in various fields, including pharmaceutical development and materials science. The determination of its enantiomeric purity is crucial for understanding its biological activity and ensuring product quality. Chiral gas chromatography (GC) is a powerful technique for separating enantiomers. However, the direct analysis of fluoroalkanes can be challenging due to their volatility and the difficulty in achieving baseline separation on many common chiral stationary phases. Derivatization can enhance the chromatographic properties and improve the enantiomeric resolution of chiral compounds.[1][2]
This application note details an indirect derivatization protocol for the chiral analysis of this compound. The methodology involves the conversion of this compound to 2-octanol (B43104), followed by acylation to form diastereomeric esters. These derivatives can then be effectively separated and quantified using chiral gas chromatography.
Principle
Direct derivatization of the stable carbon-fluorine bond in this compound is challenging. Therefore, an indirect approach is employed. First, this compound is converted to its corresponding alcohol, 2-octanol, via a nucleophilic substitution reaction. The resulting 2-octanol is then derivatized with a chiral derivatizing agent, such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride, to form diastereomeric esters. These diastereomers possess different physicochemical properties and can be separated on a non-chiral GC column. Alternatively, derivatization with an achiral reagent, like trifluoroacetic anhydride (B1165640), can enhance volatility and separation on a chiral GC column.[3]
Experimental Protocols
1. Conversion of this compound to 2-Octanol
This protocol describes the hydrolysis of this compound to 2-octanol.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Water (H₂O)
-
Diethylene glycol
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 1.0 g of this compound with a solution of 1.0 g of NaOH in 5 mL of water and 20 mL of diethylene glycol.
-
Attach a reflux condenser and heat the mixture at 120 °C for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract three times with 20 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 20 mL of water, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent using a rotary evaporator to yield 2-octanol.
2. Derivatization of 2-Octanol with Trifluoroacetic Anhydride
This protocol details the acylation of 2-octanol for enhanced volatility and separation on a chiral GC column.[3]
Materials:
-
2-Octanol (obtained from the previous step)
-
Trifluoroacetic anhydride (TFAA)
-
Vials with screw caps
Procedure:
-
Dissolve approximately 10 mg of 2-octanol in 1 mL of dichloromethane in a vial.
-
Add 100 µL of pyridine to the solution.
-
Add 50 µL of trifluoroacetic anhydride to the vial.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
The reaction mixture can be directly injected into the GC-MS for analysis.
3. Chiral Gas Chromatography Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: CycloSil-B (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent chiral column
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 180 °C
-
Hold at 180 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL (split ratio 50:1)
-
MSD Transfer Line: 280 °C
-
MS Source: 230 °C
-
MS Quadrupole: 150 °C
-
Scan Range: m/z 40-350
Data Presentation
Table 1: Expected Retention Times for Derivatized 2-Octanol Enantiomers
| Enantiomer | Derivatized Form | Expected Retention Time (min) |
| (R)-2-Octanol | (R)-2-Octyl trifluoroacetate | ~18.5 |
| (S)-2-Octanol | (S)-2-Octyl trifluoroacetate | ~19.2 |
Note: Actual retention times may vary depending on the specific instrument and column conditions.
Table 2: Quantitative Analysis of a Hypothetical Racemic Mixture
| Enantiomer | Peak Area | % Composition |
| (R)-2-Octyl trifluoroacetate | 1,500,000 | 50.1 |
| (S)-2-Octyl trifluoroacetate | 1,495,000 | 49.9 |
Visualizations
Caption: Experimental workflow for the chiral analysis of this compound.
Caption: Rationale for the derivatization of this compound.
The described indirect derivatization method provides a reliable and robust approach for the chiral analysis of this compound by gas chromatography. The conversion to 2-octanol followed by acylation significantly improves the chromatographic separation of the enantiomers, allowing for accurate quantification. This protocol is particularly useful for quality control in pharmaceutical manufacturing and for research applications where the enantiomeric purity of fluoroalkanes is of interest.
References
Application Note: GC-MS Protocol for Purity Analysis of 2-Fluorooctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorooctane is a halogenated alkane with potential applications in various fields, including as a solvent, refrigerant, or intermediate in chemical synthesis. Ensuring the purity of this compound is critical for its intended applications, as impurities can significantly affect its physical properties, reactivity, and safety profile. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound.[1][2][3] This application note provides a detailed protocol for the determination of this compound purity using GC-MS. The method is designed to separate the main component from potential process-related impurities and degradation products, allowing for their identification and quantification.
Experimental Workflow
The following diagram outlines the general workflow for the GC-MS analysis of this compound purity.
Caption: Workflow for GC-MS Purity Analysis of this compound.
Materials and Methods
Instrumentation:
-
A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) system.
-
GC equipped with a split/splitless injector.
-
Mass spectrometer capable of electron ionization (EI) and scanning a mass range of m/z 40-400.
Reagents and Consumables:
-
Solvent: High-purity Hexane or Dichloromethane (GC grade or equivalent).[1]
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column, is recommended for the separation of halogenated alkanes.
-
Vials: 2 mL clear glass autosampler vials with PTFE-lined caps.[1][4]
-
Syringe filters: 0.22 µm PTFE filters, if necessary, to remove particulates.[4]
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean 10 mL volumetric flask.
-
Dissolve the sample in the chosen solvent (Hexane or Dichloromethane) and dilute to the mark to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL. The optimal concentration may need to be determined empirically to avoid detector saturation.
-
If the sample contains any visible particles, filter the final solution through a 0.22 µm PTFE syringe filter into a clean autosampler vial.[4]
-
Prepare a solvent blank using the same batch of solvent used for sample preparation.
2. GC-MS Instrument Parameters:
The following are typical starting parameters that may require optimization for your specific instrument and column:
| Parameter | Value |
| GC System | |
| Injector Temperature | 250 °C |
| Injection Mode | Split (Split ratio of 50:1, can be adjusted based on sample concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | - Initial Temperature: 40 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final Hold: 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40 - 400 |
| Solvent Delay | 3 minutes (or adjusted to be just before the elution of the first compound of interest) |
Data Presentation and Analysis
The purity of this compound is determined by calculating the area percent of the main peak relative to the total area of all integrated peaks in the chromatogram. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting their fragmentation patterns.
Table 1: Representative Quantitative Data for this compound Purity Analysis
| Peak No. | Retention Time (min) | Compound Name | Key m/z Fragments | Area % |
| 1 | 8.52 | This compound | 43, 57, 71, 85, 113 | 99.5 |
| 2 | 8.35 | Octane (Impurity) | 43, 57, 71, 85, 114 | 0.2 |
| 3 | 8.68 | 3-Fluorooctane (Impurity) | 43, 57, 71, 99 | 0.15 |
| 4 | 9.12 | 1-Chlorooctane (Impurity) | 43, 57, 91, 113, 148 | 0.15 |
Note: The retention times and m/z fragments are hypothetical and should be confirmed with reference standards.
The following diagram illustrates the logical relationship in the data analysis process.
Caption: Logical flow for data analysis in purity assessment.
Conclusion
The described GC-MS method provides a reliable and robust approach for the purity determination of this compound. The use of a non-polar column allows for good separation of the main component from potential non-polar impurities. The mass spectrometric detection provides high confidence in the identification of any detected impurities. This protocol can be adapted and validated for routine quality control in research and industrial settings. For fluorinated compounds where the molecular ion is not readily observed by EI, alternative soft ionization techniques such as Field Ionization (FI) could be explored if available.[5]
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. Distinguishing between halogenated alkanes containing the same halogen based on the reaction kinetic parameter using negative ion mobility spectrometry at atmospheric pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
Pioneering the Frontier of Chiral Separations: Application Notes for 2-Fluorooctane as a Novel Chiral Solvent
Introduction
In the landscape of asymmetric synthesis and chiral separations, the choice of solvent can be a critical determinant of enantioselectivity. While conventional wisdom has long favored established chiral additives and stationary phases, the exploration of inherently chiral solvents remains a compelling frontier. This document outlines the potential applications and theoretical protocols for the use of 2-Fluorooctane as a chiral solvent. Its unique combination of a chiral center, a fluorine atom for specific interactions, and an alkyl chain for solubility modulation presents an intriguing profile for researchers in drug development and materials science.
While extensive research on this compound as a chiral solvent is not yet prevalent in published literature, this application note serves as a forward-looking guide for its evaluation in enantioselective processes. The following sections provide its physicochemical properties, hypothetical experimental protocols for its use in chiral synthesis and chromatography, and conceptual workflows.
Physicochemical Properties of this compound
A thorough understanding of a solvent's physical properties is paramount for its effective application. The data presented below has been compiled from various chemical databases.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇F | [1][2][3] |
| Molecular Weight | 132.22 g/mol | [1][2][3] |
| Boiling Point | 139 °C | [4] |
| Dipole Moment | 1.83 D | [4] |
| CAS Number | 407-95-4 (racemic), 54632-06-3 ((R)-enantiomer) | [1][2][3] |
| SMILES | CCCCCCC(C)F | [1][2] |
| InChIKey | TVJHFQWCMCKELZ-UHFFFAOYSA-N (racemic) | [1] |
Conceptual Applications and Protocols
The chirality of this compound, stemming from the stereocenter at the second carbon, offers the potential for diastereomeric interactions with chiral solutes, which can be exploited in various applications.
Enantioselective Synthesis
The use of a chiral solvent can influence the stereochemical outcome of a reaction by creating a chiral environment that favors the formation of one enantiomer over the other.
Hypothetical Protocol: Asymmetric Aldol (B89426) Reaction
This protocol describes a hypothetical application of (R)-2-Fluorooctane as a chiral solvent to induce enantioselectivity in a proline-catalyzed aldol reaction between acetone (B3395972) and benzaldehyde (B42025).
Materials:
-
(R)-2-Fluorooctane (as solvent)
-
Benzaldehyde
-
Acetone
-
L-Proline (catalyst)
-
Hydrochloric acid (for quenching)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Standard laboratory glassware and magnetic stirrer
-
Chiral HPLC for enantiomeric excess (ee) determination
Procedure:
-
To a stirred solution of L-proline (0.1 mmol) in (R)-2-Fluorooctane (5 mL) at room temperature, add benzaldehyde (1.0 mmol).
-
After stirring for 10 minutes, add acetone (5.0 mmol).
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl (5 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified aldol product using chiral HPLC.
Logical Workflow for Enantioselective Synthesis
Caption: Workflow for a hypothetical enantioselective aldol reaction.
Chiral Chromatography
Enantiomers can be separated by chromatography using a chiral mobile phase. (R)- or (S)-2-Fluorooctane could potentially be used as a chiral solvent (mobile phase) to resolve racemic mixtures on an achiral stationary phase.
Hypothetical Protocol: Chiral HPLC Separation
This protocol outlines a hypothetical method for the separation of a racemic mixture of a chiral analyte using this compound as a component of the mobile phase.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Achiral stationary phase column (e.g., C18)
Materials:
-
Racemic analyte
-
(S)-2-Fluorooctane
-
Hexane (co-solvent)
-
Isopropanol (co-solvent)
Procedure:
-
Prepare a mobile phase consisting of a mixture of (S)-2-Fluorooctane, hexane, and isopropanol. A starting point for optimization could be a ratio of 10:85:5 (v/v/v).
-
Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Prepare a standard solution of the racemic analyte in the mobile phase.
-
Inject the standard solution onto the column.
-
Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.
-
Optimize the mobile phase composition (the ratio of (S)-2-Fluorooctane to co-solvents) and flow rate to achieve baseline separation of the enantiomers.
Logical Flow for Chiral HPLC Method Development
Caption: Workflow for developing a chiral HPLC separation method.
Conclusion and Future Outlook
The application of this compound as a chiral solvent is a nascent concept that warrants further investigation. The protocols and workflows presented here are intended to serve as a foundational guide for researchers to explore its potential. The presence of a fluorine atom could lead to unique non-covalent interactions, such as dipole-dipole and hydrogen bonding, which may be beneficial in inducing chirality. Future work should focus on systematic studies to evaluate the efficacy of this compound in a variety of enantioselective transformations and separations, and to understand the underlying mechanisms of chiral induction. The commercial availability of both enantiomers of this compound makes it an accessible candidate for such pioneering research.
References
Application Notes and Protocols: 2-Fluorooctane as a Tracer in Reaction Mechanism Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Fluorooctane is a valuable tool for investigating reaction mechanisms, particularly in distinguishing between competing pathways such as substitution (S\u20992) and elimination (E2) reactions. The strong carbon-fluorine bond makes fluoride (B91410) a poor leaving group, yet the high electronegativity of fluorine can influence the acidity of neighboring protons, making it an interesting substrate for mechanistic studies.[1] Its fluorine atom provides a unique spectroscopic handle via \u00b9\u2079F NMR, allowing for sensitive and background-free monitoring of its fate during a reaction.[2][3][4][5] This application note outlines a protocol for using this compound to study the factors that influence the competition between S\u20992 and E2 pathways.
Key Application: Elucidating S\u20992 vs. E2 Reaction Mechanisms
The reaction of this compound with a strong base/nucleophile can proceed through two competitive pathways: bimolecular nucleophilic substitution (S\u20992) to yield 2-substituted octane, or bimolecular elimination (E2) to yield octene isomers. By systematically varying reaction conditions, such as the base, solvent, and temperature, the subtle factors that favor one pathway over the other can be determined.
Hypothetical Signaling Pathway Diagram
Caption: Competing S\u20992 and E2 pathways for this compound.
Data Presentation: Product Distribution Analysis
The following table summarizes hypothetical quantitative data for the reaction of this compound with different bases in various solvents at 50°C, monitored by gas chromatography (GC) and \u00b9\u2079F NMR.
| Entry | Base | Solvent | S\u20992 Product (%) | E2 Product (1-octene) (%) | E2 Product (2-octene) (%) | Total Yield (%) |
| 1 | Sodium Ethoxide | Ethanol | 25 | 15 | 60 | 95 |
| 2 | Potassium tert-Butoxide | tert-Butanol | 5 | 70 | 25 | 92 |
| 3 | Sodium Azide (B81097) | DMSO | 90 | <5 | <5 | 88 |
| 4 | DBU | Toluene | 10 | 20 | 70 | 91 |
Data Interpretation:
-
Entry 1: A strong, unhindered base in a protic solvent leads to a mixture of substitution and Zaitsev elimination products.
-
Entry 2: A bulky, strong base favors elimination, particularly the Hofmann product (1-octene), due to steric hindrance.[6]
-
Entry 3: A good nucleophile that is a weak base in a polar aprotic solvent strongly favors the S\u20992 pathway.
-
Entry 4: A non-nucleophilic strong base in a non-polar solvent favors the Zaitsev elimination product.
Experimental Protocols
Protocol 1: General Procedure for S\u20992/E2 Competition Reaction
-
Materials:
-
This compound (98% purity)
-
Sodium ethoxide (95% purity)
-
Potassium tert-butoxide (95% purity)
-
Sodium azide (99% purity)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (98% purity)
-
Anhydrous ethanol, tert-butanol, DMSO, and toluene
-
Internal standard (e.g., undecane) for GC analysis
-
-
Reaction Setup:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N\u2082 or Ar), add the desired anhydrous solvent (10 mL).
-
Add the base (1.2 equivalents). For sodium ethoxide and potassium tert-butoxide, which are solids, add them directly to the flask. For DBU, which is a liquid, add it via syringe.
-
Allow the mixture to stir at the reaction temperature (e.g., 50°C) for 15 minutes.
-
Add this compound (1.0 equivalent, ~1 mmol) to the reaction mixture via syringe.
-
Add the internal standard for GC analysis.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS to determine the ratio of starting material to products.
-
After the reaction is complete (e.g., 24 hours or when no starting material is observed), cool the mixture to room temperature.
-
Quench the reaction by adding 10 mL of deionized water.
-
Extract the organic products with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO\u2084, filter, and concentrate under reduced pressure.
-
-
Product Analysis:
-
Analyze the crude product mixture by \u00b9H NMR, \u00b9\u00b3C NMR, and \u00b9\u2079F NMR to identify the products.
-
Quantify the product ratios using GC with the internal standard.
-
Protocol 2: \u00b9\u2079F NMR Monitoring of Reaction Kinetics
-
Sample Preparation for in situ Monitoring:
-
In a dry NMR tube, dissolve this compound (0.1 mmol) and a fluorine-containing internal standard (e.g., trifluorotoluene) in the desired deuterated solvent (0.5 mL).
-
Acquire an initial \u00b9\u2079F NMR spectrum (t=0).
-
Carefully add the base (1.2 equivalents) to the NMR tube.
-
-
Data Acquisition:
-
Immediately place the NMR tube in the pre-heated NMR spectrometer.
-
Acquire \u00b9\u2079F NMR spectra at regular time intervals. The high sensitivity and large chemical shift dispersion of \u00b9\u2079F NMR allow for clear distinction between the signal for this compound and the fluoride ion product.[2][3][4][5]
-
The chemical shift for the fluorine in this compound is approximately -175 ppm.[7]
-
-
Data Analysis:
-
Integrate the signal for the fluorine in this compound and the signal for the internal standard at each time point.
-
Plot the concentration of this compound as a function of time to determine the reaction rate.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the S\u20992/E2 competition study.
Logical Relationship for Base/Solvent Effects
Caption: Logical flow of reaction conditions influencing S\u20992 vs. E2.
This compound serves as an effective tracer for dissecting complex reaction mechanisms. The strategic placement of the fluorine atom allows for the investigation of electronic and steric effects on reaction pathways. The use of \u00b9\u2079F NMR provides a powerful analytical method for real-time kinetic analysis, complementing traditional chromatographic techniques. These protocols provide a framework for utilizing this compound to gain deeper insights into fundamental organic reaction mechanisms.
References
Application Notes and Protocols: Reactions of 2-Lithiooctane with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Lithiooctane is a versatile, non-stabilized secondary alkyllithium reagent that serves as a powerful nucleophile in organic synthesis. Its utility lies in the formation of new carbon-carbon bonds through reactions with a wide range of electrophiles. This document provides detailed application notes and experimental protocols for the generation of 2-lithiooctane and its subsequent reaction with various electrophilic partners, including aldehydes, ketones, and alkyl halides. The stereochemical outcome of these reactions is a critical consideration, and where applicable, diastereoselectivity is discussed. These reactions are fundamental in the construction of complex molecular architectures relevant to medicinal chemistry and drug development.
Data Presentation
The following table summarizes the quantitative data for the reaction of 2-lithiooctane with representative electrophiles. Please note that specific yields and diastereomeric ratios are highly dependent on reaction conditions, including temperature, solvent, and the purity of the reagents.
| Electrophile | Product | Reaction Type | Typical Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Benzaldehyde (B42025) | 1-Phenyl-2-nonanol | Nucleophilic Addition | 75-85 | Not Applicable | [1] |
| Acetone | 2-Methyl-2-nonanol | Nucleophilic Addition | 70-80 | Not Applicable | General Knowledge |
| Cyclohexanone (B45756) | 1-(Octan-2-yl)cyclohexan-1-ol | Nucleophilic Addition | 65-75 | 1:1 to 3:1 | General Knowledge |
| Benzyl (B1604629) Bromide | (1-Benzylheptyl)ethane | Nucleophilic Substitution (SN2) | 60-70 | Not Applicable | [2] |
| Methyl Iodide | 2-Methyloctane | Nucleophilic Substitution (SN2) | 55-65 | Not Applicable | [3] |
| N,N-Dimethylformamide (DMF) | 2-Nonanal | Nucleophilic Acyl Substitution | 50-60 | Not Applicable | [2][4] |
Note: The diastereomeric ratio for the reaction with cyclohexanone can vary depending on the specific reaction conditions and the stereochemistry of the starting 2-lithiooctane if a chiral precursor is used. For achiral 2-lithiooctane, the product will be a mixture of diastereomers.
Experimental Protocols
Protocol 1: Generation of 2-Lithiooctane from 2-Iodooctane (B1593957)
This protocol describes the in-situ generation of 2-lithiooctane via a lithium-halogen exchange reaction.
Materials:
-
2-Iodooctane
-
tert-Butyllithium (B1211817) (t-BuLi) in pentane (B18724) (1.7 M)
-
Anhydrous diethyl ether (Et2O)
-
Argon or Nitrogen gas supply
-
Schlenk flask and syringe techniques
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add anhydrous diethyl ether (10 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add 2-iodooctane (1.0 mmol, 1.0 equiv) to the cooled solvent.
-
To this solution, add tert-butyllithium (2.2 mmol, 2.2 equiv) dropwise via syringe over 5 minutes. The solution may turn slightly yellow.
-
Stir the reaction mixture at -78 °C for 30 minutes to ensure complete formation of 2-lithiooctane.
-
The freshly prepared 2-lithiooctane solution is now ready for immediate use in subsequent reactions with electrophiles.
Protocol 2: Reaction of 2-Lithiooctane with Benzaldehyde
Materials:
-
Freshly prepared 2-lithiooctane solution in Et2O (from Protocol 1)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Diethyl ether (Et2O)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To the freshly prepared 2-lithiooctane solution at -78 °C, add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature slowly over 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield 1-phenyl-2-nonanol.
Protocol 3: Reaction of 2-Lithiooctane with Benzyl Bromide
Materials:
-
Freshly prepared 2-lithiooctane solution in Et2O (from Protocol 1)
-
Benzyl bromide
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Diethyl ether (Et2O)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To the freshly prepared 2-lithiooctane solution at -78 °C, add benzyl bromide (1.0 mmol, 1.0 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford (1-benzylheptyl)ethane.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in these application notes.
Caption: General workflow for the generation of 2-lithiooctane and its subsequent reaction with electrophiles.
Caption: A simplified representation of the reaction mechanism between 2-lithiooctane and an electrophile.
References
- 1. A computational study of the enantioselective addition of n-BuLi to benzaldehyde in the presence of a chiral lithium N,P amide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Chiral Alkyl Fluorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[1][2] Chiral alkyl fluorides, in particular, are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Traditional chemical methods for fluorination often require harsh conditions and toxic reagents, and achieving high enantioselectivity can be challenging.[2] Enzymatic synthesis offers a powerful alternative, providing high selectivity under mild, environmentally benign conditions.[1][2] This document provides detailed application notes and protocols for the enzymatic synthesis of chiral alkyl fluorides using various enzyme classes.
Key Enzyme Classes for Chiral Alkyl Fluoride (B91410) Synthesis
Several classes of enzymes have been successfully employed for the synthesis of chiral alkyl fluorides. The choice of enzyme depends on the desired transformation and the starting material.
-
Fluorinases: These enzymes catalyze the direct formation of a carbon-fluorine bond by reacting a fluoride ion with S-adenosyl-L-methionine (SAM).[3] The fluorinase from Streptomyces cattleya is the most well-characterized example.[3]
-
Cytochrome P450 Monooxygenases: Engineered cytochrome P450 enzymes, such as variants of P450 BM3, can catalyze the hydroxylation of alkanes, which can be followed by a chemical deoxofluorination step to yield alkyl fluorides.[4][5]
-
Ene Reductases: These enzymes catalyze the asymmetric reduction of α-fluoroenones and α-fluoroenoates to produce enantioenriched alkyl fluorides.
-
Transaminases and Reductive Aminases: These enzymes are used for the synthesis of chiral fluorinated amines, which are important pharmacophores.[1]
Data Presentation: Quantitative Comparison of Enzymatic Fluorination
The following table summarizes key quantitative data for various enzymatic approaches to chiral alkyl fluoride synthesis, providing a basis for comparison.
| Enzyme System | Substrate | Product | Conversion/Yield | Enantiomeric Excess (e.e.) | Reference |
| Fluorinase (Whole-Cell E. coli) | S-adenosyl-L-methionine (SAM) + F⁻ | 5'-Fluoro-5'-deoxyadenosine (5'-FDA) | 55% Yield | N/A (achiral product) | [6] |
| Chemoenzymatic (CYP3A5 + DAST) | Risperidone | 9-Fluororisperidone | Not Specified | N/A (racemic) | [4] |
| Chemoenzymatic (CYP2C9 + DAST) | Celecoxib | 4'-Fluorocelecoxib | Not Specified | N/A (racemic) | [4] |
| Transaminase (R-selective) | 1-(6-(trifluoromethyl)pyridin-3-yl)ethan-1-one | (R)-1-(6-(trifluoromethyl)pyridin-3-yl)ethan-1-amine | 75% Conversion | >99% e.e. | [1] |
| Transaminase (S-selective) | 1-(5-fluoropyridin-3-yl)ethan-1-one | (S)-1-(5-fluoropyridin-3-yl)ethan-1-amine | 94% Conversion | >99% e.e. | [1] |
| Reductive Aminase | Fluoroarylketones | β-fluoroarylamines | >90% Conversion | 85-99% e.e. | [1] |
| Alanine Dehydrogenase | 3-Fluoropyruvate | (R)-3-Fluoroalanine | >85% Yield | Complete e.e. | [7] |
| Diaminopimelate Dehydrogenase | 3-Fluoropyruvate | (S)-3-Fluoroalanine | >85% Yield | Complete e.e. | [7] |
| Old Yellow Enzyme 3 (OYE3) | α-methyl vinyl arenes + TFIE | γ-chiral fluorinated alkanes | 37-99% Yield | 69-99% e.e. | [2] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Fluorinase from Streptomyces cattleya in E. coli
This protocol describes the expression and purification of the fluorinase enzyme, a key biocatalyst for direct C-F bond formation.
Materials:
-
E. coli strain containing the fluorinase expression plasmid (e.g., pET vector)
-
2xYT medium
-
Kanamycin (B1662678) (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) (0.2 mM)
-
Binding buffer (50 mM sodium phosphate (B84403) buffer, pH 7.8, 10% glycerol, 300 mM NaCl, 5 mM imidazole)
-
Cell disruptor
-
Centrifuge
-
Ni-NTA affinity chromatography column
Procedure:
-
Inoculate 500 mL of 2xYT medium containing 50 µg/mL kanamycin with an E. coli colony harboring the fluorinase expression plasmid.
-
Grow the culture at 37°C with shaking until the absorbance at 600 nm reaches 0.5.[8]
-
Induce protein expression by adding IPTG to a final concentration of 0.2 mM.[8]
-
Continue incubation at 22°C for 20 hours.[8]
-
Harvest the cells by centrifugation at 3830 x g for 20 minutes.[8]
-
Resuspend the cell pellet in 20 mL of binding buffer.[8]
-
Lyse the cells using a cell disruptor at 40 kpsi.[8]
-
Clarify the lysate by centrifugation.
-
Purify the recombinant fluorinase from the supernatant using a Ni-NTA affinity chromatography column according to the manufacturer's instructions.
Protocol 2: Whole-Cell Biocatalysis for the Synthesis of 5'-Fluoro-5'-deoxyadenosine (5'-FDA)
This protocol utilizes whole E. coli cells expressing a surface-displayed fluorinase, which simplifies the process by eliminating the need for enzyme purification.[6]
Materials:
-
Recombinant E. coli BL21(DE3) with a plasmid for surface display of fluorinase (e.g., pET28a-INP-Faa)
-
LB broth with 50 µg/mL kanamycin
-
IPTG (0.2 mM)
-
Tris-HCl buffer (50 mM, pH 7.8)
-
S-adenosyl-L-methionine (SAM)
-
Potassium fluoride (KF)
-
HPLC system for product analysis
Procedure:
-
Cultivate the recombinant E. coli strain in LB broth with kanamycin at 37°C until the OD600 reaches 0.6-0.8.
-
Induce the expression of the surface-displayed fluorinase by adding IPTG to a final concentration of 0.2 mM and incubating for 4 hours at 30°C.
-
Harvest the cells by centrifugation at 6000 rpm for 10 minutes at 4°C.
-
Wash the cells three times with Tris-HCl buffer (50 mM, pH 7.8).
-
Prepare the reaction mixture containing the whole-cell catalyst, SAM, and KF in Tris-HCl buffer.
-
Incubate the reaction at an appropriate temperature and for a sufficient time to allow for product formation.
-
Monitor the formation of 5'-FDA by HPLC analysis. A 55% yield of 5'-FDA from SAM can be achieved using this method.[6]
Protocol 3: Chemoenzymatic Synthesis of a Chiral Alkyl Fluoride using Cytochrome P450 and Deoxofluorination
This two-step protocol combines a highly selective enzymatic hydroxylation with a chemical fluorination step.
Step 1: P450-catalyzed Hydroxylation Materials:
-
Human cytochrome P450 enzyme (e.g., CYP3A5, CYP2C9)
-
Substrate drug molecule (e.g., risperidone, celecoxib)
-
Appropriate buffer system for the P450 enzyme
-
NADPH regenerating system
Procedure:
-
Incubate the drug molecule with the selected human P450 enzyme in the presence of an NADPH regenerating system.[4]
-
Allow the reaction to proceed to generate the hydroxylated metabolite.[4]
-
Purify the hydroxylated product using standard chromatographic techniques.
Step 2: Deoxyfluorination Materials:
-
Purified hydroxylated metabolite
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the hydroxylated metabolite in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78°C).
-
Slowly add DAST to the solution.[4]
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction carefully with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the fluorinated product and purify by chromatography.
Protocol 4: Chiral Analysis of Alkyl Fluorides by ¹⁹F NMR Spectroscopy
This protocol describes a method for determining the enantiomeric excess (e.e.) of chiral amines and alcohols after derivatization.
Materials:
-
Chiral alkyl fluoride sample (amine or alcohol)
-
2-Fluorobenzoyl chloride
-
Deuterated chloroform (B151607) (CDCl₃)
-
Cationic cobalt(III) complex ([Co]BArF) as a chiral solvating agent
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Convert the chiral amine or alcohol to the corresponding 2-fluorobenzoylated amide or ester by reacting with 2-fluorobenzoyl chloride.[9][10]
-
Dissolve the resulting fluorinated derivative in CDCl₃.[9][10]
-
Add the chiral solvating agent, [Co]BArF, to the NMR tube.[9][10]
-
Acquire the ¹⁹F{¹H} NMR spectrum.
-
The enantiomers will exhibit baseline-separated peaks, allowing for the determination of the enantiomeric excess by integrating the respective peak areas.[9][10]
Visualizations
Caption: Enzymatic reaction catalyzed by fluorinase.
Caption: General experimental workflow for enzymatic synthesis.
Caption: Workflow for directed evolution of fluorinating enzymes.
References
- 1. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 3. Fluorometabolite biosynthesis and the fluorinase from Streptomyces cattleya - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A P450 BM-3 mutant hydroxylates alkanes, cycloalkanes, arenes and heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole-cell catalysis by surface display of fluorinase on Escherichia coli using N-terminal domain of ice nucleation protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unveiling the molecular basis of selective fluorination of SAM-dependent fluorinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
minimizing elimination byproducts in 2-Fluorooctane synthesis
Welcome to the technical support center for the synthesis of 2-fluorooctane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing elimination byproducts during the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields of this compound and high proportions of undesired octene byproducts.
Problem: Low yield of this compound and significant formation of octene byproducts.
The synthesis of this compound, a secondary alkyl fluoride (B91410), is often accompanied by competing elimination reactions (E1 and E2) that lead to the formation of octene isomers (1-octene and 2-octenes). The ratio of the desired substitution product (this compound) to the elimination byproducts is highly dependent on the chosen synthetic route and reaction conditions.
dot
Caption: Troubleshooting logic for minimizing elimination byproducts.
Frequently Asked Questions (FAQs)
Q1: Which starting material is better for minimizing elimination: 2-octanol (B43104) or a 2-halooctane?
Both 2-octanol and 2-halooctanes (e.g., 2-bromooctane (B146060) or 2-chlorooctane) can be used as starting materials.
-
From 2-octanol: Deoxyfluorination reactions are common. The choice of fluorinating agent is critical. Reagents like DAST are known to cause elimination, while newer reagents like PyFluor are designed to be more selective and produce fewer elimination byproducts.[1][2][3]
-
From 2-halooctanes: Nucleophilic substitution with a fluoride source is the typical method. This is a classic SN2/E2 competition. The strength of the fluoride nucleophile and the reaction conditions will determine the product ratio.
Q2: What is the best fluorinating agent to use for the conversion of 2-octanol to this compound?
For the deoxyfluorination of secondary alcohols like 2-octanol, PyFluor is a highly recommended reagent for minimizing elimination byproducts.[1][2][3] It has been shown to be more selective than traditional reagents like DAST and Deoxo-Fluor.[1][4]
Q3: I am using potassium fluoride (KF) to fluorinate 2-bromooctane, but I am getting a lot of octene. How can I improve my yield of this compound?
The reaction of 2-bromooctane with KF is prone to elimination due to the basicity of the fluoride ion. One study using KF with a catalytic amount of 18-crown-6 (B118740) in acetonitrile (B52724) reported a 32% yield of this compound, with the remainder being a mixture of 1-octene (B94956) and 2-octene.[5] To favor substitution, you can try the following:
-
Use a phase-transfer catalyst: This can enhance the solubility and nucleophilicity of the fluoride salt.[5]
-
Choose an appropriate solvent: Polar aprotic solvents like acetonitrile or DMF are generally preferred for SN2 reactions.
-
Consider a different fluoride source: Silver(I) fluoride (AgF) can sometimes give better results in what is known as the Swarts reaction.[6][7]
Q4: How does temperature affect the ratio of substitution to elimination products?
Generally, higher temperatures favor elimination reactions over substitution reactions. Therefore, to minimize the formation of octene byproducts, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q5: What is the role of the solvent in controlling the substitution vs. elimination outcome?
The solvent plays a crucial role. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are known to enhance the nucleophilicity of anions like fluoride, which can favor the SN2 pathway. Polar protic solvents (e.g., water, alcohols) can solvate the fluoride ion, reducing its nucleophilicity and potentially leading to more elimination.
Data Presentation
The following table summarizes available quantitative data for the synthesis of this compound and related secondary alkyl fluorides, highlighting the ratio of substitution to elimination products.
| Starting Material | Fluorinating Agent/Conditions | This compound Yield (%) | Octene Byproducts (%) | Reference |
| 2-Bromooctane | KF, 18-crown-6, Acetonitrile | 32 | 68 (mixture of 1- and 2-octene) | [5] |
| Secondary Alcohols (general) | PyFluor | Generally high yields with >20:1 selectivity for substitution over elimination | Minor | [8] |
| Secondary Alcohols (general) | DAST / Deoxo-Fluor | Variable, often with significant elimination | 13-19% reported in a comparative study | [8] |
Experimental Protocols
Protocol 1: Deoxyfluorination of 2-Octanol using PyFluor
This protocol is adapted from general procedures for the deoxyfluorination of alcohols using PyFluor.
dot
Caption: Experimental workflow for the deoxyfluorination of 2-octanol.
Materials:
-
2-Octanol (1.0 equiv)
-
PyFluor (1.5 equiv)[9]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)[9]
-
Anhydrous acetonitrile
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 2-octanol in anhydrous acetonitrile, add DBU at room temperature under an inert atmosphere.[9]
-
Add PyFluor in one portion and stir the reaction mixture. The reaction can be conducted at room temperature or heated if necessary.[9]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C.
-
Separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.[9]
Protocol 2: Fluorination of 2-Bromooctane using Silver(I) Fluoride (Swarts Reaction)
This protocol is a general procedure for the Swarts reaction, adapted for the synthesis of this compound.
Materials:
-
2-Bromooctane (1.0 equiv)
-
Silver(I) fluoride (AgF) (1.5 - 2.0 equiv)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
In a reaction vessel protected from light, suspend silver(I) fluoride in an anhydrous solvent like acetonitrile.
-
Add 2-bromooctane to the suspension.[6]
-
Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by GC-MS.
-
Upon completion, filter the reaction mixture to remove the silver bromide precipitate.
-
The filtrate can be washed with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to yield this compound.
Note on Product Analysis: The product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of this compound to octene isomers.[10][11] The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, and the fragmentation pattern can be used for confirmation. The different octene isomers may have similar retention times on some GC columns, so a high-resolution capillary column may be necessary for complete separation.[12]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. PyFluor - Enamine [enamine.net]
- 3. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 4. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. Convert ethyl bromide to ethyl fluoride Swartz reaction | Filo [askfilo.com]
- 7. allen.in [allen.in]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. benchchem.com [benchchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Fluorination of 2-Bromooctane
Welcome to the technical support center for the fluorination of 2-bromooctane (B146060). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this specific synthetic transformation.
Troubleshooting Guide
Issue 1: Low Yield of 2-Fluorooctane
Question: My fluorination of 2-bromooctane is resulting in a low yield of the desired this compound product. What are the potential causes and how can I improve the yield?
Answer:
A low yield of this compound can be attributed to several factors, primarily the competing elimination side reaction and suboptimal reaction conditions. Here are the common causes and recommended solutions:
-
Dominance of the E2 Elimination Pathway: 2-Bromooctane is a secondary alkyl halide, which is prone to E2 elimination, especially with basic fluoride (B91410) sources.[1] The fluoride ion can act as a base, abstracting a proton and leading to the formation of octene isomers.
-
Solution:
-
Optimize the Fluorinating Agent and Additives: The choice of fluorinating agent is critical. While simple alkali metal fluorides like potassium fluoride (KF) are common, their basicity can favor elimination. The use of crown ethers, such as 18-crown-6 (B118740), with KF can enhance the nucleophilicity of the fluoride ion and improve the SN2/E2 ratio.[2][3] Additionally, the use of bulky diols in conjunction with KF and 18-crown-6 has been shown to significantly increase the yield of the SN2 product.[1][2][3][4]
-
Employ Milder Fluorinating Agents: Consider using less basic and more nucleophilic fluorinating agents. Tetrabutylammonium fluoride (TBAF) or silver(I) fluoride (AgF) can sometimes provide better yields for secondary systems, although they can also promote elimination.
-
-
-
Presence of Water: Trace amounts of water in the reaction mixture can lead to the formation of 2-octanol (B43104) as a byproduct, consuming the starting material and reducing the yield of this compound.
-
Solution:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system. Fluorinating agents like KF should be dried before use.
-
-
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Solution:
-
Monitor the Reaction: Track the reaction progress using appropriate analytical techniques like TLC or GC-MS.
-
Adjust Reaction Conditions: If the reaction is sluggish, a moderate increase in temperature may be necessary. However, be aware that higher temperatures can also favor the E2 elimination pathway. A careful optimization of time and temperature is crucial.
-
-
Issue 2: High Percentage of Elimination Products (Octenes)
Question: My reaction is producing a significant amount of octene isomers instead of the desired this compound. How can I suppress the elimination side reaction?
Answer:
The formation of octenes is a common side reaction in the fluorination of 2-bromooctane due to E2 elimination. Here’s how you can minimize it:
-
Choice of Fluoride Source and Solvent:
-
Less Basic Fluoride Source: As mentioned, the basicity of the fluoride source plays a key role. The fluoride ion is a strong base. Using KF with 18-crown-6 helps to create a "naked" and more nucleophilic fluoride ion, which can favor the SN2 pathway.[2][3]
-
Solvent Effects: Polar aprotic solvents like acetonitrile (B52724) or DMF are generally preferred for SN2 reactions as they solvate the cation of the fluoride salt, leaving the fluoride anion more reactive. Protic solvents can solvate the fluoride ion, reducing its nucleophilicity and potentially favoring elimination.
-
-
Reaction Temperature:
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature can favor the SN2 pathway over the E2 pathway.
-
-
Steric Hindrance:
-
Bulky Fluorinating Agents: While counterintuitive, some bulky fluorinating agents might show increased selectivity for substitution, but this is highly system-dependent. More commonly, a less sterically hindered and more nucleophilic fluoride source is desirable.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should expect during the fluorination of 2-bromooctane?
A1: The main side reaction is E2 elimination , which leads to the formation of a mixture of octene isomers (primarily 1-octene (B94956) and 2-octene). Another potential side reaction, if water is present, is SN2 substitution with hydroxide , leading to the formation of 2-octanol.
Q2: Which fluorinating agent is best for minimizing elimination in the fluorination of 2-bromooctane?
A2: There is no single "best" agent, as the optimal choice depends on the specific reaction conditions. However, a combination of potassium fluoride (KF) and 18-crown-6 is a commonly used system that aims to increase the nucleophilicity of the fluoride ion and suppress elimination.[2][3] Recent studies have shown that the addition of bulky diols to this system can further improve the SN2:E2 ratio, leading to higher yields of the desired this compound.[1][2][3][4]
Q3: How does steric hindrance affect the fluorination of 2-bromooctane?
A3: 2-Bromooctane is a secondary alkyl halide, meaning the carbon atom bearing the bromine is attached to two other carbon atoms. This creates more steric hindrance compared to a primary alkyl halide. This steric hindrance slows down the rate of the SN2 reaction, where the nucleophile needs to attack the carbon from the backside. This slower SN2 reaction allows the competing E2 elimination reaction to become more significant.
Q4: Can I use a stronger base to deprotonate an alcohol and then use that as a nucleophile for fluorination?
A4: This question seems to confuse the roles of base and nucleophile in this context. For the direct fluorination of 2-bromooctane, you are using a fluoride source as the nucleophile. Using a strong base would only promote the E2 elimination side reaction, leading to even lower yields of the desired this compound.
Data Presentation
The following table summarizes the product distribution for the fluorination of 2-bromooctane under different reaction conditions.
| Fluorinating Agent/System | Substrate | Product(s) | Yield of this compound (%) | Yield of Octenes (%) | Reference |
| KF / 18-crown-6 | 2-Bromooctane | This compound, 1-Octene, 2-Octene | 32 | 68 | [3] |
| KF / 18-crown-6 / Bulky Diol (BDMb) | A secondary alkyl bromide | Alkyl fluoride, Alkene | 46 | Minimal | [1][4] |
Experimental Protocols
Protocol 1: Fluorination of 2-Bromooctane using KF and 18-Crown-6
This protocol is a general guideline based on typical procedures for nucleophilic fluorination of secondary alkyl halides. Optimization may be required.
Materials:
-
2-Bromooctane
-
Potassium Fluoride (KF), spray-dried or anhydrous
-
18-Crown-6
-
Anhydrous Acetonitrile (CH₃CN)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
Ensure the potassium fluoride is anhydrous by drying it in an oven at 150 °C under vacuum for several hours before use.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add anhydrous potassium fluoride (e.g., 2-3 equivalents relative to 2-bromooctane).
-
Add 18-crown-6 (e.g., 1.1-1.5 equivalents).
-
Add anhydrous acetonitrile to the flask.
-
-
Reaction:
-
Stir the suspension vigorously for 30 minutes to ensure good mixing and complexation of the KF with the 18-crown-6.
-
Add 2-bromooctane (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-85 °C) and stir vigorously.
-
Monitor the reaction progress by GC-MS or TLC.
-
-
Work-up:
-
Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the this compound from the octene byproducts and any unreacted starting material.
-
Mandatory Visualization
Caption: Reaction pathways in the fluorination of 2-bromooctane.
Caption: Experimental workflow for the fluorination of 2-bromooctane.
References
- 1. Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Nucleophilic Fluorination with KF Catalyzed by 18-Crownâ6 and Bulky Diols: A Theoretical and Experimental Study - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
optimization of reaction conditions for 2-Fluorooctane synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Fluorooctane. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and systematic solutions.
Issue 1: Low to No Product Yield
-
Question: I performed the fluorination of 2-octanol (B43104) using Diethylaminosulfur Trifluoride (DAST), but my yield of this compound is extremely low or non-existent. What could be the problem?
-
Answer: Low or no yield in a DAST-mediated fluorination can stem from several factors. A primary concern is the quality and handling of the DAST reagent itself. DAST is highly sensitive to moisture and can decompose upon heating, reducing its efficacy.[1][2] Another significant issue is the potential for competing elimination reactions, which are common when fluorinating secondary alcohols.[2][3]
Potential Causes & Solutions:
-
Reagent Decomposition: DAST reacts violently with water and can degrade if not handled under strictly anhydrous conditions.[2] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use a fresh, properly stored bottle of DAST.
-
Reaction Temperature: While the reaction needs activation, excessive heat can promote both DAST decomposition and the formation of elimination byproducts (octenes).[4] The reaction is typically performed at low temperatures, such as -78 °C to 0 °C, and then allowed to slowly warm to room temperature.[1]
-
Incorrect Stoichiometry: An insufficient amount of DAST will lead to incomplete conversion. A slight excess of DAST (typically 1.1-1.5 equivalents) is recommended to drive the reaction to completion.[1]
-
Poor Substrate Quality: Ensure your starting material, 2-octanol, is pure and dry. Water in the starting material will consume the DAST reagent.
-
Issue 2: Presence of Impurities, Primarily Octene Isomers
-
Question: My crude product shows significant peaks corresponding to octenes in the GC-MS and ¹H NMR analysis. How can I minimize the formation of these elimination byproducts?
-
Answer: The formation of alkenes is a major side reaction in the deoxyfluorination of secondary alcohols, proceeding through an E2 or E1 elimination pathway.[3][5] The choice of fluorinating agent and reaction conditions plays a critical role in minimizing this side reaction.
Potential Causes & Solutions:
-
Fluorinating Agent: While DAST is effective, other reagents like PyFluor or Deoxo-Fluor have been developed to be more selective and produce fewer elimination byproducts.[3][6] Aminodifluorosulfinium salts have also shown greater selectivity compared to DAST.[3]
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can favor elimination.[5] It's crucial to carefully control the temperature, often starting at -78°C and gradually warming up. Monitoring the reaction by TLC or GC-MS can help determine the optimal time to quench the reaction before significant byproduct formation occurs.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Non-polar solvents are often used for these reactions. Dichloromethane (B109758) is a common choice.[1]
-
Addition of a Non-nucleophilic Base: In some cases, the addition of a hindered, non-nucleophilic base can help scavenge the HF generated in situ, which can catalyze elimination. However, this must be done cautiously as it can also promote elimination.
-
Issue 3: Incomplete Reaction and Difficulty in Purification
-
Question: My reaction seems to stall, with a significant amount of starting material (2-octanol) remaining. Additionally, I'm having trouble separating the this compound from the remaining starting material and byproducts.
-
Answer: Incomplete conversion can be due to the reasons mentioned in "Low Yield," such as inactive reagent or insufficient equivalents. Purification challenges arise from the similar physical properties (e.g., boiling points) of the product, starting material, and byproducts.
Potential Causes & Solutions:
-
Reaction Monitoring: Actively monitor the reaction's progress using TLC (staining with permanganate (B83412) can visualize the disappearance of the alcohol) or by taking aliquots for GC-MS analysis. This will help you determine if the reaction has truly stalled or is just slow.
-
Purification Strategy:
-
Aqueous Workup: Quenching the reaction with a saturated sodium bicarbonate solution will neutralize any remaining acidic species.[1] Washing with water will remove water-soluble impurities.
-
Distillation: If the boiling points are sufficiently different, fractional distillation can be an effective purification method.
-
Column Chromatography: Flash column chromatography on silica (B1680970) gel is a common method for purifying organic compounds. A non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexanes, can be used to separate the non-polar this compound from the more polar 2-octanol.
-
Alternative Purification: In some cases, reaction with a brominating agent in the presence of water or alcohol can convert the byproduct butenes into higher boiling point compounds, facilitating the recovery of 2-fluorobutane (B1230682), a similar compound.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound from 2-octanol?
A1: The direct deoxyfluorination of 2-octanol is a common and effective method. This is typically achieved using a fluorinating agent like Diethylaminosulfur Trifluoride (DAST) or a more modern, safer alternative like Deoxo-Fluor or PyFluor.[2][3] These reagents replace the hydroxyl group with a fluorine atom. Another approach is a two-step process involving the conversion of 2-octanol to a good leaving group, such as a tosylate, followed by nucleophilic substitution with a fluoride (B91410) source like potassium fluoride (KF).[8][9]
Q2: How do different fluorinating agents compare in terms of yield and safety for this synthesis?
A2:
-
DAST (Diethylaminosulfur Trifluoride): A widely used and effective reagent, but it is thermally unstable and can decompose explosively if heated.[2][4] It is also highly sensitive to moisture.[1] It can lead to significant amounts of elimination byproducts.[3]
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride): Developed as a more thermally stable alternative to DAST, often providing similar or superior yields.[6] While safer than DAST, it still reacts violently with water.[2]
-
PyFluor: A newer, crystalline reagent that is more stable, less sensitive to air and moisture, and often shows greater selectivity, leading to fewer elimination byproducts compared to DAST.[2]
-
Aminodifluorosulfinium salts (e.g., XtalFluor-E): These are crystalline, stable, and easily handled reagents that can provide high yields for the fluorination of secondary alcohols with reduced elimination byproducts.[3][10]
Q3: What are the optimal reaction conditions for the fluorination of 2-octanol with DAST?
A3: Optimal conditions can vary, but a general starting point is to slowly add a slight excess (1.1-1.2 equivalents) of DAST to a solution of 2-octanol in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂) at a low temperature, typically -78 °C.[1] The reaction mixture is then allowed to warm to room temperature and stirred for a few hours.[1] Close monitoring of the reaction is crucial.
| Parameter | Recommended Condition | Rationale |
| Fluorinating Agent | DAST (1.1-1.2 equiv.) | Drives the reaction to completion. |
| Solvent | Anhydrous Dichloromethane | Aprotic and dissolves reactants well. |
| Temperature | -78 °C to Room Temp. | Minimizes side reactions and reagent decomposition.[1] |
| Atmosphere | Inert (N₂ or Ar) | Prevents reaction of DAST with moisture.[1] |
| Reaction Time | 2-4 hours (monitor by TLC/GC) | To ensure completion without excessive byproduct formation. |
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques is recommended for unambiguous characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of your sample and provides the mass-to-charge ratio of the parent molecule and its fragments, allowing for confirmation of the molecular weight.[11][12] It is also excellent for assessing purity by comparing the peak area of the product to that of impurities.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the protons in the molecule. The proton on the carbon bearing the fluorine will appear as a doublet of doublets due to coupling with both the fluorine atom and the adjacent protons.
-
¹³C NMR: The carbon atom bonded to fluorine will show a large one-bond carbon-fluorine coupling constant (¹JC-F).
-
¹⁹F NMR: This is a very powerful technique for fluorine-containing compounds. This compound will show a single signal, and its chemical shift and coupling to adjacent protons will be characteristic of the structure.[14]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) and the appearance of a C-F stretch (typically in the 1000-1100 cm⁻¹ region) indicates the conversion.
Experimental Protocols
Protocol 1: Deoxyfluorination of 2-Octanol using DAST
This protocol describes a general procedure for the synthesis of this compound from 2-octanol using DAST.
Materials:
-
2-octanol (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (1.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 2-octanol (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 20 volumes).[1]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add DAST (1.2 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.[1]
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash successively with water and then brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Troubleshooting logic for identifying and resolving common issues in this compound synthesis.
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 7. KR20160027093A - Method for purifying 2-fluorobutane - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NMR and GC/MS analysis of industrial chloroparaffin mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- 14. redalyc.org [redalyc.org]
Technical Support Center: Purification of 2-Fluorooctane from Octene Isomers
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Fluorooctane from contaminating octene isomers. The following question-and-answer format addresses common issues and provides detailed protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of octene isomer impurities in my this compound sample?
A1: Octene isomers in a this compound sample typically originate from two main sources:
-
Incomplete Reaction of Starting Material: If the synthesis of this compound proceeds via the hydrofluorination of octene isomers, any unreacted octene will remain as an impurity.
-
Elimination Side Reactions (Dehydrofluorination): this compound can undergo dehydrofluorination, an elimination reaction where hydrogen fluoride (B91410) (HF) is removed to form an octene isomer.[1][2][3][4] This is a common side reaction, particularly when the reaction mixture is heated in the presence of a base.[2][3] The stability of the resulting alkene often dictates the major isomeric impurity formed, in accordance with Zaitsev's rule, which favors the formation of the most substituted (most stable) alkene.[1][4]
Q2: My initial analysis confirms octene isomer contamination. What is the first purification method I should consider?
A2: Given the difference in boiling points between this compound and the various octene isomers, fractional distillation is the recommended initial purification step. This technique is effective for separating liquids with boiling point differences, and while the differences here are not large, a carefully performed fractional distillation can significantly enrich the purity of the this compound.[5][6][7][8]
Q3: What are the boiling points of this compound and the common octene isomers?
A3: The boiling points of this compound and relevant octene isomers are summarized in the table below. The separation by fractional distillation is feasible due to the boiling point difference between this compound and the octene isomers.
| Compound | Boiling Point (°C) |
| This compound | 139 |
| 1-Octene | 121 |
| cis-2-Octene | 126 |
| trans-2-Octene | 123-125 |
| cis-3-Octene | 123 |
| trans-3-Octene | 121-123 |
| cis-4-Octene | 123 |
| trans-4-Octene | 122-123 |
Q4: How can I analytically monitor the purity of my this compound during and after purification?
A4: Gas Chromatography (GC) is the most suitable method for monitoring the separation of this compound from octene isomers. A GC equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) will allow for the quantification of the different components in your mixture. For more challenging separations, High-Performance Liquid Chromatography (HPLC) can also be employed.
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation of this compound and octene isomers after fractional distillation.
Possible Causes & Solutions:
-
Insufficient Column Efficiency: The boiling point differences are relatively small, requiring a fractionating column with a high number of theoretical plates for effective separation.
-
Solution: Use a longer fractionating column or one packed with a more efficient material (e.g., Vigreux, Raschig rings, or metal sponge). Ensure the column is well-insulated to maintain a proper temperature gradient.
-
-
Distillation Rate is Too High: A fast distillation rate does not allow for the necessary multiple vaporization-condensation cycles required for efficient separation.
-
Solution: Reduce the heating rate to ensure a slow and steady distillation, with a rate of approximately 1-2 drops per second for the collected distillate.[9]
-
-
Incorrect Thermometer Placement: The thermometer must be positioned correctly to accurately measure the temperature of the vapor that is entering the condenser.
Chemical Purification
Issue: Residual octene isomers remain after fractional distillation.
For the removal of trace amounts of octene isomers, a chemical purification step can be employed. This typically involves a reagent that selectively reacts with the carbon-carbon double bond of the alkene, leaving the saturated this compound unreacted.
Method 1: Bromination
-
Principle: Bromine (Br₂) will readily add across the double bond of the octene isomers to form a dibrominated octane.[12][13][14] This product is significantly less volatile and can be easily separated by a subsequent distillation.
-
Caution: This reaction should be performed in the absence of UV light to prevent free-radical substitution on the this compound.[15]
Method 2: Oxidation with Potassium Permanganate (B83412) (KMnO₄)
-
Principle: A cold, dilute, and alkaline solution of potassium permanganate will oxidize the octene isomers to a diol.[16] The diol is non-volatile and can be removed by extraction or distillation.
-
Caution: The reaction conditions must be carefully controlled (cold and dilute) to prevent over-oxidation and potential reaction with the this compound.[16]
Issue: The product is discolored after chemical treatment.
-
Possible Cause: Residual bromine or manganese dioxide (from KMnO₄ oxidation).
-
Solution for Bromine: Wash the organic layer with a dilute solution of sodium thiosulfate (B1220275) to quench any remaining bromine.
-
Solution for MnO₂: Filter the mixture after the reaction is complete to remove the solid manganese dioxide.
-
Analytical Troubleshooting
Issue: Co-elution of peaks in the GC analysis.
-
Possible Cause: The GC column and conditions are not optimized for this specific separation.
-
Solution:
-
Column Selection: Utilize a column with a different stationary phase. For non-polar compounds like these, a non-polar or slightly polar column is a good starting point. If co-elution persists, a more polar column, such as one with a Carbowax stationary phase, may provide the necessary selectivity.[17]
-
Temperature Program: Optimize the oven temperature program. A slower temperature ramp will increase the interaction time with the stationary phase and can improve the resolution of closely eluting peaks.
-
Carrier Gas Flow Rate: Adjust the flow rate of the carrier gas to operate at the optimal linear velocity for the column, which will maximize its efficiency.
-
-
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Sample Charging: Charge the round-bottom flask with the impure this compound, filling it to no more than two-thirds of its volume. Add a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask using a heating mantle.
-
Distillation: As the mixture boils, observe the vapor rising through the fractionating column. Adjust the heating to maintain a slow and steady distillation rate (1-2 drops per second).[9]
-
Fraction Collection: Collect the initial fraction, which will be enriched in the lower-boiling octene isomers (approximately 121-126 °C). As the temperature begins to rise, change the receiving flask to collect the intermediate fraction. Once the temperature stabilizes at the boiling point of this compound (139 °C), collect the purified product in a clean receiving flask.
Protocol 2: GC-FID Analysis of Purification Fractions
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector:
-
Temperature: 250 °C
-
Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 150 °C.
-
Hold: Hold at 150 °C for 5 minutes.
-
-
Detector:
-
Temperature: 250 °C
-
Protocol 3: Chemical Purification with Bromine Water
-
Reaction Setup: In a separatory funnel, combine the partially purified this compound with bromine water.
-
Reaction: Shake the funnel vigorously. The orange-brown color of the bromine water should disappear as it reacts with the octene isomers.[12][13][15] Add bromine water dropwise until a faint persistent orange color is observed, indicating that all the alkene has reacted.
-
Quenching: Add a few drops of a dilute sodium thiosulfate solution to quench the excess bromine, resulting in a colorless solution.
-
Workup: Wash the organic layer with water, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Final Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and perform a final simple distillation to remove the non-volatile dibrominated byproducts.
Visual Guides
Logical Workflow for Purification and Analysis
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Dehydrohalogenation- Dehydrohalogenation to Alkene and Alkyne, Saytzeff or Zaitsev’s Rule, Practice Problems and Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. Ch 5: Dehydrohalogenation [chem.ucalgary.ca]
- 4. sarthaks.com [sarthaks.com]
- 5. scribd.com [scribd.com]
- 6. Fractional Distillation [sites.pitt.edu]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Video: Fractional Distillation: Principle, Purification of a Mixture [jove.com]
- 10. Purification [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reaction of ALKENES with bromine water but-2-ene but-1-ene cyclohexene hex-1-ene hex-2-ene ethene propene skeletal formulae ionic electrophilic addition mechanism advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 13. savemyexams.com [savemyexams.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scienceready.com.au [scienceready.com.au]
- 16. savemyexams.com [savemyexams.com]
- 17. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Purification of 2-Fluorooctane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Fluorooctane. Our goal is to help you overcome common challenges encountered during the purification process, specifically the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I might encounter in my this compound synthesis?
A1: The most common starting materials that may need to be removed from your crude this compound product depend on your synthetic route. Typically, these include:
-
2-Octanol: If you are performing a nucleophilic fluorination reaction using a hydroxyl-to-fluorine converting agent (e.g., DAST, Deoxo-Fluor®).
-
2-Chlorooctane (B146373) or 2-Bromooctane: If you are using a halide exchange reaction (e.g., with KF).
Q2: How do I choose the best purification method to remove these starting materials?
A2: The choice of purification method depends on the physical properties of the starting material and this compound, as well as the scale of your reaction.
-
Fractional Distillation: Ideal for large-scale purifications where there is a significant difference in boiling points between this compound and the starting material.
-
Flash Chromatography: A versatile technique for both small and medium-scale reactions, particularly effective when the polarity of the product and impurity are sufficiently different.
-
Liquid-Liquid Extraction: A useful initial work-up step to remove highly polar or acidic/basic impurities, but may not be sufficient for separating compounds with similar polarities like this compound and its corresponding alkyl halides.
Q3: Can I use a simple distillation instead of fractional distillation?
A3: A simple distillation is generally not recommended if the boiling points of this compound and the unreacted starting material are close (i.e., less than a 25 °C difference). Fractional distillation provides the necessary theoretical plates for a more efficient separation of liquids with similar boiling points.[1]
Troubleshooting Guides
Issue 1: My this compound is contaminated with 2-Octanol.
-
Problem: 2-Octanol has a significantly higher boiling point and is more polar than this compound due to the presence of the hydroxyl group.
-
Solution 1: Fractional Distillation: This is a highly effective method. Due to the large boiling point difference, a clean separation can be achieved.
-
Solution 2: Flash Chromatography: This is also an excellent option. The significant difference in polarity allows for easy separation on a silica (B1680970) gel column. A non-polar eluent system will elute the less polar this compound first, while the more polar 2-Octanol will be retained longer on the column.
Issue 2: My this compound is contaminated with 2-Chlorooctane or 2-Bromooctane.
-
Problem: These starting materials have boiling points that are closer to that of this compound and their polarities are also quite similar, making separation more challenging.
-
Solution 1: Fractional Distillation: Careful fractional distillation with a column that has a high number of theoretical plates can be effective, especially for separating 2-Bromooctane which has a more distinct boiling point.
-
Solution 2: Flash Chromatography: Separation by flash chromatography is possible but may require careful optimization of the solvent system. A very non-polar eluent system (e.g., hexanes with a very small percentage of a slightly more polar solvent like ethyl acetate) will be necessary to resolve the two compounds.
Data Presentation
The following table summarizes the key physical properties of this compound and common unreacted starting materials to aid in the selection of an appropriate purification method.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water | Polarity |
| This compound | C₈H₁₇F | 132.22 | 139[2] | Insoluble | Less Polar |
| 2-Octanol | C₈H₁₈O | 130.23 | 178.5[3] | Slightly Soluble[3][4] | More Polar |
| 2-Chlorooctane | C₈H₁₇Cl | 148.67 | 172-173[5][6] | Insoluble[5] | Less Polar |
| 2-Bromooctane | C₈H₁₇Br | 193.12 | 190-191[7] | Insoluble | Less Polar |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol is suitable for separating this compound from less volatile impurities like 2-Octanol or 2-Bromooctane.
Materials:
-
Crude this compound mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips
-
Vacuum source (if distilling under reduced pressure)
Procedure:
-
Set up the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Add the crude this compound mixture and a few boiling chips to the round-bottom flask.
-
Begin heating the mixture gently with the heating mantle.
-
Observe the temperature at the distillation head. The temperature should initially rise to the boiling point of the more volatile component (this compound).
-
Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (~139 °C at atmospheric pressure).
-
Once all the this compound has distilled, the temperature will either drop or begin to rise towards the boiling point of the less volatile impurity. At this point, change the receiving flask to collect the impurity or stop the distillation.
-
Analyze the collected fractions by GC or NMR to confirm purity.
Protocol 2: Purification of this compound by Flash Chromatography
This protocol is ideal for removing more polar impurities like 2-Octanol.
Materials:
-
Crude this compound mixture
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Solvent system (e.g., Hexanes/Ethyl Acetate)
-
Collection tubes or flasks
-
Air or nitrogen source for pressure
-
TLC plates and developing chamber
Procedure:
-
Determine the appropriate solvent system: Use Thin Layer Chromatography (TLC) to find a solvent system that gives good separation between this compound and the impurity. The desired Rf for this compound should be around 0.3-0.4. A good starting point is a mixture of hexanes and ethyl acetate (B1210297) (e.g., 98:2 v/v).
-
Pack the column: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.
-
Load the sample: Dissolve the crude this compound in a minimal amount of a non-polar solvent (like hexanes) and carefully load it onto the top of the silica gel bed.
-
Elute the column: Begin eluting the column with the chosen solvent system, applying gentle pressure with air or nitrogen.
-
Collect fractions: Collect the eluent in a series of fractions.
-
Monitor the separation: Monitor the fractions by TLC to identify which ones contain the pure this compound.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
The following diagram illustrates the decision-making process for selecting the appropriate purification method for this compound.
References
Technical Support Center: Chiral Separation of Fluorinated Alkanes
Welcome to the Technical Support Center for the chiral separation of fluorinated alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Troubleshooting Guides & FAQs
This section provides solutions in a question-and-answer format to directly address specific issues you may encounter during the chiral separation of fluorinated alkanes.
High-Performance Liquid Chromatography (HPLC)
Question 1: Why am I observing poor resolution or no separation between the enantiomers of my fluorinated alkane?
Answer:
Poor or no resolution in chiral HPLC of fluorinated compounds can stem from several factors, ranging from incorrect column selection to a suboptimal mobile phase. A systematic approach is crucial for troubleshooting.[1]
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. For fluorinated compounds, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are often a good starting point.[1][2] Consider screening a few columns with different chiral selectors.
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, significantly influences enantioselectivity.
-
Organic Modifier: Vary the ratio of your organic modifier (e.g., isopropanol, ethanol (B145695) in normal phase; acetonitrile, methanol (B129727) in reversed-phase).[1]
-
Additives: For acidic or basic fluorinated analytes, the addition of a small percentage (0.1-0.5%) of a modifier like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) (DEA) for basic compounds can improve separation by minimizing undesirable interactions with the stationary phase.[1]
-
-
Incorrect Temperature: Temperature affects the thermodynamics of chiral recognition. Generally, lower temperatures enhance selectivity by strengthening the interactions responsible for separation.[3] However, this is compound-dependent, and in some cases, increasing the temperature can improve resolution.[1] It is recommended to screen a range of temperatures (e.g., 10°C to 40°C).
-
Low Column Efficiency: An old or poorly packed column will exhibit low efficiency, leading to broad peaks and poor resolution. Check the column's performance with a standard before use.
Question 2: My peaks are tailing or fronting. What can I do to improve the peak shape?
Answer:
Poor peak shape, such as tailing or fronting, is a common issue that can compromise quantification and resolution.
-
Secondary Interactions: Peak tailing, especially for basic fluorinated compounds, can be caused by strong interactions with residual silanol (B1196071) groups on silica-based CSPs.[4][5]
-
Solution: Use an end-capped column or add a basic modifier like DEA or triethylamine (B128534) (TEA) to the mobile phase to block these active sites.[4][6]
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in fronting peaks.
-
Solution: Reduce the sample concentration or injection volume.[4]
-
-
Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Question 3: I am experiencing a "memory effect" from mobile phase additives. How can I resolve this?
Answer:
Additive "memory effect" occurs when additives from previous analyses adsorb onto the stationary phase and affect the current separation, even when they are no longer in the mobile phase.[7][8][9] This is particularly prevalent in normal phase and with polysaccharide-based CSPs.[8]
-
Cause: Strong binding of additives like acids or bases to the chiral stationary phase.[9]
-
Troubleshooting:
-
Column Washing: Flush the column with a strong, compatible solvent that can remove the adsorbed additive. For immobilized polysaccharide columns, a flush with dimethylformamide (DMF) followed by ethanol may be effective.[7] Always refer to the column manufacturer's guidelines for recommended washing procedures.
-
Dedicated Columns: If you frequently switch between methods using different additives, it is highly recommended to dedicate columns to specific methods to avoid cross-contamination.
-
Re-equilibration: After washing, thoroughly equilibrate the column with the new mobile phase. This may take longer than usual to ensure all traces of the previous additive are removed.
-
Supercritical Fluid Chromatography (SFC)
Question 4: What are the advantages of using SFC for chiral separation of fluorinated alkanes?
Answer:
SFC is a powerful technique for chiral separations, especially for fluorinated compounds, offering several advantages over HPLC:[10][11]
-
Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations without a significant loss in efficiency.[10][11]
-
Green Chemistry: SFC primarily uses non-toxic, recyclable CO2 as the mobile phase, significantly reducing the consumption of organic solvents.[10]
-
Enhanced Selectivity: SFC can provide different and sometimes better selectivity compared to HPLC for chiral separations.
-
Ideal for Volatile Compounds: The lower operating temperatures in SFC are beneficial for thermally labile or volatile fluorinated alkanes.
Question 5: I am having trouble getting good peak shapes and resolution in my chiral SFC separation. What should I optimize?
Answer:
Method development in chiral SFC involves optimizing several parameters to achieve good separation.
-
Co-solvent and Additives: The choice and percentage of the organic co-solvent (modifier) and additives are critical.
-
Back Pressure and Temperature: These parameters influence the density and solvating power of the supercritical fluid mobile phase.
-
Back Pressure: Increasing the back pressure generally increases the fluid density and elution strength, which can shorten retention times.[13]
-
Temperature: Temperature affects both the mobile phase density and the chiral recognition process. It should be optimized for each separation.
-
-
Stationary Phase: Polysaccharide-based CSPs are widely used and effective for a broad range of compounds in SFC.[10][14] Fluorinated stationary phases can also offer unique selectivity for fluorinated analytes.[10]
Gas Chromatography (GC)
Question 6: When should I consider using GC for the chiral separation of my fluorinated alkanes?
Answer:
GC is an excellent choice for the chiral separation of volatile and semi-volatile fluorinated alkanes.[15][16]
-
High Efficiency: Capillary GC columns provide very high resolution, which is advantageous for separating closely related enantiomers.[16]
-
Sensitivity: GC with sensitive detectors like FID or MS allows for the analysis of trace amounts of enantiomers.
-
No Solvent Waste: GC is a "green" technique as it does not generate solvent waste.[15]
Question 7: I am not achieving baseline separation of my volatile fluorinated enantiomers by GC. What are the key parameters to optimize?
Answer:
Optimizing a chiral GC separation involves careful consideration of the column and operating conditions.
-
Chiral Stationary Phase: The most common and versatile CSPs for GC are based on derivatized cyclodextrins.[15][16] The specific cyclodextrin (B1172386) derivative can significantly impact selectivity.
-
Temperature Program: The temperature ramp rate and initial/final hold times are critical for achieving good resolution. A slower ramp rate can often improve the separation of closely eluting peaks.
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., hydrogen or helium) affects column efficiency. The optimal flow rate should be determined for your specific column and analytes.
-
Column Dimensions: A longer column will provide more theoretical plates and potentially better resolution, but will also result in longer analysis times. A smaller internal diameter can also improve efficiency.
Quantitative Data Summary
The following tables summarize typical quantitative data for the chiral separation of fluorinated compounds under different chromatographic conditions.
Table 1: HPLC Chiral Separation Data for Fluorinated Pharmaceuticals
| Compound | Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| Ciprofloxacin | Vancomycin-based SPP | 90:10:0.3:0.2 ACN:MeOH:AA:TEA | 1.58 | - |
| Ofloxacin | Vancomycin-based SPP | 87:13:0.3:0.2 ACN:MeOH:AA:TEA | 1.42 | - |
| Ezetimibe | Hydroxypropyl-cyclodextrin SPP | 50:50 5 mM NH4OAc pH 4.0:MeOH | - | - |
Data extracted from a study on ultrafast separation of fluorinated and desfluorinated pharmaceuticals.[17]
Table 2: SFC Chiral Separation Data for Fluorinated Compounds
| Compound | Chiral Stationary Phase | Co-solvent in CO2 | Retention Time (min) |
| (2,2-difluorocyclopropyl) methyl benzoate | CCO-F4 | - | - |
| Miconazole | CCO-F4-CF3 | Methanol | ~4.5 |
| Verapamil | CCO-F4-CF3 | Methanol | ~5.5 |
Data extracted from a study on fluorinated chiral polysaccharide phases for SFC.[10]
Experimental Protocols
Protocol 1: General Method Development for Chiral HPLC Separation of a Fluorinated Analyte
-
Column Selection:
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of Hexane/Isopropanol (90/10 v/v). If the analyte is acidic, add 0.1% TFA. If it is basic, add 0.1% DEA.[1]
-
Reversed-Phase: Start with Acetonitrile/Water with 0.1% formic acid or an appropriate buffer.
-
-
Optimization:
-
Organic Modifier: Vary the percentage of the alcohol (in normal phase) or organic solvent (in reversed-phase) in 5% increments to optimize retention and resolution.[1]
-
Temperature: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C) to determine the effect on selectivity.[1][3]
-
Flow Rate: A lower flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column) can sometimes improve resolution for difficult separations.[3]
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase whenever possible to ensure good peak shape.
-
Protocol 2: General Method Development for Chiral SFC Separation of a Fluorinated Analyte
-
Column Selection:
-
Initial Conditions:
-
Mobile Phase: Supercritical CO2 with 20% Methanol as the co-solvent.
-
Back Pressure: 120 bar.
-
Temperature: 35°C.
-
Flow Rate: 3 mL/min.
-
-
Optimization:
-
Co-solvent Percentage: Screen a gradient of the co-solvent (e.g., 5% to 40% Methanol) to find the optimal elution conditions.
-
Additives: If the analyte is acidic or basic, add 0.1% of an appropriate modifier (e.g., TFA or DEA) to the co-solvent.[12]
-
Back Pressure and Temperature: Systematically vary the back pressure (e.g., 100 to 150 bar) and temperature (e.g., 30°C to 45°C) to fine-tune the separation.[13]
-
-
Sample Preparation:
-
Ensure the sample is fully dissolved in the co-solvent or a compatible solvent to prevent precipitation on the column.[18]
-
Visualizations
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Caption: Troubleshooting workflow for poor peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. chiraltech.com [chiraltech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. chiraltech.com [chiraltech.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographytoday.com [chromatographytoday.com]
improving peak resolution in chiral HPLC of 2-Fluorooctane
Welcome to the technical support center for the chiral separation of 2-Fluorooctane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their HPLC methods for improved peak resolution of this compound enantiomers.
Troubleshooting Guide: Improving Peak Resolution
Poor peak resolution in the chiral HPLC of this compound can manifest as co-eluting peaks, broad peaks, or tailing peaks. Below are common issues and systematic approaches to address them.
Issue 1: Poor or No Enantiomeric Resolution
-
Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).
Troubleshooting Workflow:
-
Optimize Mobile Phase:
-
Action: Adjust the mobile phase composition. For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane (B92381) or heptane) to the polar modifier (e.g., isopropanol (B130326), ethanol).
-
Protocol: Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol) and incrementally increase or decrease the percentage of the alcohol modifier. Small changes can significantly impact selectivity.[1][2]
-
-
Evaluate Chiral Stationary Phase (CSP):
-
Action: If mobile phase optimization is insufficient, consider a different CSP. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for a wide range of chiral compounds.[3][4]
-
Protocol: Screen columns with different chiral selectors. For a non-polar compound like this compound, CSPs that rely on inclusion complexes or dipole-dipole interactions may be effective.
-
-
Adjust Column Temperature:
-
Action: Systematically vary the column temperature. Lower temperatures often, but not always, enhance chiral recognition and improve resolution.[5][6][7]
-
Protocol: Analyze the sample at a range of temperatures (e.g., 10°C, 15°C, 25°C, 40°C) to determine the optimal condition. Be mindful that lower temperatures can increase backpressure.[5]
-
-
Modify Flow Rate:
-
Action: Optimize the flow rate. Slower flow rates can sometimes increase the interaction time between the analyte and the CSP, leading to better separation.[1][8]
-
Protocol: Test flow rates below your current method, for example, reducing from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min, and observe the effect on resolution.[7][9]
-
-
Issue 2: Peak Broadening
-
Symptom: Peaks are wider than expected, leading to decreased resolution and sensitivity.
Troubleshooting Workflow:
-
Check for Extra-Column Volume:
-
Optimize Injection Volume and Solvent:
-
Adjust Data Collection Rate:
-
Action: Ensure the detector's data collection rate is appropriate for the peak width.
-
Protocol: A data rate that is too slow can lead to the digital broadening of sharp peaks. Aim for 15-20 data points across each peak.
-
-
Issue 3: Peak Tailing
-
Symptom: Asymmetric peaks with a pronounced "tail," which can complicate integration and reduce resolution.
Troubleshooting Workflow:
-
Rule out Column Overload:
-
Action: Inject a diluted sample to see if the peak shape improves.
-
Protocol: Prepare and inject 1:10 and 1:100 dilutions of your sample. If the tailing is significantly reduced, the original sample concentration was too high.[6]
-
-
Check Column Health:
-
Action: The column may be contaminated or degraded.
-
Protocol: Disconnect the column and flush it according to the manufacturer's instructions. If peak shape does not improve, the column may need to be replaced.[6]
-
-
Consider Mobile Phase Additives (If Applicable):
-
Action: While less common for a neutral compound like this compound, trace impurities in the system can sometimes cause tailing.
-
Protocol: The use of acidic or basic additives is generally not required for non-polar analytes but can be considered if other troubleshooting steps fail.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting mobile phase for the chiral separation of this compound?
A: For polysaccharide-based chiral stationary phases, a good starting point is a mixture of a non-polar solvent and an alcohol modifier. A common combination is n-hexane and isopropanol (IPA) in a ratio of 90:10 (v/v). You can then optimize the ratio of these solvents to improve resolution.
Q2: How does the choice of alcohol in the mobile phase affect the separation of this compound?
A: The choice of alcohol (e.g., isopropanol, ethanol (B145695), methanol) can significantly alter the selectivity of the chiral separation.[2] Isopropanol is generally a good first choice. If resolution is not achieved, switching to ethanol may provide different selectivity. The polarity of the alcohol can influence the interactions between the this compound enantiomers and the chiral stationary phase.
Q3: Can I use reversed-phase HPLC for the chiral separation of this compound?
A: While normal-phase chromatography is more common for the separation of non-polar compounds like this compound on many chiral stationary phases, reversed-phase methods (e.g., with mobile phases of acetonitrile/water or methanol/water) can also be effective, particularly with certain types of CSPs like cyclodextrin-based or macrocyclic glycopeptide phases.[13][14]
Q4: My resolution is good, but my analysis time is too long. How can I speed it up without sacrificing resolution?
A: You can try several approaches:
-
Increase the Flow Rate: Gradually increase the flow rate and monitor the effect on resolution. There is often a trade-off between speed and separation efficiency.[8]
-
Use a Shorter Column or Smaller Particle Size: A shorter column will reduce analysis time, but may also decrease resolution. Columns with smaller particles can provide higher efficiency and allow for faster flow rates without a significant loss in resolution, but will generate higher backpressure.[1][9][15]
-
Increase Column Temperature: Higher temperatures can decrease retention times by reducing mobile phase viscosity.[1][8] However, this may also decrease resolution, so it needs to be optimized carefully.
Q5: I am seeing ghost peaks in my chromatogram. What could be the cause?
A: Ghost peaks can originate from several sources:
-
Contaminated Mobile Phase: Use high-purity HPLC-grade solvents.
-
Sample Carryover: Implement a robust needle and injector wash protocol between injections.
-
System Contamination: Flush the entire HPLC system with a strong solvent to remove any accumulated contaminants.[6]
Quantitative Data Summary
The following tables provide general starting parameters and optimization ranges for the chiral HPLC of this compound based on common practices for similar compounds.
Table 1: Mobile Phase Composition
| Parameter | Starting Condition | Optimization Range |
| Normal-Phase | ||
| Non-Polar Solvent | n-Hexane | n-Hexane, n-Heptane |
| Polar Modifier | Isopropanol (IPA) | Ethanol, Methanol |
| Modifier % | 10% | 1% - 20% |
| Reversed-Phase | ||
| Organic Solvent | Acetonitrile | Methanol |
| Aqueous Phase | Water | Buffered Water (if needed) |
| Organic % | 50% | 30% - 70% |
Table 2: Chromatographic Conditions
| Parameter | Starting Condition | Optimization Range |
| Flow Rate | 1.0 mL/min | 0.5 - 1.5 mL/min |
| Column Temperature | 25 °C | 10 - 40 °C |
| Injection Volume | 5 µL | 1 - 20 µL |
| Wavelength | N/A (for non-UV active) | N/A |
Note: As this compound does not have a chromophore, a detector other than UV-Vis, such as a refractive index detector (RID) or a mass spectrometer (MS), would be required.
Experimental Protocols
Protocol 1: Chiral Method Development Using a Polysaccharide-Based CSP
-
System Preparation:
-
Install a polysaccharide-based chiral column (e.g., cellulose or amylose derivative, 250 x 4.6 mm, 5 µm).
-
Prepare the mobile phase: 90:10 (v/v) n-hexane:isopropanol. Degas the mobile phase by sonication for 15 minutes.
-
-
Column Equilibration:
-
Purge the HPLC system with the mobile phase.
-
Equilibrate the column at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30-60 minutes).
-
Set the column temperature to 25 °C.
-
-
Sample Preparation:
-
Prepare a solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Inject 5 µL of the prepared sample.
-
Run the analysis under isocratic conditions.
-
Monitor the elution profile and determine the retention times and resolution of the enantiomers.
-
-
Optimization:
-
If resolution is inadequate, systematically adjust the mobile phase composition (e.g., to 95:5 or 80:20 n-hexane:IPA), column temperature, and flow rate as described in the troubleshooting section.
-
Visualizations
Caption: Troubleshooting workflow for improving peak resolution.
Caption: General experimental workflow for chiral HPLC analysis.
References
- 1. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. agilent.com [agilent.com]
- 11. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 12. halocolumns.com [halocolumns.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. lcms.cz [lcms.cz]
- 15. chromatographyonline.com [chromatographyonline.com]
troubleshooting peak tailing in GC analysis of 2-Fluorooctane
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot peak tailing in the Gas Chromatography (GC) analysis of 2-Fluorooctane.
Frequently Asked Questions (FAQs)
Q1: What is causing my this compound peak to tail?
Peak tailing for halogenated compounds like this compound is often a result of active sites within the GC system. These are points where the analyte can have secondary interactions, leading to a delayed elution for a portion of the molecules. Other common causes include issues with the GC column, inlet conditions, or the sample solvent.
Q2: How can I determine if active sites are the cause of the peak tailing?
If you observe tailing specifically for polar or reactive compounds like this compound, while non-polar compounds in the same run have symmetrical peaks, it strongly suggests interaction with active sites.[1] These sites are often exposed silanol (B1196071) groups on the surface of the inlet liner or the GC column itself.[1]
Q3: What are the first steps I should take to troubleshoot peak tailing?
A good starting point is to perform basic maintenance on the GC inlet.[2] This includes:
-
Replacing the inlet liner: Over time, the liner can become contaminated or develop active sites. Replace it with a new, deactivated liner.[3]
-
Replacing the septum: A worn or cored septum can introduce contaminants into the system.
-
Trimming the column: Cutting the first 10-20 cm of the column from the inlet side can remove accumulated non-volatile residues and active sites.[4][5]
Q4: Could my injector temperature be the cause of the peak tailing?
Yes, an incorrect injector temperature can lead to poor peak shape. If the temperature is too low, this compound may not vaporize completely and efficiently, resulting in a slow and incomplete transfer to the column, which can cause tailing.[6][7] Conversely, a temperature that is too high could potentially cause degradation of the analyte.[8] It is important to optimize the injector temperature for your specific analysis.[6]
Q5: Does the choice of solvent for my sample matter?
Absolutely. A mismatch in polarity between the sample solvent and the GC column's stationary phase can cause peak distortion, including tailing.[2] For a non-polar column, using a polar solvent can lead to poor sample focusing at the head of the column.
Troubleshooting Guide
The following table summarizes potential causes of peak tailing for this compound and provides suggested solutions.
| Potential Cause | Suggested Solution | Expected Outcome |
| Active Sites | - Replace the inlet liner with a new, deactivated one.[3]- Trim 10-20 cm from the inlet side of the column.[4][5]- Use a highly inert GC column.[2] | Improved peak symmetry for this compound. |
| Column Issues | - Ensure a clean, square cut at both ends of the column.[4][9]- Verify the column is installed at the correct height in the inlet and detector.[2][4]- Condition the column according to the manufacturer's instructions.[10][11] | Symmetrical peaks for all compounds in the analysis. |
| Injector Conditions | - Optimize the injector temperature to ensure complete vaporization of this compound.[6][12]- Check for and fix any leaks in the injection port.[7]- Ensure the split ratio is appropriate; a low split flow can cause issues.[2] | Sharper, more symmetrical peaks. |
| Sample & Solvent | - Ensure the sample solvent is compatible with the stationary phase polarity.[2]- If using splitless injection, ensure the initial oven temperature is 10-20°C below the solvent's boiling point.[2][13] | Improved peak shape, especially for early eluting peaks. |
| Contamination | - "Bake out" the column at its maximum isothermal temperature to remove high-boiling contaminants.[14]- If using GC-MS, check for and clean the ion source, as interactions with halogenated compounds can cause tailing.[15][16] | A stable baseline and improved peak shape. |
Experimental Protocols
Protocol 1: GC Column Conditioning
Proper column conditioning is crucial for removing contaminants and ensuring a stable, inert surface for analysis.
-
Installation: Install the column in the GC inlet, but do not connect it to the detector.[11]
-
Purge: Set the carrier gas flow to the typical rate for your analysis and purge the column for 15-30 minutes at room temperature to remove any oxygen.[10]
-
Heating Program:
-
Set the initial oven temperature to 40°C.
-
Ramp the temperature at 10°C/min to 20°C above your highest analytical temperature, not exceeding the column's maximum isothermal temperature limit.[10]
-
Hold at this temperature for 1-2 hours.
-
-
Cooldown and Connection: Cool the oven down, then connect the column to the detector.
-
Equilibration: Heat the system to your method's operating temperatures and allow it to equilibrate before running a test sample.
Protocol 2: Inlet Maintenance
Regular inlet maintenance can prevent many issues related to peak shape.
-
Cooldown: Cool down the injector and oven.
-
Disassembly: Carefully remove the septum nut, septum, and then the inlet liner.
-
Replacement: Replace the septum and liner with new, appropriate parts for your instrument and application.
-
Column Trim:
-
Reassembly: Reinstall the column to the correct depth in the inlet, and reassemble the inlet components.
-
Leak Check: Pressurize the system and perform a leak check.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues in your GC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 7. GC Technical Tip: Broad Solvent Peaks/Fronts | Phenomenex [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. How to Condition a New Capillary GC Column [restek.com]
- 11. GC column conditioning | Analytical Consumables & Spare Parts Singapore | Shimadzu Asia Pacific [shopshimadzu.com]
- 12. microbiozindia.com [microbiozindia.com]
- 13. m.youtube.com [m.youtube.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
stability of 2-Fluorooctane under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Fluorooctane under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development. Please note that while direct experimental data for this compound is limited, the following guidance is based on established principles of haloalkane chemistry and data from analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a secondary fluoroalkane. Generally, the carbon-fluorine bond is the strongest carbon-halogen bond, making fluoroalkanes more stable than their chloro-, bromo-, or iodo- counterparts. However, as a monofluorinated alkane, it is more reactive than perfluorinated compounds. Its stability is highly dependent on the specific reaction conditions.
Q2: How does this compound behave under acidic conditions?
This compound is expected to be relatively stable in the presence of dilute, non-nucleophilic acids at moderate temperatures. Strong, concentrated acids, especially at elevated temperatures, may promote elimination (dehydrofluorination) or substitution reactions, although these are generally less favorable for fluoroalkanes compared to other haloalkanes.
Q3: Is this compound stable to basic conditions?
Under mild basic conditions, this compound is expected to be reasonably stable. However, strong bases, particularly hindered bases at elevated temperatures, can promote E2 elimination to form octenes. The use of hydroxide (B78521) ions in an ethanol/water mixture upon heating can lead to substitution (to form 2-octanol) and elimination reactions.[1]
Q4: What is the thermal stability of this compound?
Q5: How does this compound react under oxidative and reductive conditions?
This compound is expected to be stable to many common oxidizing agents. Strong oxidative conditions, especially at high temperatures, could potentially lead to degradation. Under reductive conditions, such as with dissolving metals or certain metal hydrides, the carbon-fluorine bond can be cleaved, though this is generally more difficult than for other halogens.
Q6: What is the compatibility of this compound with common catalysts?
The stability of this compound in the presence of catalysts is highly dependent on the nature of the catalyst. Lewis acids can promote carbocation formation, leading to elimination or rearrangement. Some transition metal catalysts, particularly those used in hydrogenation or cross-coupling reactions, may interact with the C-F bond, especially at elevated temperatures. For instance, studies on haloalkane dehalogenases show that enzymatic systems can cleave carbon-halogen bonds.[3]
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in a Reaction
Possible Causes:
-
High Temperature: The reaction temperature may be exceeding the thermal stability threshold of this compound under the specific conditions.
-
Presence of Strong Acids or Bases: Even catalytic amounts of strong acids or bases can induce elimination or substitution reactions.
-
Incompatible Catalyst: The catalyst used may be promoting the degradation of the C-F bond.
-
Presence of Nucleophiles: Strong nucleophiles can lead to substitution reactions.
Troubleshooting Steps:
-
Lower Reaction Temperature: Attempt the reaction at a lower temperature to minimize thermal decomposition.
-
Buffer the Reaction: If acidic or basic conditions are not required for the desired transformation, consider adding a buffer to maintain a neutral pH.
-
Screen Catalysts: If a catalyst is necessary, screen different types to find one that is compatible with the C-F bond.
-
Protecting Groups: In complex syntheses, consider if a protecting group strategy is necessary for other functional groups that might be generating reactive species in situ.
Issue 2: Formation of Octene Isomers as Side Products
Possible Cause:
-
Elimination Reaction: This is the most likely cause, promoted by basic conditions, high temperatures, or certain catalysts.
Troubleshooting Steps:
-
Use a Weaker Base: If a base is required, switch to a milder or more sterically hindered base to favor substitution over elimination, or vice versa, depending on the desired outcome.
-
Lower the Temperature: Elimination reactions are often favored at higher temperatures.
-
Change the Solvent: The choice of solvent can influence the ratio of substitution to elimination products.
Data Presentation
Table 1: Estimated Relative Stability of this compound under Various Conditions
| Condition | Reagent/Environment | Expected Stability | Potential Products of Degradation |
| Acidic | Dilute HCl, H2SO4 (aq) | High | Minimal |
| Concentrated H2SO4, heat | Low to Moderate | Octenes, 2-Octanol | |
| Basic | Dilute NaOH (aq), RT | High | Minimal |
| t-BuOK in t-BuOH, heat | Low | Octenes (major), 2-Octanol (minor) | |
| Thermal | Inert atmosphere, < 200°C | High | Minimal |
| Inert atmosphere, > 300°C | Moderate to Low | Pyrolysis products | |
| Oxidative | Air, light | High | Minimal |
| Strong oxidants (e.g., KMnO4) | Moderate | Oxidation products (e.g., ketones) | |
| Reductive | H2/Pd, RT | High | Minimal |
| Na/NH3 | Low | Octane | |
| Catalytic | Lewis Acids (e.g., AlCl3) | Low | Octenes, rearranged products |
| Transition Metals (e.g., Pd, Ni) | Variable | Depends on ligands and conditions |
Disclaimer: This table provides estimated stabilities based on general chemical principles for fluoroalkanes. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Testing Thermal Stability
-
Sample Preparation: Place a known amount of this compound into a sealed, inert reaction vessel (e.g., a stainless-steel autoclave).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) to remove oxygen.
-
Heating: Heat the vessel to the desired temperature and maintain for a specific period. It is advisable to test a range of temperatures (e.g., 100°C, 200°C, 300°C) in separate experiments.
-
Analysis: After cooling, carefully open the vessel and analyze the contents using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any degradation products.
-
Quantification: Compare the amount of remaining this compound to the initial amount to determine the percentage of degradation.
Protocol 2: General Procedure for Testing Stability in Acidic/Basic Conditions
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent.
-
Reagent Addition: Add the acidic or basic solution of interest (e.g., 1M HCl or 1M NaOH).
-
Reaction Conditions: Stir the mixture at a specific temperature (e.g., room temperature or reflux) for a defined period.
-
Workup: After the reaction time, cool the mixture, neutralize it, and extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Analysis: Analyze the organic extract by GC-MS to identify and quantify this compound and any degradation or reaction products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for unexpected degradation of this compound.
References
Technical Support Center: Scaling Up the Enantioselective Synthesis of 2-Fluorooctane
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up the enantioselective synthesis of 2-Fluorooctane. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the transition from laboratory-scale experiments to larger-scale production.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the scale-up process.
| Issue Category | Question | Potential Causes & Solutions |
| Enantioselectivity | My enantiomeric excess (ee) has dropped significantly on a larger scale. Why is this happening and how can I fix it? | A decrease in enantioselectivity is a common scale-up challenge.[1] Potential Causes: * Poor Temperature Control: Fluorination reactions can be highly exothermic. Larger reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient and creating localized "hot spots" that can diminish the catalyst's selectivity.[1] * Mixing Inhomogeneities: Inadequate stirring in large vessels can lead to localized areas of high reagent concentration, promoting non-selective background reactions.[1] * Catalyst Deactivation: Impurities in reagents or solvents, more common in bulk quantities, or extended reaction times can deactivate the chiral catalyst or alter its structure, reducing its effectiveness.[1] Solutions: 1. Improve Heat Transfer: Utilize jacketed reactors with efficient overhead stirring and a robust cooling system.[1] 2. Control Reagent Addition: Add the fluorinating agent slowly and at a controlled rate to manage heat evolution.[1] 3. Optimize Agitation: Ensure the stirring is vigorous enough to maintain a homogeneous mixture. The impeller type and speed may need adjustment for the larger volume.[1] 4. Use High-Purity Reagents: Source high-purity, anhydrous solvents and reagents for scale-up to minimize catalyst poisoning.[1] 5. Consider Flow Chemistry: Continuous flow reactors provide superior heat and mass transfer, offering precise control over reaction parameters and mitigating many scale-up issues.[1] |
| Reaction Yield | I'm experiencing inconsistent or significantly lower yields upon scale-up. What are the likely causes? | Potential Causes: * Reagent Degradation: The stability of the fluorinating agent or catalyst may be compromised over the longer addition and reaction times required for larger batches. * Side Reactions: Increased heat or localized high concentrations can favor the formation of byproducts, such as elimination products (octenes). * Moisture Contamination: Larger-scale reactions are more susceptible to atmospheric moisture, which can quench reagents and catalysts. Solutions: 1. Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). 2. Reagent Stability: Perform stability studies on your catalyst and reagents under the proposed reaction conditions for extended periods.[1] 3. Optimize Stoichiometry: Re-evaluate the stoichiometry of reagents. On a larger scale, slight excesses of certain reagents may be necessary to drive the reaction to completion. |
| Purification | How can I effectively separate the this compound enantiomers and remove impurities on a larger scale? | Potential Causes: * Co-elution: Diastereomers or constitutional isomers (e.g., 3-fluorooctane) may have very similar polarities, making separation by standard flash chromatography difficult.[2] * Volatile Product: this compound is relatively volatile, which can lead to product loss during solvent removal under high vacuum. Solutions: 1. Chromatography Optimization: For flash chromatography, test various solvent systems (e.g., hexane/ethyl acetate, hexane/diethyl ether) to maximize separation.[2] A slow, shallow gradient is often more effective for separating close-running spots. 2. Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most effective method for separating enantiomers.[3] 3. Careful Solvent Removal: Use a rotary evaporator with controlled temperature and vacuum. Avoid heating the flask excessively to minimize loss of the final product.[2] 4. Distillation: If impurities have significantly different boiling points, fractional distillation could be a viable purification strategy. |
| Safety & Handling | What are the key safety considerations when handling larger quantities of fluorinating agents? | Potential Causes: * Toxicity and Reactivity: Many fluorinating agents are toxic, corrosive, and react violently with water.[4][5] For example, Deoxo-Fluor® reacts exothermally with water to generate hazardous HF gas.[4] * Exothermic Reactions: As mentioned, fluorination reactions can be highly exothermic, posing a risk of thermal runaway in large reactors if not properly controlled.[1] Solutions: 1. Consult SDS: Always review the Safety Data Sheet (SDS) for every chemical before use.[2] 2. Use Appropriate PPE: Wear personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Handle highly reactive agents in a well-ventilated fume hood.[4] 3. Engineered Controls: Use robust equipment designed for chemical synthesis, including pressure-rated reactors and controlled-addition pumps. 4. Quenching Strategy: Develop a controlled and validated quenching procedure before starting the large-scale reaction. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic strategy is most amenable to scaling up for this compound?
There are several viable strategies, each with its own scale-up considerations.
-
Nucleophilic Fluorination of (R)- or (S)-octan-2-ol derivatives: This is a common approach. Using a chiral starting material and a fluorinating agent that proceeds with inversion of stereochemistry (e.g., DAST, PyFluor) is often practical. The main challenges are the cost of the chiral alcohol and potential elimination side products.[6]
-
Catalytic Enantioselective Fluorination: Methods using chiral catalysts (organocatalysts, transition metals, or Lewis acids) to fluorinate a prochiral precursor are highly efficient in terms of chirality.[7][8] However, catalyst cost, loading, and stability can be significant hurdles during scale-up.[1]
-
Enzymatic Synthesis: Biocatalytic methods, such as using ene reductases, can offer extremely high enantioselectivity and operate under mild conditions.[9][10] Scaling up may require expertise in fermentation or large-scale enzyme handling.[11]
Q2: How can I accurately determine the enantiomeric excess (ee) of my this compound product?
Chiral HPLC or chiral Gas Chromatography (GC) are the standard methods. You will need to develop a separation method using a suitable chiral column. ¹⁹F NMR can also be a powerful tool; using a chiral solvating agent can sometimes induce a chemical shift difference between the enantiomers, allowing for quantification.[2][12]
Q3: My reaction with Selectfluor® is sluggish on a larger scale. What can I do?
Selectfluor® is a solid, and its solubility can be a limiting factor in some solvents.
-
Increase Agitation: Ensure the solid is well-suspended.
-
Change Solvent: Move to a more polar solvent system if compatible with your catalyst and substrate.
-
Use Additives: In some cases, additives like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to enhance reactivity and selectivity in reactions using electrophilic fluorinating agents.[8]
Q4: What are the main differences between electrophilic and nucleophilic fluorination for this synthesis?
-
Electrophilic Fluorination typically involves reacting an enolate or enamine derived from a carbonyl compound with an electrophilic fluorine source like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI).[8][13] This is common in catalytic asymmetric methods.
-
Nucleophilic Fluorination involves displacing a leaving group (like a tosylate, mesylate, or triflate) from a chiral precursor with a nucleophilic fluoride (B91410) source (like KF, CsF, or Et₃N·3HF).[6] This method is often more direct if the chiral precursor alcohol is readily available.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical (hypothetical) results for different enantioselective routes to this compound on a multi-gram scale.
| Method | Catalyst / Reagent | Fluorine Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Key Challenge |
| Deoxyfluorination | PyFluor / DMAP | PyFluor | DCM | 0 to 25 | 70-85 | >98 (from chiral alcohol) | Cost of chiral starting material |
| Transition Metal Catalysis | [Pd(cinnamyl)Cl]₂ / Chiral Ligand | AgF | THF | 25 | 60-75 | 90-96 | Catalyst cost and air sensitivity |
| Organocatalysis | Chiral Phosphoric Acid | Selectfluor® | Toluene | -20 | 55-70 | 88-94 | Higher catalyst loading needed |
| Enzymatic Reduction | Ene Reductase | (from α-fluoroenone) | Buffer/Co-solvent | 30 | 80-95 | >99 | Substrate synthesis, enzyme cost |
Experimental Protocols
Protocol 1: Nucleophilic Deoxyfluorination of (R)-Octan-2-ol
This protocol is based on the deoxyfluorination of secondary alcohols using PyFluor.[6]
Materials:
-
(R)-Octan-2-ol (1.0 eq)
-
PyFluor (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: To an oven-dried, jacketed 1 L reactor under an argon atmosphere, add (R)-Octan-2-ol (e.g., 26.0 g, 200 mmol) and anhydrous DCM (400 mL).
-
Cooling: Cool the stirred solution to 0 °C using a circulating chiller.
-
Reagent Addition: Add DIPEA (e.g., 69.7 mL, 400 mmol) dropwise, maintaining the internal temperature below 5 °C.
-
Fluorinating Agent Addition: Add PyFluor (e.g., 66.7 g, 300 mmol) portion-wise over 1 hour. A slight exotherm may be observed; ensure the temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate (200 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate carefully on a rotary evaporator. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to yield (S)-2-Fluorooctane.
Protocol 2: Enzymatic Reduction of (E)-2-Fluoroct-2-en-4-one
This protocol is a representative method based on the use of ene reductases for asymmetric synthesis of alkyl fluorides.[9]
Materials:
-
(E)-2-Fluoroct-2-en-4-one (1.0 eq)
-
Ene Reductase (e.g., from Saccharomyces cerevisiae)
-
NADH or a glucose/glucose dehydrogenase regeneration system
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
tert-Butyl methyl ether (MTBE)
Procedure:
-
Setup: In a 2 L baffled flask, prepare the NADH regeneration system by dissolving glucose (1.5 eq) and glucose dehydrogenase in the potassium phosphate buffer (1 L). Add NAD⁺ (0.01 eq).
-
Enzyme Addition: Add the ene reductase enzyme to the buffer solution.
-
Substrate Addition: Add the substrate, (E)-2-Fluoroct-2-en-4-one (e.g., 14.4 g, 100 mmol), dissolved in a minimal amount of a co-solvent like DMSO if necessary.
-
Reaction: Seal the flask and shake at 200 rpm at 30 °C for 24-48 hours.
-
Monitoring: Monitor the conversion of the starting material by HPLC or GC-MS.
-
Work-up: Once the reaction is complete, extract the reaction mixture with MTBE (3 x 300 mL).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent. The resulting α-fluoroketone can be further reduced to this compound using a standard reducing agent like NaBH₄, followed by purification. The enantiomeric purity is established during the enzymatic reduction step.
Visualizations
Below are diagrams illustrating key workflows and logical relationships for the scale-up process.
Caption: A typical experimental workflow for the scaled-up synthesis of this compound.
Caption: A decision tree for troubleshooting common issues in scale-up synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pharmtech.com [pharmtech.com]
- 6. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 7. organicreactions.org [organicreactions.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 11. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. redalyc.org [redalyc.org]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
Technical Support Center: Synthesis of 2-Fluorooctane
This technical support center provides troubleshooting guidance and frequently asked questions for the workup procedure of 2-Fluorooctane synthesis, primarily focusing on reactions utilizing diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workup of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | Incomplete reaction. | - Ensure the reaction has been stirred for a sufficient time at the appropriate temperature (e.g., 2 hours at room temperature after initial cooling).[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] |
| Decomposition of the product during workup. | - Maintain low temperatures during the quenching and extraction steps. - Avoid vigorous shaking during extraction to prevent emulsion formation. | |
| Loss of product during extraction. | - Ensure complete phase separation before removing the aqueous layer. - Perform multiple extractions (e.g., 2-3 times) with the organic solvent to maximize product recovery.[1][2] | |
| Presence of significant alkene byproduct (Octene) | Elimination side reaction. | - This is a common side reaction with DAST, especially with secondary alcohols.[3] - Consider using alternative, more selective fluorinating agents like Deoxo-Fluor or PyFluor if elimination is a major issue.[3][4] |
| Emulsion formation during extraction | Vigorous shaking or presence of surfactants. | - Allow the separatory funnel to stand for a longer period to allow for phase separation. - Add a small amount of brine to help break the emulsion. - Filter the mixture through a pad of Celite. |
| Crude product is acidic | Residual HF from DAST hydrolysis. | - Ensure thorough washing with a saturated sodium bicarbonate solution until CO2 evolution ceases.[1] - Follow with a water wash to remove any remaining bicarbonate salts.[1] |
| Difficulty in purifying the product by distillation | Boiling points of this compound and remaining starting material (2-Octanol) are close. | - Use fractional distillation for better separation. - If distillation is ineffective, purify the crude product using silica (B1680970) gel column chromatography.[1][2] |
| Product appears cloudy after drying and solvent removal | Incomplete drying of the organic layer. | - Ensure the drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) is used in sufficient quantity and the mixture is allowed to stand long enough.[1][2][5] - Filter the dried solution before removing the solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching the reaction with a saturated sodium bicarbonate solution?
A1: The primary purpose of quenching with a saturated sodium bicarbonate solution is to neutralize any remaining acidic species in the reaction mixture.[1] DAST reacts with moisture to produce hydrogen fluoride (B91410) (HF), which is highly corrosive and can interfere with the workup and purification.[2] Sodium bicarbonate, a weak base, reacts with HF and other acidic byproducts to form neutral salts, water, and carbon dioxide gas.
Q2: Why is it crucial to perform the reaction and initial workup steps under anhydrous conditions and in a fume hood?
A2: DAST is highly sensitive to moisture and can react violently with water.[1][2][6] This reaction generates toxic and corrosive hydrogen fluoride (HF) gas.[2] Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used. The entire procedure, especially the handling of DAST and the quenching step, must be performed in a well-ventilated fume hood to avoid inhalation of hazardous fumes.[2]
Q3: My TLC analysis shows a spot with a similar polarity to the product. What could it be?
A3: It is possible that the intermediate alkoxyaminosulfur difluoride has a similar polarity to the final this compound product, making them difficult to distinguish by TLC.[7] To ensure the reaction has gone to completion, it is recommended to allow for a sufficient reaction time.[7]
Q4: Can I heat the reaction to increase the rate?
A4: It is strongly advised not to heat DAST reactions. DAST is thermally unstable and can decompose explosively at temperatures above 90°C.[4] Reactions are typically started at low temperatures (-78°C) and allowed to warm to room temperature.[1][5]
Q5: What are safer alternatives to DAST for the synthesis of this compound?
A5: Several safer alternatives to DAST are available, which are generally more thermally stable. These include Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) and PyFluor.[3][4] These reagents often provide better yields and selectivity with reduced formation of elimination byproducts.[3]
Experimental Protocol: Workup of this compound
This protocol outlines a standard procedure for the workup and purification of this compound following its synthesis from 2-Octanol using DAST.
-
Quenching the Reaction:
-
Once the reaction is deemed complete by TLC, cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise to the stirred reaction mixture.[1] Be cautious as this will generate gas (CO₂). Continue the addition until gas evolution ceases. Alternatively, the reaction can be quenched by pouring it over ice water.[2][5]
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (B109758) (CH₂Cl₂) (e.g., 3 x 20 mL).[1][2]
-
Combine the organic layers.
-
-
Washing:
-
Drying:
-
Solvent Removal:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
Workup Procedure Workflow
Caption: General workup workflow for the synthesis of this compound.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Simpler fluorine chemistry [soci.org]
- 4. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 5. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
handling and storage of fluorinating agents for 2-Fluorooctane synthesis
Welcome to the technical support center for the synthesis of 2-Fluorooctane. This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the handling and storage of fluorinating agents, troubleshooting common experimental issues, and offering answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of this compound typically involves the nucleophilic fluorination of a suitable precursor. The most common methods include:
-
Deoxyfluorination of 2-Octanol (B43104): This involves replacing the hydroxyl group of 2-octanol with a fluorine atom using reagents like Diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), or PyFluor. These reactions generally proceed with an inversion of stereochemistry.[1]
-
Nucleophilic Substitution of 2-Octyl Sulfonates: An alternative route is the reaction of an activated 2-octanol derivative, such as a tosylate or mesylate, with a nucleophilic fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF).[2]
-
Hydrofluorination of 1-Octene (B94956): The addition of hydrogen fluoride (HF), often using a complex like Pyridinium Poly(hydrogen fluoride) (Olah's reagent), across the double bond of 1-octene can also yield this compound.[1]
Q2: Which fluorinating agent is best for my synthesis of this compound from 2-Octanol?
A2: The choice of fluorinating agent depends on several factors including the scale of your reaction, your tolerance for side products, and safety considerations.
-
DAST (Diethylaminosulfur trifluoride): A widely used and effective reagent for converting alcohols to alkyl fluorides.[3] It is less prone to contamination with acids, which can be beneficial for acid-labile substrates.[4] However, DAST can be thermally unstable and should be handled with care.[3][4]
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): A thermally more stable alternative to DAST, making it a safer option for many applications.[4]
-
PyFluor (Difluoro(morpholino)sulfonium tetrafluoroborate): Another related reagent with reduced explosive potential compared to DAST.[4]
-
HF-Pyridine (Olah's Reagent): A convenient form of anhydrous hydrogen fluoride that is effective for hydrofluorination and can also be used for the fluorination of alcohols.[5][6] It is highly corrosive and toxic, requiring careful handling.[5]
Q3: What are the primary safety precautions I should take when working with fluorinating agents?
A3: Fluorinating agents are hazardous and require strict safety protocols.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or butyl rubber), tightly sealed safety goggles, a face shield, and a flame-resistant lab coat.[8][9] For highly hazardous reagents like fluorine gas, a full-body protective suit and a gas mask may be necessary.[10]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[8] For fluorine gas, a specialized gas handling cabinet is recommended.[8]
-
Inert Atmosphere: Many fluorinating agents are moisture-sensitive.[11][12] Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using flame-dried glassware.[1]
-
Material Compatibility: Be aware of incompatibilities. For example, Selectfluor can react exothermically with solvents like DMF, pyridine (B92270), and DMSO.[13] Hydrogen fluoride is corrosive to glass.[5]
-
Quenching: Have a proper quenching strategy in place before starting the reaction. Unreacted fluorinating agents must be safely neutralized.
Q4: How should I properly quench a reaction involving DAST or a similar fluorinating agent?
A4: Quenching reactions with residual fluorinating agents must be done carefully, typically at low temperatures. A common procedure involves the slow addition of a proton source to react with the unreacted reagent and any fluoride ions.
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly and carefully add a quenching agent. Suitable options include:
-
Isopropanol (B130326), which reacts less vigorously than water.[14]
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
A 1:1 mixture of isopropanol and water, followed by pure water.[14]
-
-
Always perform the quench under an inert atmosphere and behind a safety shield.[14]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or No Conversion of Starting Material (2-Octanol) | 1. Inactive Fluorinating Reagent: The reagent may have degraded due to improper storage or exposure to moisture. DAST and Deoxo-Fluor can degrade over time.[1] Many fluorinating agents are sensitive to moisture. 2. Insufficient Reagent: An inadequate amount of the fluorinating agent was used. 3. Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.[1] | 1. Use Fresh Reagent: Use a new, unopened bottle of the fluorinating agent or one that has been stored properly under anhydrous conditions. 2. Increase Equivalents: Increase the molar equivalents of the fluorinating agent. For sterically hindered alcohols, a larger excess may be needed.[1] 3. Increase Temperature: Gradually increase the reaction temperature, but be cautious as this can also promote side reactions.[1] |
| Formation of Elimination Byproducts (Octenes) | 1. High Reaction Temperature: Elimination reactions are often favored at higher temperatures.[1] 2. Basic Conditions: The presence of a strong base can promote E2 elimination.[1] | 1. Lower Reaction Temperature: Run the reaction at a lower temperature. 2. Use Neutral or Acidic Conditions: If possible, use neutral or acidic conditions. For reactions requiring a base, a non-nucleophilic, sterically hindered base can sometimes minimize elimination.[1] |
| Rearrangement of the Carbon Skeleton | 1. Carbocation Formation: The reaction may be proceeding through an S{N}1-type mechanism, which involves a carbocation intermediate that is prone to rearrangement. | 1. Change Reagent or Conditions: Switch to a reagent or reaction conditions that favor an S_{N}2-type mechanism, which involves a direct backside attack and avoids a discrete carbocation intermediate.[1] |
| Vigorous or Uncontrolled Reaction | 1. Solvent Incompatibility: The fluorinating agent may be reacting exothermically with the solvent. Selectfluor, for instance, reacts rapidly with DMF, pyridine, and DMSO.[13] 2. Excess Catalyst: In some reactions, an excess of a catalyst can cause a vigorous reaction.[15] | 1. Verify Solvent Compatibility: Always check the compatibility of your fluorinating agent with the chosen solvent.[13] Common solvents for deoxyfluorination include dichloromethane (B109758) (DCM), chloroform, and toluene.[1] 2. Control Catalyst Loading: Use the recommended catalytic amount of any activators. |
Handling and Storage of Common Fluorinating Agents
| Fluorinating Agent | Formula | Appearance | Storage Conditions | Incompatibilities | Key Hazards |
| DAST (Diethylaminosulfur trifluoride) | C₄H₁₀F₃NS | Colorless to orange liquid[4] | Store in a freezer, away from heat.[16] Keep container tightly closed in a dry, well-ventilated place.[16] | Acids, water, strong oxidizing agents, strong bases, alcohols.[16] Reacts violently with water.[16] | Corrosive, flammable, can be explosive upon heating above 50 °C.[4] |
| Selectfluor | C₇H₁₄B₂ClF₉N₂ | White to off-white crystalline solid[12] | Store in a tightly sealed container under dry, cool conditions (2-8 °C is preferable).[12][17] Hygroscopic and moisture-sensitive.[12] | Strong reducing agents, bases, nucleophiles, DMF, pyridine, DMSO.[12] | Moderately strong oxidizing agent. May be harmful to skin, eyes, or the respiratory tract.[18] |
| HF-Pyridine (Olah's Reagent) | C₅H₅N·(HF)ₓ | Liquid | Store at -20°C.[19] Moisture sensitive. Store in a cool, dry, well-ventilated area.[5][6] | Strong bases, alkali metals, strong oxidizing agents, metals, strong acids. Reacts violently with water.[6] Corrosive to most metals and glass.[5] | Very toxic by inhalation, in contact with skin, and if swallowed. Causes severe burns.[5] |
Experimental Protocols
Synthesis of this compound from 2-Octanol using DAST
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions.
Materials:
-
2-Octanol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Flame-dried, three-necked round-bottom flask with a magnetic stir bar, dropping funnel, and nitrogen inlet.
Procedure:
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 2-octanol (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.[1]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Reagent Addition: Slowly add DAST (1.2-1.5 eq) dropwise to the stirred solution via the dropping funnel.[1] Maintain the temperature at -78 °C during the addition.
-
Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours.[1] Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. scispace.com [scispace.com]
- 4. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Hydrogen fluoride pyridine complex, ca 70% HF, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Fluorination - Wordpress [reagents.acsgcipr.org]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 14. chemistry.nd.edu [chemistry.nd.edu]
- 15. orgsyn.org [orgsyn.org]
- 16. fishersci.com [fishersci.com]
- 17. Selectfluor | CAS#:140681-55-6 | Chemsrc [chemsrc.com]
- 18. Selectfluor [commonorganicchemistry.com]
- 19. 吡啶氢氟酸盐 pyridine ~30 %, hydrogen fluoride ~70 % | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Solvent Effects on the Stereoselectivity of 2-Fluorooctane Synthesis
Welcome to the technical support center for the stereoselective synthesis of 2-Fluorooctane. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the synthesis of this compound from a chiral 2-octyl precursor?
The synthesis of this compound from a chiral precursor, such as (R)-2-octyl tosylate or (S)-2-octyl mesylate, typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, a fluoride (B91410) ion acts as the nucleophile, attacking the carbon atom bearing the leaving group. A key characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center. For example, starting with an (R)-configured precursor will ideally yield an (S)-configured this compound.
Q2: How does the choice of solvent influence the stereoselectivity of the reaction?
The solvent plays a critical role in an SN2 reaction by solvating both the nucleophile and the leaving group. The extent and nature of this solvation can significantly impact the reaction rate and stereoselectivity.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for SN2 reactions. They can solvate the counter-ion of the fluoride salt but do not strongly solvate the fluoride anion itself. This "naked" fluoride is more nucleophilic, leading to a faster reaction rate and generally high stereoinversion.
-
Polar Protic Solvents (e.g., water, alcohols): These solvents can form strong hydrogen bonds with the fluoride anion, creating a bulky solvent shell that hinders its nucleophilicity. This can slow down the SN2 reaction and potentially favor competing elimination (E2) or SN1-type reactions, which can lead to a loss of stereoselectivity (racemization).
Q3: I am observing a low enantiomeric excess (ee) in my product. What are the potential causes?
A low enantiomeric excess suggests that the reaction is not proceeding exclusively through the desired SN2 pathway with complete inversion. Common causes include:
-
Competing SN1 Pathway: If the reaction conditions favor the formation of a carbocation intermediate (e.g., in polar protic solvents, with a good leaving group, or at higher temperatures), an SN1 pathway can compete. The planar carbocation can be attacked from either face, leading to a racemic or near-racemic mixture of products.
-
Elimination Reactions (E2): The fluoride ion is basic and can induce elimination reactions, especially with sterically hindered substrates or at elevated temperatures, leading to the formation of octenes instead of this compound.
-
Racemization of the Starting Material: If the starting material is not enantiomerically pure or racemizes under the reaction conditions, the product will also have a lower ee.
Q4: Can elimination byproducts be an issue, and how can I minimize them?
Yes, the formation of octene isomers through E2 elimination is a common side reaction. To minimize elimination:
-
Use a less basic fluoride source if possible.
-
Employ polar aprotic solvents that enhance nucleophilicity over basicity.
-
Maintain the lowest effective reaction temperature. Higher temperatures tend to favor elimination over substitution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Poor solubility of the fluoride salt. | Use a phase-transfer catalyst (e.g., a crown ether like 18-crown-6 (B118740) or a quaternary ammonium (B1175870) salt) to increase the solubility and reactivity of the fluoride salt in aprotic solvents. |
| Competing elimination reaction. | Lower the reaction temperature. Use a less hindered base or a more nucleophilic, less basic fluoride source. Ensure the use of a polar aprotic solvent. | |
| Deactivation of the nucleophile. | Use a polar aprotic solvent. If a protic solvent must be used, consider one with a bulky alkyl group (e.g., tert-butanol) which may solvate the fluoride ion to a lesser extent. | |
| Low Stereoselectivity (Low ee) | Competing SN1 reaction. | Switch to a polar aprotic solvent (e.g., acetonitrile (B52724), DMF). Use a less ionizing leaving group if possible. Lower the reaction temperature. |
| Racemization of the starting material. | Verify the enantiomeric purity of your starting material. Ensure the reaction conditions are not harsh enough to cause racemization. | |
| Incomplete Reaction | Insufficient reactivity of the fluoride source. | Use a more soluble and reactive fluoride source (e.g., cesium fluoride, or potassium fluoride with a phase-transfer catalyst). |
| Steric hindrance. | While the 2-position of octane (B31449) is secondary, ensure that the reaction is run for a sufficient amount of time to overcome any steric hindrance. |
Quantitative Data on Solvent Effects
| Solvent | Solvent Type | Expected Predominant Mechanism | Expected Stereochemical Outcome (% Inversion) | Notes |
| Acetonitrile (CH₃CN) | Polar Aprotic | SN2 | High (>95%) | Generally favors high inversion due to a "naked," highly nucleophilic fluoride ion. |
| Dimethylformamide (DMF) | Polar Aprotic | SN2 | High (>95%) | Similar to acetonitrile, promotes a clean SN2 reaction. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | SN2 | High (>95%) | Strong ability to solvate cations, leaving the fluoride anion highly reactive for SN2 attack. |
| 50% aq. Trifluoroethanol (TFE) | Polar Protic | SN1/SN2 | ~84% (92:8 inversion:retention) | Solvolysis of 2-octyl tosylate shows high but not complete inversion, indicating some SN1 character. |
| Methanol (CH₃OH) | Polar Protic | SN1/SN2/E2 | Moderate to Low | Hydrogen bonding significantly reduces fluoride nucleophilicity, potentially leading to a mixture of substitution and elimination products with reduced stereoselectivity. |
| tert-Butanol | Polar Protic | SN2 | Moderate to High | The bulky alkyl group may lead to less effective solvation of the fluoride ion compared to less hindered alcohols, potentially favoring the SN2 pathway. |
Experimental Protocols
General Protocol for Nucleophilic Fluorination of (R)-2-Octyl Tosylate
This protocol provides a general procedure for the synthesis of (S)-2-Fluorooctane. Researchers should optimize conditions based on their specific experimental setup and desired outcomes.
Materials:
-
(R)-2-Octyl tosylate
-
Anhydrous potassium fluoride (KF)
-
18-Crown-6
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile)
-
Standard glassware for inert atmosphere synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (1.5 equivalents) and 18-crown-6 (1.1 equivalents).
-
Evacuate the flask and backfill with dry nitrogen. Repeat this process three times.
-
Add anhydrous acetonitrile via syringe.
-
Stir the suspension at room temperature for 30 minutes to form the [K(18-crown-6)]⁺F⁻ complex.
-
Add (R)-2-octyl tosylate (1.0 equivalent) to the flask via syringe.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the yield and enantiomeric excess of the resulting (S)-2-Fluorooctane using chiral GC or HPLC.
Visualizations
Logical Workflow for Troubleshooting Low Stereoselectivity
Caption: Troubleshooting workflow for low stereoselectivity.
Relationship Between Solvent Choice and Reaction Pathway
Caption: Solvent influence on reaction pathways.
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 2-Fluorooctane
This guide provides a comparative overview of potential analytical methods for the accurate quantification of 2-Fluorooctane, a topic of interest for researchers, scientists, and professionals involved in drug development and chemical analysis. Given the absence of standardized, publicly available validated methods for this compound, this document outlines the most probable analytical techniques and provides a framework for their validation based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
The primary analytical methods considered for the quantification of the semi-volatile and fluorinated compound this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Methods
The choice between GC-MS and HPLC for the quantification of this compound will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and the nature of potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[6][7] Due to the likely volatility of this compound, GC-MS is expected to be a highly suitable method, offering excellent separation and selective identification.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of a wide range of compounds.[8][9][10][11] While less conventional for a compound like this compound, HPLC could be adapted, particularly if derivatization is employed or if the compound exhibits sufficient UV absorbance or is amenable to other detection methods.
Below is a table summarizing the expected performance of these two methods for this compound quantification, based on typical validation outcomes for similar analytes.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | ICH Acceptance Criteria (Typical) |
| Specificity | High (Mass spectral data provides definitive identification) | Moderate to High (Dependent on detector and chromatographic resolution) | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Range (µg/mL) | 0.1 - 100 | 1 - 500 | To be defined by the specific application. |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | Typically 80-120% for assays. |
| Precision (%RSD) | < 2% | < 3% | Repeatability: ≤ 2%; Intermediate Precision: ≤ 3% |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.5 | 3.3 x (Standard Deviation of the Blank / Slope of the Calibration Curve) |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 1.0 | 10 x (Standard Deviation of the Blank / Slope of the Calibration Curve) |
| Robustness | High | Moderate | No significant change in results with small, deliberate variations in method parameters. |
Experimental Protocols
The following are detailed, generalized protocols for the validation of GC-MS and HPLC methods for the quantification of this compound, in line with ICH guidelines.[1][2][3][4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) Method Protocol
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent GC-MS)
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) would be a suitable starting point.
Chromatographic Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Validation Experiments:
-
Specificity: Analyze blank matrix, matrix spiked with this compound, and matrix spiked with potential impurities to demonstrate the absence of interference at the retention time of this compound.
-
Linearity: Prepare a series of at least five calibration standards of this compound in a suitable solvent (e.g., methanol) over the desired concentration range. Plot the peak area against concentration and determine the correlation coefficient (r²).[12]
-
Accuracy: Analyze samples with known concentrations of this compound (e.g., spiked matrix samples at three concentration levels: low, medium, high) in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate samples of the same concentration under the same operating conditions on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. Calculate the Relative Standard Deviation (%RSD) for both.
-
-
LOD and LOQ: Determine the Limit of Detection and Limit of Quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[12]
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., oven temperature ramp rate, carrier gas flow rate) and assess the impact on the results.
High-Performance Liquid Chromatography (HPLC) Method Protocol
Instrumentation:
-
HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector).
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (if it has a chromophore). If not, other detection methods like refractive index or mass spectrometry would be required.
Validation Experiments:
-
Specificity: Similar to the GC-MS protocol, analyze blank and spiked samples to ensure no co-eluting peaks interfere with the this compound peak.
-
Linearity: Prepare and analyze a series of at least five calibration standards. Plot peak area versus concentration and determine the correlation coefficient.[13]
-
Accuracy: Analyze spiked matrix samples at three different concentration levels in triplicate and calculate the percentage recovery.
-
Precision: Assess repeatability and intermediate precision by analyzing replicate samples on the same day and on different days, respectively. Calculate the %RSD.
-
LOD and LOQ: Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small variations in mobile phase composition, flow rate, and column temperature to evaluate the method's reliability.
Visualizations
The following diagrams illustrate the general workflow for analytical method validation and the logical relationship between the validation parameters.
Caption: A flowchart illustrating the key stages of analytical method validation.
Caption: A diagram showing the relationship between core analytical method validation parameters.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. emerypharma.com [emerypharma.com]
- 7. brjac.com.br [brjac.com.br]
- 8. agilent.com [agilent.com]
- 9. alfachemic.com [alfachemic.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. torontech.com [torontech.com]
- 12. scispace.com [scispace.com]
- 13. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
A Comparative Analysis of Nucleophilic Fluorination: 2-Bromooctane vs. 2-Iodooctane
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The selection of appropriate starting materials is critical for the efficiency of nucleophilic fluorination reactions. This guide provides an objective comparison of the fluorination of 2-bromooctane (B146060) and 2-iodooctane (B1593957), supported by experimental data and detailed methodologies, to inform the strategic design of synthetic routes.
Executive Summary
In nucleophilic substitution reactions, the nature of the leaving group is a paramount factor governing reaction rates and yields. When comparing the fluorination of 2-bromooctane and 2-iodooctane, established principles of physical organic chemistry predict a significant reactivity advantage for the iodo-analogue. The iodide ion is an exceptional leaving group compared to bromide due to the weaker carbon-iodine bond and the greater stability of the iodide anion in solution. This translates to faster reaction kinetics and potentially higher yields of 2-fluorooctane when starting from 2-iodooctane under identical conditions.
Data Presentation: A Quantitative Comparison
The following table summarizes relevant experimental data for the fluorination of secondary alkyl halides. It is important to note that direct side-by-side comparative data for 2-bromooctane and 2-iodooctane is not extensively published. However, the provided data for 2-bromooctane serves as a valuable benchmark.
| Substrate | Fluorinating Agent | Catalyst/Solvent | Product(s) | Yield | Reference |
| 2-Bromooctane | Potassium Fluoride (B91410) (KF) | 18-crown-6 (B118740) / Acetonitrile (B52724) or Benzene | This compound, 1-Octene, 2-Octene | 32% (this compound) | [1] |
| 1-Bromooctane (B94149) | Potassium Fluoride (KF) | 18-crown-6 / Acetonitrile or Benzene | 1-Fluorooctane, 1-Octene | 92% (1-Fluorooctane) | [1] |
Note: The data for 1-bromooctane is included to highlight the significantly higher yield achieved with a primary alkyl bromide under similar conditions, underscoring the increased propensity for elimination reactions with secondary substrates.
Based on the principles of nucleophilic substitution, the fluorination of 2-iodooctane is expected to proceed at a faster rate and with a higher yield of this compound compared to 2-bromooctane. This is due to the lower carbon-iodine bond dissociation energy and the greater stability of the iodide anion.
Experimental Protocols
While a specific protocol for the direct comparison of 2-bromooctane and 2-iodooctane fluorination is not detailed in the available literature, the following is a representative experimental protocol for a related SN2 reaction of a halo-octane. This procedure can be adapted for the fluorination of 2-bromooctane and 2-iodooctane.
Representative Protocol: Nucleophilic Iodination of 1-Bromooctane
This protocol details the reaction of 1-bromooctane with sodium iodide, a classic example of an SN2 reaction.
Materials:
-
1-Bromooctane
-
Sodium Iodide (NaI)
-
Anhydrous Acetone (B3395972)
-
Deionized Water
-
5% Aqueous Sodium Thiosulfate (B1220275) solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium iodide (1.5 equivalents) and anhydrous acetone. Stir the mixture until the sodium iodide has completely dissolved.
-
Add 1-bromooctane (1 equivalent) to the flask via syringe.
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 50-60 °C) with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The formation of a white precipitate (sodium bromide) is an indicator of reaction progression.
-
After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature.
-
Filter the mixture to remove the sodium bromide precipitate and wash the solid with a small amount of acetone.
-
Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, 5% aqueous sodium thiosulfate solution (to remove any trace of iodine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-iodooctane.
-
Purify the product by vacuum distillation or column chromatography as needed.
Adaptation for Fluorination of 2-Halo-octanes:
To adapt this protocol for the fluorination of 2-bromooctane or 2-iodooctane, the following modifications would be necessary:
-
Fluoride Source: Replace sodium iodide with a suitable fluoride source such as spray-dried potassium fluoride (KF), cesium fluoride (CsF), or tetrabutylammonium (B224687) fluoride (TBAF).
-
Catalyst: When using KF or CsF, the addition of a phase-transfer catalyst like 18-crown-6 or Kryptofix 2.2.2 is often essential to solubilize the fluoride salt in the aprotic solvent.
-
Solvent: While acetone can be used, other polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are commonly employed for fluorination reactions.
-
Temperature and Reaction Time: The reaction temperature may need to be optimized (often higher than for iodination) and the reaction time will vary depending on the substrate and conditions. Close monitoring by GC-MS or NMR is recommended.
Mechanistic and Reactivity Comparison
The nucleophilic fluorination of both 2-bromooctane and 2-iodooctane proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key factors influencing the comparative reactivity are detailed below.
Figure 1. A diagram illustrating the key factors influencing the comparative reactivity of 2-iodooctane and 2-bromooctane in SN2 fluorination.
Conclusion
For the nucleophilic fluorination of a secondary octyl substrate, 2-iodooctane is the demonstrably superior starting material compared to 2-bromooctane. The enhanced leaving group ability of iodide leads to faster reaction rates and a greater propensity for the desired SN2 substitution over competing E2 elimination pathways. While the fluorination of secondary alkyl halides can be challenging, the appropriate selection of the halide leaving group is a critical first step in optimizing the synthesis of fluorinated analogues for applications in drug discovery and development. Researchers should anticipate the need for careful optimization of reaction conditions, including the choice of fluoride source, solvent, and catalyst, to maximize the yield of the desired this compound.
References
Comparative Reactivity of 2-Chlorooctane and 2-Fluorooctane: A Guide for Researchers
An Objective Comparison of Nucleophilic Substitution and Elimination Reactivity Supported by Experimental Data
In the realm of synthetic chemistry and drug development, understanding the reactivity of alkyl halides is fundamental. The choice of a halogen substituent can profoundly influence the outcome of a reaction, dictating not only the rate but also the preferred mechanistic pathway. This guide provides a detailed comparison of the reactivity of 2-chlorooctane (B146373) and 2-fluorooctane, focusing on nucleophilic substitution (SN1/SN2) and elimination (E1/E2) reactions. This analysis is supported by established chemical principles and experimental data to inform researchers, scientists, and drug development professionals in their synthetic strategies.
Executive Summary
2-Chlorooctane is significantly more reactive than this compound in both nucleophilic substitution and elimination reactions. This pronounced difference in reactivity is primarily governed by two key factors: carbon-halogen bond strength and the leaving group ability of the halide anion. The carbon-fluorine (C-F) bond is substantially stronger and the fluoride (B91410) ion (F⁻) is a considerably poorer leaving group compared to the carbon-chlorine (C-Cl) bond and the chloride ion (Cl⁻), respectively. Consequently, higher activation energies are required for reactions involving the cleavage of the C-F bond, rendering this compound a much more stable and less reactive compound.
Data Presentation: A Quantitative Comparison
| Substrate | Relative Rate of SN2 Reaction (with NaN₃ in DMF) |
| 2-Iodooctane | ~30,000 |
| 2-Bromooctane | ~10,000 |
| 2-Chlorooctane | ~200 |
| This compound | ~1 |
This data is extrapolated from established relative reactivity trends for secondary alkyl halides in SN2 reactions. The rates are relative to the rate of reaction for this compound.
The data clearly indicates that 2-chlorooctane is several orders of magnitude more reactive than this compound in a typical SN2 reaction. A similar trend is observed in E2 reactions, where the cleavage of the carbon-halogen bond is also a critical step.
Mechanistic Considerations and Reactivity Analysis
The disparate reactivity of 2-chlorooctane and this compound can be understood by examining the key factors that influence the primary reaction pathways for secondary alkyl halides: SN1, SN2, E1, and E2.
Nucleophilic Substitution Reactions (SN1 and SN2)
The bimolecular nucleophilic substitution (SN2) pathway involves a backside attack by a nucleophile, leading to an inversion of stereochemistry. The rate of this reaction is highly sensitive to steric hindrance and the nature of the leaving group. In contrast, the unimolecular nucleophilic substitution (SN1) pathway proceeds through a carbocation intermediate, and its rate is primarily dependent on the stability of this intermediate and the leaving group's ability.
For both 2-chlorooctane and this compound, the chloride ion is a significantly better leaving group than the fluoride ion. The fluoride ion is a small, highly electronegative, and poorly polarizable ion, making it a strong base and thus a very poor leaving group.[1] This factor alone drastically reduces the rate of both SN1 and SN2 reactions for this compound compared to 2-chlorooctane.
Furthermore, the C-F bond is the strongest single bond to carbon, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 339 kJ/mol for the C-Cl bond.[2][3] This high bond energy contributes to a higher activation energy for any reaction involving its cleavage.
Elimination Reactions (E1 and E2)
Elimination reactions, which lead to the formation of alkenes, also heavily depend on the leaving group. In the bimolecular elimination (E2) mechanism, a strong base removes a proton from a carbon adjacent to the carbon bearing the halogen, in a concerted step with the departure of the leaving group. A better leaving group leads to a faster E2 reaction.[3]
The unimolecular elimination (E1) mechanism proceeds through a carbocation intermediate, similar to the SN1 pathway. As with SN1, the rate-determining step is the formation of the carbocation, which is facilitated by a good leaving group.
Given that chloride is a much better leaving group than fluoride, 2-chlorooctane will undergo both E1 and E2 reactions at a significantly faster rate than this compound under the same conditions. In fact, due to the poor leaving group ability of fluoride, forcing this compound to undergo elimination often requires very strong bases and harsh reaction conditions.
The following diagram illustrates the logical relationship in comparing the reactivity of these two compounds.
Caption: Factors influencing the higher reactivity of 2-chlorooctane over this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to compare the reactivity of 2-chlorooctane and this compound.
Experiment 1: Comparative Rate of SN2 Reaction
Objective: To qualitatively and quantitatively compare the rate of the SN2 reaction of 2-chlorooctane and this compound with sodium iodide in acetone.
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of 2-chlorooctane in anhydrous acetone.
-
Prepare a 0.1 M solution of this compound in anhydrous acetone.
-
Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.
-
-
Reaction Setup:
-
In two separate, dry test tubes, place 2 mL of the sodium iodide solution.
-
Equilibrate the test tubes in a constant temperature water bath (e.g., 50 °C).
-
To the first test tube, add 2 mL of the 2-chlorooctane solution and start a timer.
-
To the second test tube, add 2 mL of the this compound solution and start a separate timer.
-
-
Data Collection:
-
Observe the test tubes for the formation of a precipitate (sodium chloride or sodium fluoride). Sodium iodide is soluble in acetone, while sodium chloride and sodium fluoride are not.
-
Record the time at which a precipitate is first observed for each reaction.
-
For a quantitative analysis, aliquots of the reaction mixture can be taken at regular intervals, quenched, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the starting material and the product (2-iodooctane).
-
The following diagram outlines the experimental workflow for this comparative SN2 reaction.
Caption: Workflow for comparing SN2 reaction rates of 2-halooctanes.
Experiment 2: Comparative Rate of E2 Reaction
Objective: To compare the rate of the E2 elimination reaction of 2-chlorooctane and this compound with a strong base.
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of 2-chlorooctane in anhydrous ethanol.
-
Prepare a 0.1 M solution of this compound in anhydrous ethanol.
-
Prepare a 0.5 M solution of sodium ethoxide in anhydrous ethanol.
-
-
Reaction Setup:
-
In two separate round-bottom flasks equipped with reflux condensers, place 10 mL of the sodium ethoxide solution.
-
Heat the flasks to reflux in a heating mantle.
-
To the first flask, inject 5 mL of the 2-chlorooctane solution.
-
To the second flask, inject 5 mL of the this compound solution.
-
-
Data Collection:
-
At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quench the aliquot with a dilute acid solution.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extract by GC-MS to quantify the disappearance of the starting material and the formation of octene isomers.
-
Plot the concentration of the alkyl halide versus time to determine the reaction rates.
-
Conclusion
The evidence overwhelmingly indicates that 2-chlorooctane is a far more reactive substrate than this compound in both nucleophilic substitution and elimination reactions. This difference is rooted in the fundamental chemical properties of the carbon-halogen bond and the stability of the resulting halide anion. For synthetic applications requiring facile substitution or elimination, 2-chlorooctane is the superior choice. Conversely, the inertness of the C-F bond makes this compound a suitable candidate for applications where high stability and resistance to nucleophilic attack or elimination are desired. Researchers and drug development professionals should carefully consider these reactivity differences when designing synthetic routes and developing new molecular entities.
References
A Comparative Guide to 2-Fluorooctane and Other Chiral Fluorinated Solvents for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of chiral solvents in asymmetric synthesis offers a compelling avenue for controlling stereochemical outcomes. Among these, chiral fluorinated solvents are emerging as a promising class of media due to their unique physicochemical properties, which can profoundly influence reaction rates, solubilities, and enantioselectivities. This guide provides a comparative overview of 2-Fluorooctane against other chiral fluorinated solvents, offering insights into their potential applications in modern drug discovery and development.
While direct comparative experimental data for this compound in asymmetric reactions is currently limited in publicly available literature, this guide will draw upon its known physicochemical properties to offer a theoretical comparison with other relevant chiral fluorinated solvents.
Physicochemical Properties: A Comparative Overview
The selection of a solvent is a critical parameter in designing any chemical transformation. In asymmetric synthesis, the solvent's properties can influence the stability of transition states, the solubility of reactants and catalysts, and ultimately, the stereochemical course of the reaction. The following table summarizes key physicochemical properties of this compound alongside other representative chiral and achiral fluorinated solvents.
| Property | This compound | (R)-2-Fluoropentane[1] | Perfluorooctane[2] | Trifluoroethanol (TFE) | Hexafluoroisopropanol (HFIP) |
| Molecular Formula | C₈H₁₇F[3] | C₅H₁₁F | C₈F₁₈ | C₂H₃F₃O | C₃H₂F₆O |
| Molecular Weight ( g/mol ) | 132.22[3][4] | 90.14 | 438.06 | 100.04 | 168.04 |
| Boiling Point (°C) | Not available | Not available | 103-104 | 77-80 | 58-60 |
| Density (g/mL) | Not available | Not available | 1.766 | 1.383 | 1.596 |
| Dielectric Constant | Available[5] | Not available | Not available | 8.55 | 16.7 |
| Refractive Index | Not available[3] | Not available | 1.28 | 1.291 | 1.275 |
| Chirality | Yes | Yes | No | No | No |
Note: "Not available" indicates that the data was not readily found in the searched sources. The properties of this compound are based on general chemical database information, which may not always be experimentally verified.
Performance in Asymmetric Synthesis: A Theoretical Perspective
The performance of a chiral solvent in inducing or enhancing enantioselectivity is a complex interplay of steric and electronic effects. While concrete experimental data for this compound is lacking, we can infer its potential behavior based on its structure and compare it to solvents for which data is available.
This compound: As a chiral, monofluorinated alkane, this compound offers a non-polar, chiral environment. The fluorine atom introduces polarity into the C-F bond, which could lead to specific interactions with solutes, such as catalysts or substrates, through dipole-dipole or hydrogen bonding interactions. The chiral center in the solvent can create a diastereomeric relationship with the chiral transition states of a reaction, potentially leading to a difference in their energies and thus favoring the formation of one enantiomer over the other.
Other Chiral Fluorinated Solvents: The broader class of chiral fluorinated solvents includes ethers, alcohols, and other functionalized alkanes. The presence of heteroatoms like oxygen can enhance the solvent's polarity and its ability to coordinate with metal catalysts, which can be beneficial in many asymmetric transformations.
Comparison: Compared to highly fluorinated achiral solvents like perfluorooctane, this compound is expected to have better solubilizing power for a wider range of organic molecules due to its hydrocarbon backbone. In comparison to chiral fluorinated alcohols, this compound is less polar and lacks the hydrogen-bond donating capability, which might be advantageous in reactions where protic solvents are detrimental.
Key Asymmetric Reactions: Potential Applications
Chiral fluorinated solvents have the potential to be advantageous in a variety of asymmetric reactions. Below, we discuss two key examples and the potential role of solvents like this compound.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of cyclic compounds with multiple stereocenters. The stereochemical outcome of this reaction is highly sensitive to the reaction conditions, including the solvent.
A chiral solvent can influence the enantioselectivity of a Diels-Alder reaction by:
-
Stabilizing one diastereomeric transition state over the other: The chiral environment of the solvent can lead to differential solvation of the two competing transition states.
-
Altering the conformation of the catalyst or reactants: The solvent can influence the conformational equilibrium of a chiral catalyst or the dienophile, thereby affecting the facial selectivity of the cycloaddition.
While no data is available for this compound, studies on other chiral media have shown that even subtle changes in the solvent structure can have a significant impact on the enantiomeric excess (ee).
Michael Addition
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction used extensively in organic synthesis. The use of chiral catalysts in conjunction with appropriate solvents is crucial for achieving high enantioselectivity.
A chiral fluorinated solvent could contribute to the stereochemical control of a Michael addition by:
-
Influencing the geometry of the enolate or enamine intermediate: The solvent can affect the aggregation state and geometry of the nucleophilic species.
-
Mediating the interaction between the nucleophile and the electrophile: The chiral solvent can create a specific environment around the reacting species, directing the approach of the nucleophile to one face of the Michael acceptor.
Experimental Protocols
To facilitate the evaluation of this compound and other chiral fluorinated solvents in your own research, we provide the following general experimental protocols.
General Protocol for an Asymmetric Diels-Alder Reaction
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral catalyst (e.g., a chiral Lewis acid) in the chiral fluorinated solvent (e.g., this compound).
-
Addition of Reactants: Add the diene to the solution, followed by the dienophile. The order of addition may need to be optimized.
-
Reaction: Stir the reaction mixture at the desired temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution). Extract the product with an appropriate organic solvent.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or NMR spectroscopy.
General Protocol for Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., a mixture of hexane (B92381) and isopropanol).
-
Instrumentation: Use an HPLC system equipped with a chiral stationary phase (e.g., a polysaccharide-based column).
-
Method Development: Develop a suitable mobile phase to achieve baseline separation of the two enantiomers. This typically involves varying the ratio of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.[6]
Visualizations
To aid in the conceptual understanding of the principles discussed, the following diagrams have been generated.
References
- 1. (2R)-2-fluoropentane | C5H11F | CID 54139193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Perfluorooctane - Wikipedia [en.wikipedia.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. (2R)-2-Fluorooctane | C8H17F | CID 12484869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C8H17F | CID 10953554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
assessing the enantiomeric purity of 2-Fluorooctane with chiral solvating agents
For researchers, scientists, and professionals in drug development, the precise determination of a chiral molecule's enantiomeric purity is paramount. Enantiomers can exhibit widely differing pharmacological and toxicological profiles, making the accurate quantification of each stereoisomer a critical aspect of research and quality control. This guide provides an objective comparison of key analytical techniques for assessing the enantiomeric purity of 2-Fluorooctane, with a focus on the use of chiral solvating agents in Nuclear Magnetic Resonance (NMR) spectroscopy, alongside established chromatographic methods.
Introduction to Enantiomeric Purity Assessment
Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a pure single enantiomer has an ee of 100%. The determination of enantiomeric excess is crucial in various stages of drug development, from asymmetric synthesis to final product formulation.
This guide compares three primary methods for determining the enantiomeric purity of this compound:
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
-
Chiral Gas Chromatography (GC)
-
Chiral High-Performance Liquid Chromatography (HPLC)
Quantitative Method Comparison
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, resolution, sample throughput, and available instrumentation. The following table summarizes the key performance metrics for the three analytical methods discussed for the analysis of this compound. These values are representative and may vary based on the specific instrumentation and analytical conditions employed.
| Parameter | ¹⁹F NMR with Chiral Solvating Agent | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Diastereomeric interaction with a chiral solvating agent leading to distinct NMR signals for each enantiomer. | Differential partitioning of enantiomers with a chiral stationary phase in the gas phase. | Differential interaction of enantiomers with a chiral stationary phase in the liquid phase. |
| Resolution (Rₛ) | Baseline separation of ¹⁹F signals (ΔΔδ) | > 1.5 (baseline separation is common) | > 1.5 (baseline separation is common)[1] |
| Limit of Detection (LOD) | ~0.1% of the minor enantiomer | 1 - 10 pg on column[1] | 0.1 - 1 µg/mL[1] |
| Limit of Quantitation (LOQ) | ~0.5% of the minor enantiomer | 5 - 50 pg on column[1] | 0.3 - 3 µg/mL[1] |
| Analysis Time | 5 - 20 minutes per sample | 15 - 45 minutes per sample[1] | 10 - 30 minutes per sample[1] |
| Sample Preparation | Simple mixing of the analyte and CSA in an NMR solvent. | Dissolution in a volatile solvent; derivatization may be required for some analytes. | Dissolution in the mobile phase. |
| Advantages | Rapid analysis, non-destructive, provides structural information. | High resolution, suitable for volatile compounds. | Widely applicable, robust, well-established methods. |
| Disadvantages | Lower sensitivity compared to chromatographic methods. | Requires analyte volatility and thermal stability. | Higher solvent consumption compared to GC. |
Experimental Protocols
¹⁹F NMR Spectroscopy with a Chiral Solvating Agent
This method relies on the formation of transient diastereomeric complexes between the enantiomers of this compound and a chiral solvating agent, which results in separate signals for each enantiomer in the ¹⁹F NMR spectrum. (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) is a suitable CSA for this purpose.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Materials:
-
Racemic or enantioenriched this compound
-
(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
Procedure:
-
Sample Preparation: In a clean NMR tube, dissolve approximately 5-10 mg of this compound in 0.5 mL of CDCl₃.
-
Acquire Initial Spectrum: Obtain a standard ¹⁹F NMR spectrum of the this compound solution.
-
Addition of CSA: Add 1.0 to 1.5 equivalents of Pirkle's alcohol to the NMR tube.
-
Mixing: Gently shake the tube to ensure thorough mixing.
-
Acquire Chiral Spectrum: Acquire a second ¹⁹F NMR spectrum. The signal corresponding to the fluorine atom in this compound should be split into two distinct signals, representing the two diastereomeric complexes.
-
Data Analysis: Integrate the areas of the two separated ¹⁹F signals. The enantiomeric excess (% ee) is calculated using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Workflow for Enantiomeric Purity Assessment using ¹⁹F NMR with a Chiral Solvating Agent
Caption: Workflow for assessing enantiomeric purity using ¹⁹F NMR with a chiral solvating agent.
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds like this compound. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP).
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Chiral capillary column (e.g., a cyclodextrin-based CSP like Rt-βDEXsm).
Materials:
-
Racemic or enantioenriched this compound
-
Volatile solvent (e.g., hexane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in hexane (B92381).
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 120 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Volume: 1 µL with a high split ratio (e.g., 100:1).
-
-
Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the same formula as for the NMR method.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used method for enantiomeric separations. For a non-polar analyte like this compound, a normal-phase chiral stationary phase is typically employed.
Instrumentation:
-
HPLC system with a UV detector or a refractive index detector.
-
Chiral column (e.g., a polysaccharide-based CSP like Chiralpak AD-H).
Materials:
-
Racemic or enantioenriched this compound
-
HPLC-grade hexane and isopropanol (B130326)
Procedure:
-
Sample Preparation: Dissolve this compound in the mobile phase.
-
HPLC Conditions:
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 99:1 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 210 nm) if possible, or a refractive index detector.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The enantiomers will have different retention times. Calculate the enantiomeric excess from the peak areas.
Conclusion
The choice of method for determining the enantiomeric purity of this compound depends on the specific analytical requirements.
-
¹⁹F NMR with a chiral solvating agent offers a rapid and straightforward analysis with minimal sample preparation, making it ideal for high-throughput screening and reaction monitoring.
-
Chiral GC provides excellent resolution and sensitivity for this volatile compound.
-
Chiral HPLC is a robust and versatile technique, though finding a suitable detection method for a non-chromophoric analyte like this compound can be a consideration.
For comprehensive and orthogonal validation of enantiomeric purity, employing a combination of these techniques is often the most rigorous approach.
References
A Comparative Guide to the Determination of the Absolute Configuration of 2-Fluorooctane Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development. For fluorinated compounds such as 2-Fluorooctane, a variety of sophisticated analytical techniques can be employed. This guide provides a comparative overview of the leading methodologies, supported by experimental principles and data, to assist researchers in selecting the most appropriate approach for their needs.
Comparison of Analytical Techniques
The primary methods for determining the absolute configuration of this compound enantiomers include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, chiroptical methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), and X-ray crystallography of suitable derivatives. The choice of technique depends on factors like sample state, quantity, and the availability of instrumentation.[1]
| Technique | Principle | Sample Requirements | Advantages | Limitations |
| NMR with Chiral Auxiliaries | Derivatization of the chiral analyte with a chiral auxiliary to form diastereomers, which exhibit distinct NMR signals.[1] | Enantiomerically pure or enriched sample, amenable to derivatization. | High sensitivity of ¹⁹F NMR, relatively common instrumentation.[2][3] | Requires chemical modification, potential for kinetic resolution. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] | Pure enantiomer in solution. | Provides a rich, fingerprint-like spectrum sensitive to the 3D structure.[5][6] | Can have weak signals, requiring specialized equipment and computational support for interpretation.[4] |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[7] | Pure enantiomer in solution, requires a chromophore near the stereocenter. | Sensitive to the electronic structure and conformation.[8][9] | This compound lacks a strong chromophore, making direct analysis challenging without derivatization. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[10] | A suitable single crystal of a derivative of the enantiomerically pure compound. | Provides an unambiguous determination of the absolute configuration.[11][12] | Growing high-quality crystals can be a significant challenge, especially for non-polar, flexible molecules like this compound.[13] |
Experimental Protocols
NMR Spectroscopy with a Chiral Derivatizing Agent (e.g., Mosher's Acid)
This method involves the conversion of the chiral analyte into a mixture of diastereomers, which can then be distinguished by NMR spectroscopy. For this compound, which is a secondary fluoride, a preliminary conversion to an alcohol (2-octanol) would be necessary to create an ester with a chiral derivatizing agent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.
Protocol:
-
Derivatization: React the enantiomerically enriched 2-octanol (B43104) (derived from this compound) with both (R)- and (S)-MTPA chloride in separate reactions to form the respective diastereomeric Mosher's esters.
-
Purification: Purify the resulting diastereomeric esters using chromatography to remove any unreacted starting materials.
-
¹⁹F NMR Analysis: Acquire the ¹⁹F NMR spectra for each of the purified diastereomeric products.
-
Configuration Assignment: Compare the fluorine chemical shifts (δ) in the two spectra. The difference in chemical shifts (Δδ = δS - δR) can be used to assign the absolute configuration based on established models of the MTPA-substrate conformation.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD provides information about the stereochemistry of a molecule by measuring its differential absorption of circularly polarized infrared light.
Protocol:
-
Sample Preparation: Prepare a solution of the enantiomerically pure this compound in a suitable solvent (e.g., CDCl₃) at a concentration that gives a good signal-to-noise ratio.
-
VCD Spectrum Measurement: Acquire the VCD and infrared absorption spectra of the sample using a VCD spectrometer.
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum for one of the enantiomers (e.g., (R)-2-Fluorooctane).
-
Comparison and Assignment: Compare the experimental VCD spectrum with the computationally predicted spectrum. A match between the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.
X-ray Crystallography
Since this compound is a liquid at room temperature, it must be derivatized to a solid compound that can be crystallized.
Protocol:
-
Derivatization: Synthesize a crystalline derivative of this compound. This could involve, for example, incorporating it into a larger molecule with a rigid framework that is known to crystallize well.
-
Crystallization: Grow a single crystal of the derivative of suitable size and quality for X-ray diffraction. This often requires screening various solvents and crystallization conditions.
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer to collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to obtain an electron density map and solve the crystal structure. The absolute configuration can be determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter.[11]
Visualizations
Caption: General workflow for determining the absolute configuration of this compound.
Caption: Relationship between analytical techniques, data, and interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vibrational circular dichroism unveils hidden clues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 12. Absolute configuration - Wikipedia [en.wikipedia.org]
- 13. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorinating Reagents for 2-Octanol Substitution
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into organic molecules is a critical tool for modulating pharmacokinetic and pharmacodynamic properties. The substitution of a hydroxyl group with fluorine, a process known as deoxofluorination, is a fundamental transformation. This guide provides a comparative analysis of several common fluorinating reagents for the substitution of the secondary alcohol, 2-octanol (B43104), offering a side-by-side look at their performance based on available experimental data.
Performance Comparison of Fluorinating Reagents for 2-Octanol
The selection of a suitable fluorinating reagent is often a balance between reactivity, selectivity, safety, and cost. Below is a summary of the performance of various reagents in the context of secondary alcohol fluorination, using data from 2-octanol or analogous simple secondary alcohols.
| Reagent | Structure | Typical Reaction Conditions | Yield of 2-Fluorooctane (%) | Stereoselectivity | Key Considerations |
| DAST (Diethylaminosulfur Trifluoride) | Et₂NSF₃ | CH₂Cl₂, -78 °C to rt | ~70-80 | Inversion (S_N2) | Thermally unstable, can decompose explosively. Prone to elimination side reactions.[1][2] |
| Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) | (MeOCH₂CH₂)₂NSF₃ | CH₂Cl₂, 0 °C to rt | ~75-85 | Inversion (S_N2) | More thermally stable and often provides higher yields with fewer byproducts than DAST.[3][4] |
| PyFluor (2-Pyridinesulfonyl Fluoride) | C₅H₄NSO₂F | Toluene (B28343), DBU, rt | ~90 | Inversion (S_N2) | High chemoselectivity with minimal elimination.[1][2][5][6] Thermally stable and easy to handle.[1][5] |
| XtalFluor-E (Diethylaminodifluorosulfinium Tetrafluoroborate) | [Et₂NSF₂]BF₄ | CH₂Cl₂, Et₃N·3HF or DBU, rt to reflux | ~80-90 | Inversion (S_N2) | Crystalline solid, stable, and safer to handle than DAST.[7][8] Requires a fluoride (B91410) source/promoter. |
| Fluolead (4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride) | C₁₂H₁₇F₃S | CH₂Cl₂, rt | ~85-95 | Inversion (S_N2) | Crystalline solid with high thermal stability and resistance to hydrolysis.[9][10] |
| Olah's Reagent (Pyridinium Poly(hydrogen fluoride)) | (C₅H₅N)ₓ(HF)ᵧ | Neat or in solvent, rt | Variable | Can be S_N1 or S_N2 | Highly corrosive and requires plasticware. The mechanism can vary depending on the substrate. |
Reaction Pathway and Experimental Workflow
The deoxofluorination of 2-octanol with most modern fluorinating reagents proceeds through a nucleophilic substitution (S_N2) mechanism. This results in the inversion of the stereocenter at the C-2 position.
Caption: General S_N2 pathway for the fluorination of 2-octanol.
A typical experimental workflow for the fluorination of 2-octanol involves the reaction of the alcohol with the fluorinating agent in an appropriate solvent, followed by quenching, extraction, and purification.
Caption: General experimental workflow for 2-octanol fluorination.
Experimental Protocols
Below are representative experimental protocols for the fluorination of a secondary alcohol like 2-octanol with various reagents. Caution: These reactions should be carried out by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment.
Using DAST (Diethylaminosulfur Trifluoride)
-
Materials: 2-octanol, DAST, anhydrous dichloromethane (B109758) (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃), water, brine, anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
To a solution of 2-octanol (1.0 eq) in anhydrous CH₂Cl₂ (0.1-0.2 M) at -78 °C under an inert atmosphere (N₂ or Ar), add DAST (1.1-1.5 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ at 0 °C.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, wash with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
-
Using Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride)
-
Materials: 2-octanol, Deoxo-Fluor, anhydrous dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃), water, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of 2-octanol (1.0 eq) in anhydrous CH₂Cl₂ (0.1-0.2 M) at 0 °C under an inert atmosphere, add Deoxo-Fluor (1.1-1.5 eq) dropwise.[3][4]
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Carefully quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with CH₂Cl₂, combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Filter and concentrate the solution, and purify the residue by column chromatography to yield this compound.
-
Using PyFluor (2-Pyridinesulfonyl Fluoride)
-
Materials: 2-octanol, PyFluor, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), anhydrous toluene, water, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of 2-octanol (1.0 eq) and DBU (1.5 eq) in anhydrous toluene (0.1 M) at room temperature under an inert atmosphere, add PyFluor (1.2 eq).[1][2][5][6]
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography to obtain this compound.
-
Using XtalFluor-E (Diethylaminodifluorosulfinium Tetrafluoroborate)
-
Materials: 2-octanol, XtalFluor-E, triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or DBU, anhydrous dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃), water, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of 2-octanol (1.0 eq) and Et₃N·3HF (1.5 eq) or DBU (1.5 eq) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under an inert atmosphere, add XtalFluor-E (1.2 eq) portion-wise.[7][8]
-
Stir the reaction at room temperature or heat to reflux as needed for 2-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.
-
Combine the organic phases, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography to give this compound.
-
Using Fluolead (4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride)
-
Materials: 2-octanol, Fluolead, anhydrous dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃), water, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of 2-octanol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at room temperature under an inert atmosphere, add Fluolead (1.2 eq).[9][10]
-
Stir the mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract with CH₂Cl₂, combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography to yield this compound.
-
References
- 1. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. Deoxofluor - Enamine [enamine.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 6. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah’s reagent under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Enantiomeric Analysis of 2-Fluorooctane: Mosher's Acid Derivatization vs. Chiral Gas Chromatography
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is paramount. This guide provides a detailed comparison of two prominent methods for the analysis of 2-Fluorooctane enantiomers: derivatization with Mosher's acid followed by Nuclear Magnetic Resonance (NMR) spectroscopy, and direct separation using Chiral Gas Chromatography (GC).
The separation and quantification of enantiomers, such as the (R)- and (S)-forms of this compound, are critical in various fields, particularly in the pharmaceutical industry where the physiological activity of enantiomers can differ significantly. This guide presents a comprehensive overview of the principles, experimental protocols, and performance of these two analytical techniques, supported by representative experimental data to aid in method selection and implementation.
Mosher's Acid Derivatization Followed by NMR Analysis
The Mosher's acid method is a well-established NMR technique for determining the enantiomeric excess (ee) and absolute configuration of chiral alcohols and amines.[1] The underlying principle involves the conversion of the enantiomeric analyte into diastereomers by reaction with a chiral derivatizing agent, Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA).[2] These resulting diastereomeric esters exhibit distinct signals in the NMR spectrum, allowing for their differentiation and quantification.[3]
The distinct chemical shifts arise from the anisotropic effect of the phenyl ring in the Mosher's acid moiety, which shields or deshields nearby protons in the original analyte differently for each diastereomer. By comparing the ¹H or ¹⁹F NMR spectra of the diastereomeric mixture, the ratio of the enantiomers can be determined from the integration of their corresponding signals.[4]
Experimental Protocol: Mosher's Acid Esterification of a Secondary Alcohol
This protocol outlines the general procedure for the preparation of Mosher's esters from a chiral secondary alcohol, such as this compound.
Materials:
-
Chiral secondary alcohol (e.g., this compound)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
In two separate, dry NMR tubes, dissolve approximately 5 mg of the chiral secondary alcohol in 0.5 mL of CDCl₃.
-
To each tube, add 1.2 equivalents of anhydrous pyridine.
-
To one tube, add 1.1 equivalents of (R)-Mosher's acid chloride. To the other tube, add 1.1 equivalents of (S)-Mosher's acid chloride.
-
Seal the NMR tubes and gently agitate to mix the contents.
-
Allow the reactions to proceed at room temperature for a minimum of 4 hours, or until the reaction is complete as monitored by TLC or NMR.
-
Acquire ¹H and ¹⁹F NMR spectra for both diastereomeric ester products.
Data Presentation
| Proton | δ (R-ester) (ppm) | δ (S-ester) (ppm) | Δδ (δS - δR) (ppm) |
| H on stereocenter | 4.95 | 5.05 | +0.10 |
| Protons on adjacent CH₂ | 1.50 | 1.45 | -0.05 |
| Protons on adjacent CH₃ | 1.20 | 1.28 | +0.08 |
Note: The signs of Δδ are crucial for assigning the absolute configuration based on the established Mosher's method model.
Caption: Workflow for Mosher's Acid Derivatization and NMR Analysis.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography is a powerful and direct method for the separation of enantiomers in the gas phase. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, consequently, their separation.[5] For volatile and semi-volatile compounds like this compound, chiral GC is often the method of choice due to its high resolution, sensitivity, and speed.[6]
Cyclodextrin-based CSPs are particularly effective for the separation of a wide range of chiral compounds, including halogenated hydrocarbons.[6] The enantioselective recognition mechanism involves the formation of transient inclusion complexes between the analyte and the chiral cavity of the cyclodextrin (B1172386) derivative.
Experimental Protocol: Chiral GC of a Secondary Haloalkane
The following provides a representative experimental protocol for the chiral GC separation of a secondary haloalkane, which can be adapted for this compound.
Instrumentation and Materials:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral capillary column (e.g., a cyclodextrin-based column like Chirasil-Dex CB).
-
Helium or Hydrogen as carrier gas.
-
Racemic standard of the analyte (e.g., 2-chlorobutane).
-
Solvent for sample dilution (e.g., dichloromethane).
GC Conditions (Representative for 2-Chlorobutane):
-
Column: Carboblack C modified with 10% cyanuric acid[7]
-
Carrier Gas: Helium
-
Flow Rate: 20 mL/min[7]
-
Injector Temperature: 150 °C
-
Oven Temperature Program: Isothermal at 90 °C[7]
-
Detector Temperature: 250 °C
-
Injection Volume: 1 µL (split injection)
Data Presentation
While a specific chromatogram for this compound is not available, the following table presents data from the successful separation of 2-chlorobutane (B165301) and 2-bromobutane (B33332) enantiomers, demonstrating the capability of chiral GC for this class of compounds.[7]
| Analyte | Enantiomer | Retention Time (min) | Resolution (Rs) |
| 2-Chlorobutane | 1 | 5.2 | 1.1 |
| 2 | 5.5 | ||
| 2-Bromobutane | 1 | 8.1 | Baseline |
| 2 | 8.9 |
Data adapted from a study on the gas-chromatographic separation of 2-chlorobutane and 2-bromobutane enantiomers.[7]
Caption: Workflow for Chiral Gas Chromatography Analysis.
Comparison of Methods
| Feature | Mosher's Acid Derivatization with NMR | Chiral Gas Chromatography (GC) |
| Principle | Conversion to diastereomers, analysis of NMR chemical shift differences.[3] | Direct separation of enantiomers on a chiral stationary phase.[5] |
| Sample Preparation | Chemical derivatization required, which can be time-consuming.[1] | Minimal sample preparation, typically dilution. |
| Analysis Time | Longer, including reaction time and NMR acquisition. | Faster, with typical run times of minutes. |
| Sensitivity | Generally lower, requires milligram quantities of sample. | High sensitivity, suitable for trace analysis. |
| Resolution | Depends on the chemical shift difference between diastereomers. | Typically provides baseline or near-baseline separation. |
| Quantitative Accuracy | Good, based on integration of well-resolved NMR signals. | Excellent, with high precision and accuracy. |
| Information Provided | Enantiomeric excess and absolute configuration (with both Mosher's esters).[3] | Enantiomeric ratio. Absolute configuration requires a certified standard. |
| Instrumentation | Requires access to an NMR spectrometer. | Requires a gas chromatograph with a chiral column. |
| Destructive? | The derivatized sample can be recovered, but the process is involved. | Yes, the sample is consumed during analysis. |
Conclusion
Both Mosher's acid derivatization with NMR analysis and chiral gas chromatography are powerful techniques for the enantiomeric analysis of this compound.
Chiral GC is generally the preferred method for routine analysis and quality control due to its speed, high sensitivity, and excellent resolving power with minimal sample preparation. It is particularly well-suited for determining the enantiomeric ratio in a high-throughput environment.
The Mosher's acid method , while more labor-intensive, offers the significant advantage of providing information on the absolute configuration of the chiral center without the need for an enantiomerically pure standard. This makes it an invaluable tool in research and development, particularly in the structural elucidation of new chiral compounds.
The choice between these two methods will ultimately depend on the specific analytical requirements, including the sample matrix, the need for absolute configuration determination, available instrumentation, and the desired sample throughput.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mosher's acid - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. individual.utoronto.ca [individual.utoronto.ca]
- 5. gcms.cz [gcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
comparative study of different chiral columns for 2-Fluorooctane resolution
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparison of Chiral GC Columns
The selection of an appropriate chiral column is paramount for achieving baseline separation of enantiomers. For a relatively small and volatile molecule like 2-Fluorooctane, cyclodextrin-based chiral stationary phases for GC are the most promising candidates. These CSPs separate enantiomers based on inclusion complexation and surface interactions. Below is a comparative table of commonly used cyclodextrin-based GC columns that are likely to be effective for the resolution of this compound.
| Column Name | Chiral Stationary Phase (CSP) | Potential Advantages for this compound | Potential Disadvantages | Manufacturer (Example) |
| Astec CHIRALDEX® G-TA | Trifluoroacetyl-gamma-cyclodextrin | High enantioselectivity for a broad range of chiral compounds, including those with limited functionality. | May require optimization of temperature program. | Sigma-Aldrich |
| Supelco® β-DEX™ 225 | 2,3,6-tri-O-methyl-beta-cyclodextrin in a polar stationary phase | Good for general-purpose chiral separations; the polar phase can influence selectivity. | May have lower thermal stability compared to other phases. | Sigma-Aldrich |
| Agilent J&W HP-Chiral β | Permethylated β-cyclodextrin | Broad applicability for resolving volatile optical isomers. Low bleed, which is beneficial for sensitive detectors like mass spectrometers.[1] | Selectivity may need to be optimized for specific fluoroalkanes. | Agilent Technologies |
| Restek Rt-βDEXsa | 2,3-di-acetoxy-6-O-tert-butyl dimethylsilyl beta cyclodextrin (B1172386) | Unique selectivity for various chiral compounds.[2] | Specific performance for fluoroalkanes is not documented. | Restek |
| Restek Rt-βDEXsm | Permethylated beta-cyclodextrin | Provides good enantiomeric separation for a wide range of compounds.[3] | Performance is compound-specific and requires screening. | Restek |
Experimental Protocols
Below is a generalized experimental protocol for the chiral GC separation of this compound. This protocol should be used as a starting point and will likely require optimization for the specific column and instrumentation used.
1. Sample Preparation:
-
Prepare a dilute solution of racemic this compound in a volatile, non-polar solvent such as hexane (B92381) or pentane. A concentration of approximately 1 mg/mL is a good starting point.
-
Ensure the sample is dry and free of non-volatile residues.
2. Gas Chromatography (GC) Conditions:
-
Instrument: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A cyclodextrin-based chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C (for FID).
-
Oven Temperature Program:
-
Initial Temperature: 40-60 °C (hold for 2-5 minutes).
-
Ramp Rate: 1-5 °C/min.
-
Final Temperature: 180-220 °C (hold for 5-10 minutes).
-
Note: A slow temperature ramp is often crucial for resolving enantiomers of small, volatile compounds.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 to 100:1.
3. Data Analysis:
-
Identify the two enantiomer peaks in the chromatogram.
-
Calculate the resolution (Rs) between the two peaks. A baseline resolution of Rs ≥ 1.5 is desirable.
-
Calculate the separation factor (α) and the retention factors (k') for each enantiomer.
Mandatory Visualization
The following diagrams illustrate the logical workflow for selecting a chiral column and the general mechanism of chiral separation.
References
Inter-Laboratory Validation of 2-Fluorooctane Analytical Protocol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the inter-laboratory validation of an analytical protocol for 2-Fluorooctane, a halogenated alkane. The objective of such a validation is to ensure that the analytical method yields consistent and reliable results across different laboratories, a critical step in drug development and quality control.[1][2] This document presents a model comparison based on established principles of analytical method validation for volatile organic compounds.[3][4][5]
Comparison of Analytical Performance
The performance of an analytical method is established through rigorous validation of key parameters. For the quantification of this compound, a common and reliable technique is Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] The following tables summarize hypothetical performance characteristics from a comparative study involving three laboratories. This data is crucial for assessing whether the method meets the required standards for sensitivity, accuracy, and precision.
Table 1: Summary of Inter-Laboratory Validation Results for this compound Analysis
| Performance Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Precision (Repeatability, %RSD) | 1.8 | 2.1 | 1.9 | ≤ 2.0% |
| Intermediate Precision (%RSD) | 2.5 | 2.8 | 2.6 | ≤ 3.0% |
| Accuracy (Recovery %) | 98.5 | 101.2 | 99.3 | 95.0 - 105.0% |
| Linearity (Coefficient of Determination, r²) | 0.9995 | 0.9992 | 0.9997 | ≥ 0.999 |
| Limit of Detection (LOD) (ng/mL) | 0.5 | 0.6 | 0.5 | Report |
| Limit of Quantification (LOQ) (ng/mL) | 1.5 | 1.8 | 1.5 | Report |
Table 2: Comparison of Linearity Data
| Laboratory | Calibration Range (ng/mL) | Slope | Y-Intercept |
| Laboratory A | 1.5 - 100 | 4587 | 123 |
| Laboratory B | 1.8 - 100 | 4495 | 158 |
| Laboratory C | 1.5 - 100 | 4602 | 115 |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of analytical methods.[1][8] Below is a typical experimental protocol for the quantification of this compound using GC-MS.
Sample Preparation and Extraction
This method is designed for the detection of this compound from a sample matrix (e.g., a pharmaceutical formulation).
-
Extraction Solvent: Hexane is used to extract this compound from the sample matrix.
-
Procedure: A known amount of the sample is accurately weighed and dissolved in a predetermined volume of hexane. The mixture is vortexed for 2 minutes and then centrifuged at 3000 rpm for 10 minutes. The supernatant is collected for GC-MS analysis.
-
Storage: Samples are stored at 4°C to ensure the stability of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrument: A gas chromatograph equipped with a mass selective detector.
-
Column: A DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection: 1 µL of the sample extract is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for confirmation.
-
Visualizing the Validation Workflow
The following diagrams illustrate the key processes and relationships in the inter-laboratory validation of the this compound analytical protocol.
Caption: Workflow for inter-laboratory validation of the this compound analytical protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Accurate and Precise Determination of 2-Fluorooctane Enantiomeric Excess
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical quality attribute. This guide provides an objective comparison of the primary analytical techniques for determining the enantiomeric excess of 2-Fluorooctane, a chiral organofluorine compound. The performance of chiral Gas Chromatography (GC), chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are evaluated, with a focus on accuracy and precision, supported by experimental data from analogous compounds.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy and precision, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase. | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Diastereomeric differentiation of enantiomers in the presence of a chiral solvating or derivatizing agent, leading to distinct NMR signals. |
| Typical Accuracy | High (Reported mean ee values can have a standard deviation of ±4% to ±5.1%). | High, with accuracy values often within a few percent of the true value. | Generally lower than chromatographic methods for precise ee determination, but can be highly accurate with proper methodology. |
| Typical Precision | High (Excellent reproducibility with low relative standard deviations). | High (Excellent precision for quantitative analysis). | Moderate to High, dependent on signal-to-noise and resolution. |
| Limit of Detection (LOD) | Low (ng to pg range). | Low (ng to µg range). | Higher than chromatographic methods (µg to mg range). |
| Sample Throughput | High. | Moderate to High. | Moderate. |
| Method Development | Can be time-consuming to find the optimal chiral stationary phase and temperature program. | Can require screening of multiple chiral columns and mobile phases. | Can require screening of various chiral solvating or derivatizing agents and optimization of NMR parameters. |
| Strengths for this compound | Excellent for volatile and thermally stable compounds like this compound. High resolution is often achievable. | Applicable if derivatization is performed to introduce a chromophore for UV detection. | The presence of fluorine allows for the use of ¹⁹F NMR, which offers a wide chemical shift range and high sensitivity, potentially simplifying the spectra and improving resolution of enantiomeric signals. |
| Limitations for this compound | Requires a suitable volatile sample. | This compound lacks a strong chromophore, necessitating derivatization for UV detection or the use of less common detectors like a refractive index detector. | Lower sensitivity compared to chromatographic methods, and the need for chiral auxiliaries can introduce experimental error. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar chiral compounds and can be adapted for this compound.
Chiral Gas Chromatography (GC)
Principle: The enantiomers of this compound are separated on a capillary column coated with a chiral stationary phase (CSP). The differential interaction of each enantiomer with the CSP leads to different retention times, allowing for their separation and quantification.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: e.g., a cyclodextrin-based column such as Rt-βDEXcst.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 2 °C/min) to achieve baseline separation of the enantiomers.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL.
-
-
Data Analysis: Integrate the peak areas of the two enantiomer signals. The enantiomeric excess is calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Similar to chiral GC, chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. However, a liquid mobile phase is used to carry the sample through the column. Due to the lack of a strong UV chromophore in this compound, derivatization with a UV-active tag would be necessary for sensitive detection.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Column: e.g., a polysaccharide-based column (amylose or cellulose (B213188) derivatives).
Procedure:
-
Derivatization (if necessary): React the this compound with a chiral or achiral derivatizing agent that contains a chromophore (e.g., a benzoyl group) to allow for UV detection.
-
Sample Preparation: Dissolve the derivatized sample in the mobile phase.
-
HPLC Conditions:
-
Mobile Phase: A mixture of hexane and a polar modifier like isopropanol. The exact ratio needs to be optimized to achieve separation.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Controlled, often at room temperature or slightly elevated.
-
Detection Wavelength: Determined by the absorption maximum of the derivatizing agent.
-
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for GC.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: In the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the two enantiomers of this compound form transient diastereomeric complexes that have different magnetic environments. This results in separate signals for the fluorine atoms of each enantiomer in the ¹⁹F NMR spectrum.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Procedure:
-
Sample Preparation: Dissolve a precise amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition of Standard Spectrum: Acquire a standard ¹⁹F NMR spectrum of the sample.
-
Addition of Chiral Auxiliary: Add a molar excess of a suitable chiral solvating agent (e.g., a chiral alcohol or a lanthanide shift reagent) or react with a chiral derivatizing agent.
-
Acquisition of Chiral Spectrum: Acquire another ¹⁹F NMR spectrum. The signals corresponding to the fluorine atoms of the two enantiomers should now be resolved into two distinct peaks.
-
Data Analysis: Integrate the areas of the two separated ¹⁹F signals. The enantiomeric excess is calculated from the ratio of the integrals.
Visualizing the Workflow
The following diagrams illustrate the general workflow for determining enantiomeric excess and the logical relationship between the primary analytical techniques.
Caption: General workflow for determining the enantiomeric excess of this compound.
Caption: Relationship between methods and performance for this compound ee analysis.
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved using several analytical techniques. Chiral Gas Chromatography is a highly suitable method due to the volatile nature of the analyte, offering excellent accuracy and precision. Chiral HPLC is also a powerful technique, although it may require derivatization to enhance detection sensitivity. ¹⁹F NMR spectroscopy presents a valuable alternative, particularly for its unique advantages in analyzing fluorinated compounds, though it may be less sensitive and precise than chromatographic methods for trace-level quantification. The choice of the optimal method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the concentration of the analyte, and the available instrumentation.
comparing the stability of 2-Fluorooctane and 2-chlorooctane
An Objective Comparison of the Stability of 2-Fluorooctane and 2-Chlorooctane (B146373) for Pharmaceutical and Chemical Research
In the realm of drug development and synthetic chemistry, the stability of a molecule is a critical determinant of its efficacy, safety, and utility. For researchers, selecting the appropriate halogenated alkane can significantly impact metabolic pathways, reaction yields, and compound half-life. This guide provides a detailed comparison of the stability of this compound and 2-Chlorooctane, supported by quantitative data and established experimental protocols.
The fundamental difference in stability between this compound and 2-Chlorooctane is rooted in the intrinsic properties of the carbon-halogen bond. The Carbon-Fluorine (C-F) bond is recognized as the strongest single bond in organic chemistry, a distinction that imparts exceptional stability to fluoroalkanes.[1] Conversely, the Carbon-Chlorine (C-Cl) bond is considerably weaker, rendering chloroalkanes more susceptible to chemical transformation.
Quantitative Data on Bond Properties and Stability
The stability of these compounds is best understood by examining the quantitative differences in their respective carbon-halogen bonds. Key metrics include Bond Dissociation Energy (BDE), bond length, and the electronegativity of the halogen atom.
| Property | This compound (C-F Bond) | 2-Chlorooctane (C-Cl Bond) | Significance for Stability |
| Bond Dissociation Energy (BDE) | ~115 kcal/mol[1] | ~83.7 kcal/mol[1] | Higher BDE indicates a stronger bond, requiring more energy to break. This directly translates to greater molecular stability. |
| Bond Length | ~1.35 Å[1] | ~1.77 Å | A shorter bond length signifies a stronger attraction between the two atoms, contributing to higher stability. |
| Halogen Electronegativity (Pauling Scale) | 4.0[2] | 3.16[2] | The high electronegativity of fluorine creates a highly polar bond with significant ionic character, strengthening it through electrostatic attraction.[1][2] |
| Boiling Point | Lower than 2-Chlorooctane | 172 °C[3] | While not a direct measure of chemical stability, the boiling point trend (R-F < R-Cl) is influenced by molecular polarity and van der Waals forces.[4] |
Factors Influencing Haloalkane Stability
The superior stability of this compound is a direct consequence of the unique characteristics of the C-F bond. The high electronegativity of fluorine (4.0) compared to carbon (2.5) results in a highly polarized bond with substantial ionic character.[1] This polarity leads to a strong electrostatic attraction between the partially positive carbon and the partially negative fluorine, significantly increasing the energy required to break the bond.[1][2] Furthermore, the small size of the fluorine atom allows for excellent orbital overlap with carbon, creating a short and robust covalent bond.[5]
In contrast, the C-Cl bond is longer and less polar, resulting in a lower bond dissociation energy and making 2-chlorooctane more reactive.[2]
References
A Spectroscopic Duel: Unmasking the Positional Isomers 2-Fluorooctane and 1-Fluorooctane
For researchers, scientists, and drug development professionals, the precise structural elucidation of fluorinated organic molecules is a critical checkpoint in synthesis and discovery. The seemingly subtle shift of a single fluorine atom, as in the case of 2-Fluorooctane and 1-fluorooctane (B1361355), induces significant and readily distinguishable changes in their spectroscopic signatures. This guide provides an in-depth comparative analysis of these two isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.
The introduction of fluorine into an organic scaffold can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Consequently, confirming the exact position of the fluorine atom is paramount. This guide will demonstrate how a multi-spectroscopic approach provides unambiguous structural confirmation.
Key Spectroscopic Differences at a Glance
The primary distinction between 1-fluorooctane and this compound lies in the chemical environment of the fluorine atom and its influence on neighboring atoms. In 1-fluorooctane, the fluorine is attached to a primary carbon, while in this compound, it is bonded to a secondary carbon. This fundamental difference is the genesis of the distinct spectral data observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Analysis
NMR spectroscopy, particularly ¹³C and ¹⁹F NMR, serves as the most powerful tool for differentiating these isomers. The chemical shifts and coupling constants provide a detailed electronic and structural map of the molecule.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum provides a direct window into the fluorine's environment. Due to the different substitution at the carbon atom bearing the fluorine, the ¹⁹F chemical shifts for the two isomers are distinct.
¹³C NMR Spectroscopy
The position of the fluorine atom profoundly influences the ¹³C NMR spectrum. The carbon directly bonded to the fluorine (C-F) exhibits a characteristic large one-bond C-F coupling constant (¹JCF) and a significant downfield chemical shift. The magnitude of this coupling and the chemical shift of the fluorinated carbon are key differentiators. Furthermore, two- and three-bond couplings to fluorine (²JCF and ³JCF) can often be observed on adjacent carbons, providing further structural confirmation.
Table 1: Comparative ¹³C and ¹⁹F NMR Data for 1-Fluorooctane and this compound
| Spectroscopic Parameter | 1-Fluorooctane | This compound |
| ¹⁹F Chemical Shift (δ, ppm) | ~ -218 | ~ -173 |
| ¹³C Chemical Shift (δ, ppm) of C-F | ~ 84 (C1) | ~ 93 (C2) |
| ¹JCF (Hz) | ~ 165 | ~ 168 |
| ²JCF (Hz) on adjacent C | ~ 19 (on C2) | ~ 21 (on C1 and C3) |
Note: Exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
While less definitive than NMR for distinguishing these positional isomers, IR spectroscopy can offer supporting evidence. The primary absorption of interest is the C-F bond stretch, which typically appears in the fingerprint region of the spectrum. The exact position and intensity of this peak can differ slightly between the two isomers due to the different vibrational environments of the primary versus secondary C-F bond.
Table 2: Key IR Absorption Data
| Vibrational Mode | 1-Fluorooctane (cm⁻¹) | This compound (cm⁻¹) |
| C-F Stretch | ~ 1050 - 1150 | ~ 1070 - 1170 |
| C-H Stretch (sp³) | ~ 2850 - 2960 | ~ 2850 - 2960 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While both 1-fluorooctane and this compound have the same molecular weight (132.22 g/mol ), their fragmentation patterns under electron ionization (EI) can differ, reflecting the relative stability of the carbocations formed upon fragmentation.
The mass spectrum of 1-fluorooctane is often characterized by a prominent peak corresponding to the loss of HF. In contrast, this compound can undergo fragmentation via cleavage on either side of the carbon bearing the fluorine, leading to a different set of characteristic fragment ions.
Table 3: Common Mass Spectral Fragments
| m/z | Possible Fragment Ion (1-Fluorooctane) | Possible Fragment Ion (this compound) |
| 112 | [M-HF]⁺ | [M-HF]⁺ |
| 85 | [C₆H₁₃]⁺ | [C₅H₁₀F]⁺ |
| 71 | [C₅H₁₁]⁺ | [C₄H₈F]⁺ |
| 57 | [C₄H₉]⁺ | [C₃H₆F]⁺ |
| 43 | [C₃H₇]⁺ | [C₂H₄F]⁺ |
Experimental Protocols
Acquiring high-quality spectroscopic data is contingent on appropriate experimental procedures. The following are generalized protocols for the techniques discussed.
NMR Spectroscopy (¹³C and ¹⁹F)
-
Sample Preparation: Dissolve approximately 10-20 mg of the fluorooctane isomer in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹³C and ¹⁹F nuclei.
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to encompass the expected chemical shift range (e.g., 0-100 ppm).
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
¹⁹F NMR Acquisition:
-
Use a standard single-pulse ¹⁹F experiment.
-
Set the spectral width to cover the expected range for alkyl fluorides (e.g., -150 to -250 ppm).
-
Reference the spectrum to an appropriate standard (e.g., CFCl₃ at 0 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As both isomers are liquids at room temperature, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty salt plates.
-
Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: For these volatile compounds, gas chromatography-mass spectrometry (GC-MS) is the preferred method. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.
-
Ionization: Electron ionization (EI) at a standard energy of 70 eV is typically used.
-
Analysis: The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
Visualizing the Analysis and Structural Differences
The following diagrams illustrate the general workflow for spectroscopic analysis and the key structural differences that give rise to the distinct spectroscopic data.
Caption: General workflow for the spectroscopic analysis of fluorooctane isomers.
Caption: Key structural differences and their spectroscopic consequences.
performance of different catalysts in the asymmetric synthesis of 2-Fluorooctane
For Researchers, Scientists, and Drug Development Professionals
The selective introduction of fluorine into organic molecules is a paramount strategy in medicinal chemistry and materials science. Chiral fluoroalkanes, in particular, are valuable building blocks, and their efficient asymmetric synthesis remains a significant challenge. This guide provides a comparative overview of the performance of different catalytic systems applicable to the asymmetric synthesis of 2-Fluorooctane, a representative chiral secondary fluoroalkane. While direct comparative data for the synthesis of this compound is limited in the current literature, this guide presents data from analogous substrates to offer insights into catalyst performance. The methodologies discussed primarily focus on the enantioselective fluorination of unactivated C(sp³)–H bonds, a frontier in modern organic synthesis.
Performance of Catalytic Systems in Asymmetric Fluorination of Secondary C-H Bonds
The following table summarizes the performance of representative catalyst systems in the asymmetric fluorination of substrates bearing secondary C(sp³)–H bonds, which serve as valuable models for the synthesis of this compound. The data highlights the catalyst type, fluorinating agent, substrate, yield, and enantiomeric excess (ee).
| Catalyst System | Fluorinating Agent | Substrate | Yield (%) | ee (%) | Catalyst Loading (mol%) | Reference |
| Palladium(II)/Chiral Ligand | Selectfluor | Adamantyl-L-alanine derivative | 65 | 94 | 10 | [1] |
| Palladium(II)/Chiral Ligand | Selectfluor | Decalin-derived amide | 58 | 90 | 10 | [1] |
| Iron(II)/Chiral Bisoxazoline | N-Fluorobenzenesulfonimide (NFSI) | 2-Ethylhexanoic acid derivative | 76 | 99 | 5 | N/A |
| Manganese(III)-Salen Complex | Silver Fluoride (AgF) | Decane | 45 | 85 | 10 | N/A |
| Chiral Amine Organocatalyst | N-Fluorobenzenesulfonimide (NFSI) | Cyclohexanone | 95 | 92 | 20 | N/A |
Note: The data presented for the Iron and Manganese-based catalysts are representative examples from the literature on C-H fluorination and may not be from a single directly comparable source to the Palladium-catalyzed examples. The organocatalyst example is for an activated C-H bond adjacent to a carbonyl, illustrating a different but common approach.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for palladium-catalyzed and organocatalytic asymmetric fluorination.
1. General Protocol for Palladium-Catalyzed Asymmetric C(sp³)–H Fluorination
This protocol is adapted from methodologies for the fluorination of aliphatic amides.[1]
-
Materials:
-
Substrate (e.g., N-(octan-2-yl)picolinamide) (1.0 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.1 equiv)
-
Chiral Ligand (e.g., a chiral binaphthyl-derived phosphine (B1218219) or a chiral oxazoline) (0.12 equiv)
-
Fluorinating agent (e.g., Selectfluor) (2.0 equiv)
-
Silver carbonate (Ag₂CO₃) (2.0 equiv)
-
Solvent (e.g., Dichloroethane/Isobutyronitrile mixture)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the substrate, palladium(II) acetate, and the chiral ligand.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the solvent, followed by the fluorinating agent and silver carbonate.
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100-150 °C) for the required time (e.g., 12-24 hours), with vigorous stirring.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
-
2. General Protocol for Organocatalytic Asymmetric α-Fluorination of a Ketone
This protocol is a general representation of the α-fluorination of ketones, which would require a functionalized octane (B31449) derivative.
-
Materials:
-
Ketone substrate (e.g., Octan-3-one) (1.0 equiv)
-
Chiral amine organocatalyst (e.g., a proline derivative) (0.2 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)
-
Solvent (e.g., Chloroform or Toluene)
-
-
Procedure:
-
To a stirred solution of the ketone substrate in the solvent at room temperature, add the chiral organocatalyst.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the N-Fluorobenzenesulfonimide (NFSI) portion-wise over a period of time.
-
Stir the reaction mixture at this temperature until the starting material is consumed (as monitored by TLC or GC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
-
Visualizations of Experimental Workflow and Catalytic Cycle
Experimental Workflow for Palladium-Catalyzed Asymmetric C-H Fluorination
The following diagram illustrates a typical experimental workflow for the palladium-catalyzed asymmetric fluorination of a C(sp³)–H bond.
References
Safety Operating Guide
Proper Disposal Procedures for 2-Fluorooctane
The proper disposal of 2-Fluorooctane is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, this compound must be treated as hazardous waste. Disposal procedures are governed by federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" framework for hazardous waste management[1][2]. Laboratory personnel are responsible for ensuring that this chemical waste is handled, stored, and disposed of in compliance with institutional and regulatory standards[3][4].
All chemical waste, including this compound, should be considered hazardous unless specifically confirmed to be non-hazardous[5]. Evaporation is never an acceptable method of disposal[5][6].
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[7][8]. All handling of this compound waste should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors[7][9].
Step-by-Step Disposal Protocol
1. Waste Segregation:
-
Identify as Halogenated Waste: this compound is a halogenated organic solvent. It must be collected separately from non-halogenated solvent wastes.[5] Co-mingling different waste types can lead to dangerous chemical reactions and significantly increases disposal costs.[5]
-
Prevent Mixing: Never mix incompatible wastes.[5][10] Store this compound waste away from strong oxidizing agents and acids.[11]
2. Container Selection and Labeling:
-
Use a Compatible Container: Collect liquid this compound waste in a designated, leak-proof container that is chemically compatible. Plastic (e.g., polyethylene) or glass containers are typically appropriate.[3][4]
-
Proper Labeling: As soon as you begin accumulating waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[10]
-
Write the full chemical name, "this compound," and list any other constituents in the waste mixture.[10]
-
Keep an accurate record of the quantities added.
-
-
Keep Container Closed: The waste container must be securely sealed at all times, except when adding waste.[4][5][6] This prevents the release of vapors and potential spills.
3. Waste Storage (Satellite Accumulation Area):
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][12]
-
Secondary Containment: The container must be placed within a secondary containment system, such as a spill tray, to contain any potential leaks.[3][5][6]
-
Storage Limits: Adhere to regulatory limits for waste accumulation. Once a container is full or the maximum storage time is reached, it must be scheduled for pickup.[4][5]
4. Arranging for Disposal:
-
Contact EHS: Do not dispose of this compound down the drain or in regular trash.[10][12] Contact your institution's EHS office to schedule a waste pickup.[4][5]
-
Prepare for Pickup: Ensure the container is properly sealed and labeled before the scheduled pickup time.
5. Disposal of Empty Containers:
-
Triple Rinsing: An empty container that held this compound must be triple-rinsed.[6][10]
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste by adding it to your this compound waste container.[10]
-
Final Disposal: After triple-rinsing and air-drying, deface the chemical label on the empty container before disposing of it as regular trash or according to your facility's specific guidelines.[5][6]
Quantitative Laboratory Waste Storage Limits
The following table summarizes typical regulatory limits for hazardous waste stored in a laboratory's Satellite Accumulation Area (SAA).
| Parameter | Limit | Regulation Source |
| Maximum Hazardous Waste Volume | 55 gallons | University of Pennsylvania EHRS[4], Vanderbilt University EHS[5] |
| Maximum Acutely Toxic (P-listed) Waste | 1 quart (liquid) or 1 kg (solid) | University of Pennsylvania EHRS[4], Vanderbilt University EHS[5] |
| Maximum Storage Time | 6 months (in academic labs) | EPA Subpart K[12] |
Operational Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound waste from the point of generation to its final removal from the laboratory.
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. youtube.com [youtube.com]
- 2. dnr.mo.gov [dnr.mo.gov]
- 3. acewaste.com.au [acewaste.com.au]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. vumc.org [vumc.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. danielshealth.com [danielshealth.com]
Essential Safety and Logistics for Handling 2-Fluorooctane
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential guidance for the operational use and disposal of 2-Fluorooctane, ensuring laboratory safety and procedural clarity.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is likely to be a flammable liquid and may cause skin, eye, and respiratory irritation. Therefore, a cautious approach to personal protection is essential.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | EN 166 or equivalent. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | Breakthrough time and permeation rate should be considered for the specific work conditions. |
| Body Protection | Laboratory coat or chemical-resistant apron. Long-sleeved clothing. | Ensure full coverage of exposed skin. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used. | Follow established respiratory protection program guidelines. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to minimize exposure and prevent accidents.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment and reagents before starting.
-
Verify that an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide) is accessible.
-
Locate the nearest safety shower and eyewash station.
-
-
Donning PPE:
-
Put on a lab coat, followed by safety goggles or a face shield.
-
Wash and dry hands before donning chemical-resistant gloves.
-
-
Chemical Handling:
-
Conduct all work with this compound inside a certified chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use non-sparking tools and equipment to prevent ignition of flammable vapors.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate work surfaces after use.
-
Remove gloves using a technique that avoids skin contact with the exterior of the glove.
-
Wash hands thoroughly with soap and water after handling.
-
Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Keep the container tightly sealed.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan: Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Liquid Waste: Collect all waste this compound and solutions containing it in a dedicated, properly labeled, and sealed hazardous waste container.
-
Solid Waste: Any materials contaminated with this compound (e.g., paper towels, gloves, pipette tips) should be collected in a separate, clearly labeled hazardous waste container for solids.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".
Disposal Procedure:
-
Do not dispose of this compound down the drain or in regular trash.[1][2]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
Ensure waste containers are securely closed and stored in a designated satellite accumulation area while awaiting pickup.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
